molecular formula C6H11NO2 B166499 (1R,2R)-2-aminocyclopentanecarboxylic acid CAS No. 136315-77-0

(1R,2R)-2-aminocyclopentanecarboxylic acid

Katalognummer: B166499
CAS-Nummer: 136315-77-0
Molekulargewicht: 129.16 g/mol
InChI-Schlüssel: JWYOAMOZLZXDER-RFZPGFLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(1R,2R)-2-aminocyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,2R)-2-aminocyclopentanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-2-aminocyclopentanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1R,2R)-2-aminocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYOAMOZLZXDER-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40482-05-1, 136315-77-0
Record name Transpentacin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040482051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Transpentacin, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136315770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRANSPENTACIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36G8O949X4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRANSPENTACIN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H6P0920VL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(1R,2R)-2-Aminocyclopentanecarboxylic Acid: A Structural Cornerstone for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Constrained Amino Acids in Modern Therapeutics

(1R,2R)-2-Aminocyclopentanecarboxylic acid (trans-ACPC) is a conformationally constrained β-amino acid that has emerged as a pivotal building block in contemporary medicinal chemistry and drug development.[1][2] Its rigid cyclopentane backbone imparts a high degree of predictability to the three-dimensional structure of peptides and other bioactive molecules into which it is incorporated.[1][2] This structural pre-organization is crucial for the design of foldamers—synthetic oligomers that mimic the well-defined secondary structures of proteins, such as helices and sheets. The incorporation of trans-ACPC into peptide chains can enhance their metabolic stability, resistance to proteolytic degradation, and bioavailability, making them attractive candidates for novel therapeutics.[1][2] Peptides containing this unique amino acid have demonstrated a range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] This guide provides a comprehensive structural analysis of (1R,2R)-2-aminocyclopentanecarboxylic acid, offering insights into its synthesis, conformational behavior, and spectroscopic characterization to aid in its effective utilization in drug discovery and development.

Stereoselective Synthesis: Accessing a Key Chiral Building Block

The synthesis of enantiomerically pure (1R,2R)-2-aminocyclopentanecarboxylic acid is a critical step in its application. Scalable and stereoselective synthetic routes have been developed to produce all four stereoisomers of 2-aminocyclopentanecarboxylic acid, including the trans-(1R,2R) and -(1S,2S) and the cis-(1R,2S) and -(1S,2R) forms.[1] A common strategy involves the reductive amination of a β-ketoester, followed by diastereomeric resolution and subsequent chemical transformations.

A notable scalable synthesis commences with ethyl 2-oxocyclopentanecarboxylate.[1] Reductive amination using an enantiopure α-phenylethylamine introduces the desired stereochemistry at one of the chiral centers. The resulting diastereomers can then be separated, and subsequent hydrogenolysis and ester hydrolysis yield the target amino acid. For practical applications in peptide synthesis, the amino group is typically protected with either a fluorenylmethyloxycarbonyl (Fmoc) or a tert-butyloxycarbonyl (Boc) group.[3][4]

Experimental Protocol: Fmoc Protection of (1R,2R)-2-Aminocyclopentanecarboxylic Acid

The following is a representative protocol for the Fmoc protection of (1R,2R)-2-aminocyclopentanecarboxylic acid:

  • Dissolution: Dissolve (1R,2R)-2-aminocyclopentanecarboxylic acid in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, to deprotonate the amino group and facilitate the reaction.

  • Addition of Fmoc Reagent: Add a solution of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in an organic solvent like dioxane or acetonitrile to the amino acid solution.

  • Reaction: Stir the mixture at room temperature for several hours to allow the reaction to proceed to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with a dilute acid, such as hydrochloric acid, to protonate the carboxylic acid and precipitate the Fmoc-protected amino acid.

  • Purification: Collect the precipitate by filtration, wash with water to remove any remaining salts, and then dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes.

Fmoc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amino_Acid (1R,2R)-ACPC Reaction_Step Aqueous Base (e.g., NaHCO3) + Organic Solvent (e.g., Dioxane) Amino_Acid->Reaction_Step Fmoc_Reagent Fmoc-OSu Fmoc_Reagent->Reaction_Step Acidification Acidification (e.g., dil. HCl) Reaction_Step->Acidification Reaction Completion Filtration Filtration & Washing Acidification->Filtration Drying Drying Filtration->Drying Purification Recrystallization Drying->Purification Final_Product Fmoc-(1R,2R)-ACPC-OH Purification->Final_Product

Caption: Workflow for the Fmoc protection of (1R,2R)-2-aminocyclopentanecarboxylic acid.

Spectroscopic Characterization: Unveiling the Molecular Signature

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the structural elucidation and purity assessment of (1R,2R)-2-aminocyclopentanecarboxylic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of (1R,2R)-2-aminocyclopentanecarboxylic acid provide a unique fingerprint of its structure. The trans-configuration of the amino and carboxyl groups on the cyclopentane ring significantly influences the chemical shifts and coupling constants of the ring protons.

¹H NMR: The proton spectrum typically shows complex multiplets for the cyclopentane ring protons. The protons on the carbons bearing the amino and carboxyl groups (C1-H and C2-H) are diastereotopic and exhibit distinct chemical shifts. The remaining methylene protons on the cyclopentane ring also display complex splitting patterns due to both geminal and vicinal couplings.

¹³C NMR: The carbon spectrum provides information on the number of non-equivalent carbons. The carboxyl carbon resonates at the downfield end of the spectrum (around 175-180 ppm), while the carbons attached to the amino group and the carboxyl group (C1 and C2) appear in the range of 40-60 ppm. The remaining methylene carbons of the cyclopentane ring are observed further upfield.

2D NMR Techniques (COSY and NOESY): Correlation Spectroscopy (COSY) is instrumental in establishing the connectivity of the protons within the cyclopentane ring by identifying through-bond scalar couplings.[5][6] Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons, which is crucial for confirming the trans stereochemistry and determining the preferred conformation of the cyclopentane ring in solution.[5][7][8]

Nucleus Typical Chemical Shift Range (ppm) Key Correlations and Observations
¹H
C1-H2.5 - 3.0Correlates with C2-H and protons on C5 in COSY. Shows NOE to C2-H in NOESY, confirming the trans relationship.
C2-H3.0 - 3.5Correlates with C1-H and protons on C3 in COSY.
Cyclopentane CH₂1.5 - 2.2Complex multiplets, correlations established via COSY.
¹³C
C=O175 - 180
C145 - 50
C250 - 55
Cyclopentane CH₂20 - 35

Conformational Analysis: The Structural Basis of Functionality

The rigid five-membered ring of (1R,2R)-2-aminocyclopentanecarboxylic acid significantly restricts its conformational freedom compared to acyclic amino acids. The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" and the "twist" (or "half-chair"). Computational studies can be employed to determine the relative energies of these conformers and the energy barriers between them.

The true power of trans-ACPC lies in its ability to induce stable secondary structures in peptides. Oligomers of (1R,2R)-2-aminocyclopentanecarboxylic acid have been shown to fold into a well-defined right-handed 12-helix.[9] This helical structure is stabilized by a network of intramolecular hydrogen bonds between the amide proton of residue 'i' and the carbonyl oxygen of residue 'i-3'.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of molecules. While obtaining a crystal structure of the monomeric (1R,2R)-2-aminocyclopentanecarboxylic acid can be challenging, the crystal structures of its oligomers have provided invaluable insights into their helical folding. The analysis of these crystal structures reveals the precise bond lengths, bond angles, and dihedral angles that define the 12-helix. This detailed structural information is crucial for the rational design of foldamers with specific shapes and functions.

Helix_Formation Monomer (1R,2R)-ACPC Monomer - High conformational rigidity Oligomerization Solid-Phase Peptide Synthesis - Stepwise addition of Fmoc-ACPC-OH Monomer->Oligomerization Helix 12-Helix Foldamer - Right-handed helix - i to i-3 hydrogen bonds Oligomerization->Helix Application {Drug Development | - Enhanced stability - Proteolytic resistance - Bioactivity} Helix->Application

Caption: From rigid monomer to functional foldamer: the role of (1R,2R)-ACPC.

Applications in Drug Development: A Scaffold for Bioactive Peptides

The unique structural properties of (1R,2R)-2-aminocyclopentanecarboxylic acid make it a valuable tool in the development of new therapeutic agents. By incorporating this constrained amino acid into peptides, researchers can create molecules with improved pharmacological profiles.

  • Enhanced Proteolytic Stability: The rigid backbone of trans-ACPC-containing peptides hinders the recognition and cleavage by proteases, leading to a longer in vivo half-life.[2]

  • Increased Binding Affinity: The pre-organized conformation of these peptides can lead to a lower entropic penalty upon binding to their biological targets, resulting in higher binding affinities.

  • Improved Bioavailability: The increased stability and modified physicochemical properties of these peptides can lead to improved oral bioavailability.

A notable example of its application is in the development of peptide-based inhibitors of protein-protein interactions. For instance, peptides containing trans-ACPC have been investigated as inhibitors of the p53-MDM2 interaction, which is a key target in cancer therapy.[10] The incorporation of trans-ACPC was shown to enhance the conformational stability and proteolytic resistance of the inhibitory peptides, leading to subnanomolar inhibition of the target interaction.[10]

Conclusion

(1R,2R)-2-Aminocyclopentanecarboxylic acid is a powerful and versatile building block for the design of structurally well-defined and biologically active molecules. Its rigid cyclopentane core provides a high degree of conformational control, enabling the construction of stable foldamers with predictable three-dimensional structures. A thorough understanding of its synthesis, spectroscopic properties, and conformational behavior, as detailed in this guide, is essential for harnessing its full potential in the development of next-generation therapeutics. The continued exploration of this and other constrained amino acids will undoubtedly pave the way for novel drug candidates with improved efficacy and safety profiles.

References

  • Current time information in Surat, IN. (n.d.). Google.
  • Gajewska, K. A., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 86(15), 10187–10197. [Link]

  • (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. (2021). ResearchGate. Retrieved from [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • (1R,2R)-2-aminocyclopentanecarboxylic acid | C6H11NO2 | CID 5702611. (n.d.). PubChem. Retrieved from [Link]

  • How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! (2023, October 5). YouTube. Retrieved from [Link]

  • The protocol of the solid phase synthesis of oligomers based on... (n.d.). ResearchGate. Retrieved from [Link]

  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy. (2023, December 18). Chemistry LibreTexts. Retrieved from [Link]

  • Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. (1990). ResearchGate. Retrieved from [Link]

  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(33), 7574–7581. [Link]

  • NOESY and COSY NMR Spectroscopy: Explained with a practical example. (2023, December 7). YouTube. Retrieved from [Link]

  • Solid Phase Synthesis of Aromatic Oligoamides: Application to Helical Water-Soluble Foldamers. (n.d.). The Ivan Huc Group. Retrieved from [Link]

  • Systematic 'foldamerization' of peptide inhibiting p53-MDM2/X interactions by the incorporation of trans- or cis-2-aminocyclopentanecarboxylic acid residues. (2020). PubMed. Retrieved from [Link]

  • 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. (n.d.). Retrieved from [Link]

  • (1r,2r)-2-[(1s,2s)-2-amino-1-hydroxy-4-methylpentyl]cyclopentanecarboxylic acid. (2016). Ligandbook. Retrieved from [Link]

  • Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]

  • CONFORMATIONAL ANALYSIS: A REVIEW. (2013). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

Sources

An In-depth Technical Guide to (1R,2R)-2-Aminocyclopentanecarboxylic Acid: Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-Aminocyclopentanecarboxylic acid, a conformationally constrained β-amino acid, has emerged as a pivotal building block in peptidomimetics and drug discovery. Its rigid cyclopentane scaffold imparts unique structural pre-organization, influencing the secondary structure of peptides and enabling the design of molecules with enhanced biological activity and metabolic stability. This technical guide provides a comprehensive overview of the physicochemical properties of (1R,2R)-2-aminocyclopentanecarboxylic acid and its derivatives, offering insights into its synthesis, characterization, and applications in the development of novel therapeutics.

Physicochemical Properties

The unique stereochemistry of (1R,2R)-2-aminocyclopentanecarboxylic acid, with the amino and carboxyl groups in a trans configuration, dictates its distinct physicochemical characteristics. These properties are fundamental to its handling, reactivity, and incorporation into larger molecules.

General Properties
PropertyValueSource(s)
Chemical Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Appearance White to off-white powder/solidInferred from protected forms[1][2]
Melting Point Data for the unprotected form is not readily available. The Fmoc-protected (1S,2S) diastereomer melts at 160–172 °C (with decomposition), while the Fmoc-protected (1R,2S) diastereomer melts at 134–137 °C.[3][3]
Solubility Soluble in water.[3] The presence of both a polar carboxylic acid and a basic amino group suggests solubility in polar protic solvents and aqueous acidic or basic solutions. It is expected to have limited solubility in non-polar organic solvents.[3]
pKa Values Specific experimental pKa values are not readily available in the literature. By analogy to similar cyclic amino acids, the carboxylic acid pKa (pKa₁) is expected to be in the range of 2-3, and the amino group pKa (pKa₂) is expected to be in the range of 9-10.
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (1R,2R)-2-aminocyclopentanecarboxylic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (D₂O): The proton NMR spectrum of the unprotected amino acid (in its salt form) shows characteristic signals for the protons on the cyclopentane ring. Key shifts include the proton alpha to the amine group (CHNH₂) and the proton alpha to the carboxyl group (CHCO₂H).[3]

  • ¹³C NMR (D₂O): The carbon NMR spectrum provides distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.[3]

High-Resolution Mass Spectrometry (HRMS):

  • ESI-MS: The calculated mass-to-charge ratio ([M+H]⁺) for C₆H₁₂NO₂ is 130.0868, which is consistent with experimental findings.[3]

Synthesis and Stereochemistry

The synthesis of enantiomerically pure (1R,2R)-2-aminocyclopentanecarboxylic acid is a critical aspect of its application. Scalable synthetic routes have been developed to produce all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC).[3][4] A common strategy involves the reductive amination of a ketoester precursor, followed by separation of the diastereomers.[3] The stereochemistry of the final product is confirmed through techniques such as X-ray crystallography of suitable derivatives.[3]

Synthesis_Stereocontrol Ketoester Ethyl 2-oxocyclopentanecarboxylate ReductiveAmination Reductive Amination (e.g., with (R)-α-phenylethylamine) Ketoester->ReductiveAmination DiastereomericMixture Mixture of Diastereomeric Amino Esters ReductiveAmination->DiastereomericMixture Separation Diastereomeric Separation (e.g., crystallization with a chiral acid) DiastereomericMixture->Separation Stereoisomer1 Pure Diastereomer 1 Separation->Stereoisomer1 Stereoisomer2 Pure Diastereomer 2 Separation->Stereoisomer2 Deprotection Deprotection & Hydrolysis Stereoisomer1->Deprotection FinalProduct (1R,2R)-2-Aminocyclopentanecarboxylic Acid Deprotection->FinalProduct

Caption: Generalized synthetic workflow for obtaining stereoisomers of 2-aminocyclopentanecarboxylic acid.

Conformational Analysis and Role in Peptide Structure

The cyclopentane ring of (1R,2R)-2-aminocyclopentanecarboxylic acid is not planar and exists in a dynamic equilibrium between two predominant puckered conformations: the envelope and the twist. The trans arrangement of the substituents influences the preferred pucker of the ring.

When incorporated into a peptide chain, the constrained nature of the ACPC residue has a profound impact on the local and global conformation of the peptide. Oligomers of trans-ACPC have been shown to adopt a well-defined 12-helix secondary structure.[5] This is in contrast to the 14-helix formed by the corresponding trans-2-aminocyclohexanecarboxylic acid (ACHC) oligomers, highlighting the subtle yet significant influence of ring size on peptide secondary structure.[5] This ability to induce specific, predictable secondary structures makes (1R,2R)-ACPC a valuable tool for the design of foldamers and peptidomimetics.

Peptide_Conformation cluster_ACPC (1R,2R)-ACPC Incorporation cluster_Peptide Peptide Backbone ACPC (1R,2R)-ACPC Constraint Conformational Constraint ACPC->Constraint Helix Defined Secondary Structure (e.g., 12-Helix) Constraint->Helix Induces Peptide Flexible Peptide Chain

Caption: Influence of (1R,2R)-ACPC on peptide secondary structure.

Applications in Drug Development

The unique structural features of (1R,2R)-2-aminocyclopentanecarboxylic acid make it an attractive component in the design of novel therapeutic agents. Its incorporation into peptides can lead to enhanced proteolytic stability, improved receptor binding affinity, and controlled conformational properties.

Protected Derivatives for Peptide Synthesis

For use in solid-phase peptide synthesis (SPPS), the amino group of (1R,2R)-ACPC is typically protected with either a fluorenylmethyloxycarbonyl (Fmoc) or a tert-butyloxycarbonyl (Boc) group.

DerivativeMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
Fmoc-(1R,2R)-2-aminocyclopentane carboxylic acidC₂₁H₂₁NO₄351.4359586-69-9White powder
Boc-(1R,2R)-aminocyclopentane carboxylic acidC₁₁H₁₉NO₄229.28245115-25-7White powder

These protected derivatives are versatile building blocks in the synthesis of peptidomimetics with a wide range of potential biological activities, including anticancer, antibacterial, and antiviral properties.[3][4]

Experimental Protocol: Fmoc Protection of (1R,2R)-2-Aminocyclopentanecarboxylic Acid

The following is a representative protocol for the Fmoc protection of 2-aminocyclopentanecarboxylic acid, adapted from the literature.[3]

Materials:

  • (1R,2R)-2-Aminocyclopentanecarboxylic acid (or its salt)

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Potassium bicarbonate (KHCO₃)

  • Acetonitrile

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolve the (1R,2R)-2-aminocyclopentanecarboxylic acid salt in water.

  • Add potassium bicarbonate portion-wise, followed by acetonitrile and Fmoc-OSu.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-OSu.

  • Acidify the aqueous phase with 1 M HCl to precipitate the Fmoc-protected product.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with dilute HCl and brine.

  • Dry the organic phase over sodium sulfate and concentrate under vacuum to yield the Fmoc-protected product.

Conclusion

(1R,2R)-2-Aminocyclopentanecarboxylic acid is a valuable and versatile building block for medicinal chemists and peptide scientists. Its inherent conformational rigidity allows for the rational design of peptides with predictable secondary structures, leading to compounds with enhanced biological profiles. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective utilization in the synthesis and development of next-generation therapeutics. Further research into the precise determination of its pKa values and a detailed conformational analysis of the free amino acid will undoubtedly contribute to its broader application in the field of drug discovery.

References

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. [Link]

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. [Link]

  • PubChem. (n.d.). (1R,2R)-2-aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2R)-2-Aminocyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(27), 6469–6470. [Link]

  • Solubility of Things. (n.d.). 1-Aminocyclopentanecarboxylic acid. Retrieved from [Link]

Sources

The Biological Activity of trans-2-Aminocyclopentanecarboxylic Acid Oligomers: A Foldamer-Based Approach to Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: Oligomers derived from trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) represent a significant class of foldamers—synthetic molecules engineered to adopt predictable, stable secondary structures. These β-peptide oligomers are characterized by their propensity to form a well-defined 12-helix, a conformation stabilized by a repeating network of 12-membered hydrogen bonds.[1][2] This structural rigidity, combined with exceptional resistance to proteolytic degradation, makes trans-ACPC oligomers a highly attractive and robust scaffold for the development of novel therapeutics.[3][4] This guide provides a comprehensive overview of the synthesis, structural characterization, and biological potential of trans-ACPC oligomers, offering detailed protocols and field-proven insights for researchers in chemistry, biology, and drug development.

Introduction: β-Peptide Foldamers as Next-Generation Therapeutics

The limitations of conventional peptide-based drugs, primarily their susceptibility to enzymatic breakdown, have driven the exploration of unnatural oligomers with improved stability and predictable conformations. Foldamers, or oligomers with a strong propensity to adopt a specific folded structure in solution, have emerged as a leading solution.[1] Among these, β-peptides—oligomers of β-amino acids—are particularly prominent. Their altered backbone structure renders them highly resistant to proteases, significantly enhancing their pharmacokinetic potential.[3][4]

The monomer trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) is a conformationally constrained β-amino acid that serves as a powerful building block in foldamer chemistry.[4][5] The cyclopentane ring restricts the torsional freedom of the backbone, guiding the oligomers to fold into a specific, stable helical structure. This predictable folding provides a rigid scaffold upon which functional groups can be precisely arranged, enabling the rational design of molecules that can mimic biological structures to elicit a desired biological response.

The Defining Feature: A Stable 12-Helix Secondary Structure

The defining characteristic of trans-ACPC homooligomers is their adoption of an unprecedented "12-helix" secondary structure.[1] This conformation is a direct consequence of the stereochemistry and cyclic constraint of the trans-ACPC monomer.

Causality of Helix Formation: Unlike the flexible backbones of natural α-peptides, the cyclopentane ring in each trans-ACPC unit locks the backbone dihedral angles. This pre-organization minimizes the entropic penalty of folding and directs the oligomer into a helical conformation stabilized by a network of C=O(i)···H–N(i+3) hydrogen bonds. Each hydrogen bond closes a 12-atom ring, giving the helix its name. This is distinct from the 14-helix formed by oligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), demonstrating that subtle changes in the monomer ring size can exert rational control over the resulting secondary structure.[1][2]

Circular dichroism (CD) spectroscopy in methanol has shown that the formation of the 12-helix is a cooperative process, with the conformational preference becoming stronger as the oligomer length increases.[1] X-ray crystallography of hexameric and octameric trans-ACPC oligomers has confirmed the 12-helical structure in the solid state, providing a definitive structural blueprint.[1]

G cluster_0 12-Helix Schematic r1 Residue i r2 Residue i+1 r1:e->r2:w r4 Residue i+3 r1->r4  12-Membered Ring  (H-Bond) r3 Residue i+2 r2:e->r3:w r3:e->r4:w workflow start Starting Materials (2-oxocyclopentane carboxylate) reductive_amination Reductive Amination start->reductive_amination epimerization Base-Mediated Epimerization (cis to trans) reductive_amination->epimerization purification Crystallization & Purification epimerization->purification deprotection Hydrogenolysis & Hydrolysis purification->deprotection fmoc Fmoc Protection deprotection->fmoc monomer Fmoc-trans-ACPC Monomer fmoc->monomer spps Solid-Phase Peptide Synthesis (SPPS) monomer->spps cleavage Cleavage & Deprotection spps->cleavage hplc HPLC Purification cleavage->hplc final_product Pure trans-ACPC Oligomer hplc->final_product

Caption: Overall workflow for the synthesis of trans-ACPC oligomers, from starting materials to the final purified product.

Biological Activities and Therapeutic Potential

The rigid 12-helical scaffold of trans-ACPC oligomers is an ideal platform for designing bioactive molecules. By appending functional groups at defined positions, these foldamers can mimic the surfaces of natural proteins and peptides, leading to a range of biological activities. [4]

Antimicrobial Agents

Many natural host-defense peptides (HDPs) exhibit antimicrobial activity by adopting an amphiphilic helical structure that disrupts bacterial cell membranes. Trans-ACPC oligomers can be designed to mimic this architecture. By alternating between hydrophobic and cationic (e.g., lysine-like) side chains, a globally amphiphilic helix can be created. This structure is highly stable and resistant to the proteases often secreted by bacteria, making these foldamers promising candidates for novel antibiotics. [3]

Inhibitors of Protein-Protein Interactions (PPIs)

Protein-protein interactions are fundamental to cellular processes and are often mediated by secondary structures like α-helices. The dysregulation of PPIs is a hallmark of many diseases, including cancer. [6]The trans-ACPC 12-helix, with its defined geometry and stability, can serve as a scaffold to present side chains in a spatial orientation that mimics the key interaction residues of an α-helix. This allows them to function as potent and specific inhibitors of targeted PPIs, such as the p53-MDM2 interaction, which is a critical target in oncology. [3]

Other Potential Applications

The versatility of the trans-ACPC scaffold extends to other areas. These oligomers have been explored for their potential as antiviral and antifungal agents. [4]Furthermore, their ability to self-assemble into higher-order structures opens possibilities for their use in creating novel biomaterials and nanostructures. [4]

Potential Biological Activity Mechanism of Action Design Rationale Key Advantage
Antimicrobial Mimicry of host-defense peptides; bacterial membrane disruption. Create an amphiphilic helix with cationic and hydrophobic faces. High resistance to proteolytic degradation. [3][4]
Anticancer Inhibition of protein-protein interactions (e.g., p53-MDM2). [3] Position side chains to mimic the "hot spot" residues of an α-helix. Superior stability and conformational rigidity compared to α-peptides.

| Antiviral / Antifungal | Disruption of viral entry or fungal cell wall integrity. | Functionalize the helical scaffold with groups that target specific pathogen surfaces. | Proteolytically stable scaffold allows for sustained activity. [4]|

Core Experimental Protocols

Validating the structure and function of newly synthesized oligomers is a critical step. The following protocols outline essential experiments for conformational analysis and biological testing.

Protocol: Conformational Analysis by Circular Dichroism (CD)

Objective: To verify the formation of the 12-helical secondary structure in solution. The CD spectrum of a 12-helix is distinct from that of a random coil or other helical types.

  • Sample Preparation: Dissolve the purified oligomer in a suitable solvent (e.g., methanol) to a final concentration of 50-100 µM.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the scanning range to the far-UV region (e.g., 190-260 nm).

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C) using a 1 mm pathlength quartz cuvette.

  • Blank Subtraction: Acquire a spectrum of the solvent alone and subtract it from the sample spectrum to correct for background absorbance.

  • Data Analysis: Convert the raw data (ellipticity) to mean residue ellipticity [θ]. Compare the spectral signature (e.g., position of minima and maxima) to established spectra for trans-ACPC 12-helices to confirm the conformation. [1]The intensity of the signal can be monitored as a function of oligomer length to demonstrate cooperativity. [1]

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an oligomer that inhibits the visible growth of a target microorganism.

  • Prepare Bacterial Inoculum: Culture the target bacteria (e.g., E. coli, S. aureus) to the mid-logarithmic growth phase. Dilute the culture in Mueller-Hinton Broth (MHB) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Prepare Oligomer Dilutions: Perform a two-fold serial dilution of the trans-ACPC oligomer in a 96-well microtiter plate using MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the oligomer in which no visible bacterial growth (turbidity) is observed.

G cluster_exp Experimental Validation Workflow synthesis Oligomer Synthesis & Purification characterization Structural Characterization (Mass Spec, HPLC) synthesis->characterization conformation Conformational Analysis (Circular Dichroism) characterization->conformation bio_assay In Vitro Biological Assay (e.g., MIC, PPI Inhibition) conformation->bio_assay sar Structure-Activity Relationship Analysis bio_assay->sar

Caption: A self-validating workflow for the development of bioactive trans-ACPC oligomers.

Future Directions and Structure-Activity Relationships (SAR)

The true power of the trans-ACPC foldamer platform lies in its suitability for systematic structure-activity relationship (SAR) studies. The fixed backbone conformation means that changes in biological activity can be directly attributed to modifications of the side chains. Researchers can:

  • Vary Side Chain Functionality: Introduce acidic, basic, hydrophobic, or hydrogen-bonding groups to optimize interactions with a biological target.

  • Control Spatial Positioning: The helical structure places side chains at well-defined angles and distances, allowing for precise mimicry of protein surfaces.

  • Optimize Pharmacokinetics: Modify side chains to improve solubility, reduce toxicity, and enhance metabolic stability without disrupting the core bioactive conformation.

Future research will likely focus on creating more complex tertiary structures, such as helical bundles, by designing specific interactions between individual 12-helices. [1]This could lead to the development of synthetic enzymes, sophisticated catalysts, or advanced materials with tailored functions.

Conclusion

Oligomers of trans-2-aminocyclopentanecarboxylic acid are a premier example of foldamer chemistry in action. Their predictable folding into a robust 12-helix provides a stable, proteolysis-resistant scaffold that is ideal for the rational design of bioactive molecules. With scalable synthetic methods now established, these oligomers are poised to become invaluable tools in academic research and industrial drug development, offering a clear pathway to novel therapeutics that can overcome the limitations of traditional peptides.

References

  • Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC) | Request PDF. ResearchGate. Available at: [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available at: [Link]

  • Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. ACS Publications. Available at: [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure an. University of Wisconsin–Madison. Available at: [Link]

  • Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure. Figshare. Available at: [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. Available at: [Link]

  • Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269. MDPI. Available at: [Link]

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An In-depth Technical Guide to the Discovery and Synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Constrained Amino Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and peptide science, the conformational control of bioactive molecules is paramount. Unnatural amino acids with constrained topologies have emerged as powerful tools to modulate the structure and, consequently, the function of peptides and small molecule therapeutics. Among these, cyclic β-amino acids, and specifically the stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC), have garnered significant interest. This guide focuses on the (1R,2R)-trans-isomer of ACPC, a crucial building block that imparts unique structural features to peptide backbones, enhancing their stability, and bioactivity.[1][2] Its incorporation into peptide sequences can induce stable secondary structures, such as helices, and provide resistance to enzymatic degradation, making it a valuable asset in the design of novel therapeutics.[1][2][3] This document provides an in-depth exploration of the discovery and, more critically, the synthetic pathways developed to access this enantiomerically pure compound, tailored for researchers and professionals in drug development.

Strategic Approaches to the Synthesis of Enantiopure (1R,2R)-2-Aminocyclopentanecarboxylic Acid

The stereoselective synthesis of (1R,2R)-2-aminocyclopentanecarboxylic acid presents a significant chemical challenge due to the presence of two contiguous chiral centers on a cyclopentane ring. The primary goal is to control both the relative (cis/trans) and absolute (R/S) stereochemistry. Several strategies have been successfully employed, ranging from classical resolution techniques to more sophisticated asymmetric syntheses.

Reductive Amination of a Prochiral Keto Ester Followed by Diastereomeric Resolution

A robust and scalable approach to all four stereoisomers of ACPC, including the desired (1R,2R) configuration, involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate.[4][5][6] This method relies on the use of a chiral amine, such as (R)-α-phenylethylamine, to introduce the initial stereocenter, followed by separation of the resulting diastereomers.

The causality behind this experimental choice lies in the commercial availability and relatively low cost of the starting materials. The diastereomeric mixture of amino esters formed can be manipulated through epimerization and selective crystallization to isolate the desired stereoisomer.[4][5] This strategy offers a practical and scalable route to enantiopure ACPC isomers.

G cluster_0 Reductive Amination cluster_1 Diastereomer Manipulation cluster_2 Deprotection & Final Product A Ethyl 2-oxocyclopentanecarboxylate C Reductive Amination (e.g., NaBH4 in isobutyric acid) A->C B (R)-α-phenylethylamine B->C D Mixture of Diastereomeric Amino Esters C->D E Epimerization (NaOEt) Favors trans isomer D->E F Crystallization with Chiral Acid (e.g., (-)-DBTA for (1R,2R) precursor) E->F G Isolated Diastereomerically Pure Salt H Hydrogenolysis (Pd/C) (Cleavage of N-benzyl group) G->H I Acid Hydrolysis (HCl) (Ester to Carboxylic Acid) H->I J (1R,2R)-2-Aminocyclopentanecarboxylic Acid I->J

Caption: Reductive amination and resolution workflow for (1R,2R)-ACPC.

Step 1: Reductive Amination.

  • Dissolve ethyl 2-oxocyclopentanecarboxylate in toluene.

  • Add isobutyric acid and (R)-α-phenylethylamine.

  • Heat the mixture to facilitate imine formation via azeotropic removal of water.

  • After cooling, add sodium borohydride (NaBH₄) in isobutyric acid to reduce the imine, yielding a mixture of diastereomeric amino esters.[5]

Step 2: Epimerization and Diastereoselective Crystallization.

  • Treat the crude mixture of amino esters with sodium ethoxide (NaOEt) in ethanol. This epimerizes the stereocenter at the α-position to the ester, favoring the thermodynamically more stable trans isomer.[4][5]

  • To isolate the precursor to the (1R,2R)-isomer, perform a crystallization with (-)-dibenzoyl-L-tartaric acid ((-)-DBTA). This will selectively precipitate the desired diastereomeric salt.[5] Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

Step 3: Debenzylation.

  • The isolated diastereomerically pure salt is then subjected to hydrogenolysis.

  • Dissolve the salt in methanol and treat with hydrogen gas in the presence of a palladium on activated carbon (Pd/C) catalyst.[5] This cleaves the N-benzyl bond from the α-phenylethyl group.

Step 4: Hydrolysis.

  • The resulting amino ester is hydrolyzed to the final carboxylic acid by heating in hydrochloric acid.[5]

  • Careful temperature control is crucial during this step to avoid epimerization.[5]

Step 5: Protection (Optional).

  • For use in solid-phase peptide synthesis, the free amino acid is often protected.

  • For Fmoc protection, the amino acid is dissolved in aqueous acetonitrile with a base such as potassium bicarbonate, and N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is added.[6]

  • For Boc protection, the amino acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Enzymatic Kinetic Resolution

Another effective strategy for accessing enantiopure ACPC is through enzymatic kinetic resolution. This approach leverages the high stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. For instance, a bicyclic β-lactam, a precursor to cis-ACPC, can be hydrolyzed by an enzyme to yield a chiral amino acid.[4][6] While this method is elegant, its scalability can be limited by enzyme cost and activity.

Asymmetric Michael Addition

Asymmetric conjugate addition reactions provide a direct route to chiral β-amino acids. The Michael addition of a chiral lithium amide, derived from an amine like α-methylbenzylamine, to an α,β-unsaturated ester can produce the desired β-amino acid derivative with high diastereoselectivity.[7] This method offers excellent stereocontrol, but often requires cryogenic temperatures and careful control of reaction conditions.

Data Presentation: Yields and Characterization

The following table summarizes typical yields for the synthesis of the Fmoc-protected (1R,2R)-2-aminocyclopentanecarboxylic acid using the reductive amination and resolution method.

StepProductStarting MaterialTypical Yield
1 & 2Diastereomerically pure saltEthyl 2-oxocyclopentanecarboxylate~40-50%
3 & 4(1R,2R)-2-aminocyclopentanecarboxylic acidIsolated diastereomeric saltHigh
5Fmoc-(1R,2R)-ACPC(1R,2R)-ACPC~85%[4][6]

Characterization Data for (1R,2R)-2-Aminocyclopentanecarboxylic Acid:

  • Molecular Formula: C₆H₁₁NO₂[8]

  • Molecular Weight: 129.16 g/mol [8]

  • Appearance: White powder[9]

  • Optical Rotation: Specific rotation values are dependent on the protecting group and solvent used. For example, for Fmoc-(1R,2S)-ACPC, a value of [α]D25 -31 (c 1.0, CHCl₃) has been reported.[4][6]

Conclusion and Future Outlook

The synthesis of enantiomerically pure (1R,2R)-2-aminocyclopentanecarboxylic acid is a well-established yet challenging endeavor in organic chemistry. The reductive amination of ethyl 2-oxocyclopentanecarboxylate followed by diastereomeric resolution stands out as a scalable and practical approach, providing access to all four stereoisomers of ACPC.[4][5] The availability of this and other constrained amino acids is critical for the advancement of peptide-based therapeutics and peptidomimetics.[1][2][9] Future research will likely focus on developing more efficient and atom-economical catalytic asymmetric methods to further streamline the synthesis of these valuable building blocks, thereby accelerating the discovery of new and improved drug candidates.

References

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. [Link]

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Center for Biotechnology Information. [Link]

  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(11), 2309–2310.
  • National Center for Biotechnology Information. (n.d.). (1R,2R)-2-aminocyclopentanecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • O'Brien, P., Porter, D. W., & Smith, N. M. (2000). Asymmetric Synthesis of Cyclic β-Amino Acids. Synlett, 2000(10), 1479-1481.
  • Davis, F. A., & Nolt, M. B. (2010). Asymmetric synthesis of cyclic cis-beta-amino acid derivatives using sulfinimines and prochiral Weinreb amide enolates. Organic Letters, 12(11), 2548–2551.
  • Kaib, P. S. J., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3333–3339.
  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1687–1702.
  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(11), 2309–2310.
  • Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Tetrahedron: Asymmetry, 7(7), 1919-1934.
  • National Center for Biotechnology Information. (n.d.). (1S,2R)-2-Aminocyclopentane-1-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

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literature review on cyclic beta-amino acids

Technical Deep Dive: Cyclic -Amino Acids in Peptidomimetics

Executive Summary

Cyclic



Part 1: Structural Paradigms & Conformational Control

The utility of cyclic

1








The Rigidification Mechanism

In linear





  • trans-ACPC: Constrains

    
     to 
    
    
    , promoting 12-helix formation.
  • trans-ACHC: Constrains

    
     to 
    
    
    , promoting 14-helix formation.
Data Summary: Helix Parameters

The following table summarizes the geometric parameters of the dominant secondary structures accessible via cyclic

Secondary StructureBuilding Block PreferenceHydrogen Bond PatternResidues Per TurnRise Per Turn (

)
14-Helix trans-ACHC, acyclic


3.05.1
12-Helix trans-ACPC, trans-APC

2.55.5
10/12-Helix Mixed alternating

Mixed

VariesVaries
8-Helix cis-ACPC

2.0-

Expert Insight: The 14-helix possesses a macrodipole similar to the


-helix, making it an excellent scaffold for mimicking antimicrobial peptides (AMPs) that disrupt bacterial membranes via electrostatic attraction.

Part 2: Scalable Synthetic Methodologies

Access to enantiopure cyclic


Workflow: Stereoselective Synthesis of Fmoc-(S,S)-ACPC

The following diagram outlines the scalable route to trans-(1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC), a "gold standard" foldamer building block.

ACPC_SynthesisStartEthyl 2-oxocyclopentanecarboxylate(Racemic Ketoester)Step1Reductive Amination(S)-(-)-phenylethylamineNaBH4 / Isobutyric AcidStart->Step1Inter1Crude Amino Ester(Diastereomeric Mix)Step1->Inter1Step2Epimerization & CrystallizationNaOEt / EtOH(+)-Dibenzoyl-D-tartaric acidInter1->Step2Thermodynamic ControlPureSalt(R,S,S)-Amino Ester Salt(>99% de)Step2->PureSaltSelective PrecipitationStep3HydrogenolysisH2, Pd/C, MeOHPureSalt->Step3Cleave Chiral AuxStep4Fmoc ProtectionFmoc-OSu, NaHCO3Step3->Step4FinalFmoc-(1S,2S)-ACPC(Ready for SPPS)Step4->Final

Figure 1: Scalable synthesis of Fmoc-(1S,2S)-ACPC via dynamic kinetic resolution and crystallization.

Protocol 1: Synthesis of (1S,2S)-ACPC

Context: This method relies on the lower solubility of the specific diastereomeric salt formed between the amino ester and dibenzoyl-tartaric acid.

  • Reductive Amination: React ethyl 2-oxocyclopentanecarboxylate with (S)-

    
    -phenylethylamine in toluene (azeotropic reflux), followed by reduction with 
    
    
    in isobutyric acid.
    • Why: Isobutyric acid acts as a proton source that activates the imine without hydrolyzing the ester.

  • Epimerization-Crystallization (The Key Step): Treat the crude diastereomeric mixture with NaOEt in EtOH to facilitate cis/trans epimerization. Add (+)-dibenzoyl-D-tartaric acid (DBTA).[2]

    • Mechanism:[3][4][5][6] The (R,S,S) diastereomer forms a highly crystalline salt with DBTA, driving the equilibrium toward this isomer via Le Chatelier's principle.

  • Hydrogenolysis: Dissolve the purified salt in MeOH and hydrogenate (50 psi

    
    ) over 10% Pd/C at 45°C for 6 hours to cleave the chiral auxiliary.
    
  • Fmoc Protection: React the free amino acid with Fmoc-OSu and

    
     in acetone/water to yield the final SPPS-ready building block.
    

Part 3: Solid-Phase Peptide Synthesis (SPPS) of -Peptides

Synthesizing oligomers containing cyclic



Critical Modifications for -Amino Acids
  • Coupling Reagents: Standard HBTU/HOBt is often insufficient. Use HATU/HOAt or PyBOP to minimize deletion sequences.

  • Reaction Time: Double coupling (2 x 2 hours) is mandatory for cyclic residues.

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) resin.

    • Why: It prevents diketopiperazine formation (a common side reaction in

      
      -peptides) and allows cleavage of protected fragments if needed.
      
Workflow: Optimized SPPS Cycle

The following logic flow illustrates the specific checkpoints required for high-fidelity

SPPS_WorkflowResinFmoc-AA-2-CTC ResinDeprotectFmoc Removal20% Piperidine/DMF(2 x 10 min)Resin->DeprotectWash1Wash (DMF/DCM)Deprotect->Wash1CoupleCoupling Step3 eq. Fmoc-beta-AA2.9 eq. HATU, 6 eq. DIPEA(2 x 120 min)Wash1->CoupleCheckKaiser/Chloranil TestCouple->CheckFailBlue (Positive)Check->FailIncompletePassColorless (Negative)Check->PassCompleteFail->CoupleRetry (3rd coupling)NextProceed to Next CyclePass->NextCapCappingAc2O / PyridineNext->DeprotectRepeat CycleCleaveFinal Cleavage95% TFA / 2.5% TIPS / 2.5% H2ONext->CleaveEnd of Sequence

Figure 2: Optimized SPPS cycle for sterically hindered cyclic

Protocol 2: Manual SPPS of ACPC Oligomers
  • Resin Loading: Swell 2-CTC resin in DCM. Load the first Fmoc-ACPC-OH (1.2 eq) with DIPEA (4 eq) in DCM for 2 hours. Cap unreacted sites with MeOH (1 mL) for 20 min.

  • Deprotection: Treat with 20% piperidine in DMF (

    
     min). Wash with DMF (
    
    
    ), DCM (
    
    
    ), DMF (
    
    
    ).
  • Coupling: Dissolve Fmoc-ACPC-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIPEA (6 eq) immediately before adding to resin. Shake for 2 hours.

    • Self-Validation: Perform a Chloranil test (specific for secondary amines) rather than a Kaiser test (primary amines). If beads turn blue, recouple.

  • Cleavage: Wash resin with DCM. Add cleavage cocktail (95% TFA, 2.5% TIPS, 2.5%

    
    ) for 2 hours. Precipitate in cold diethyl ether.
    

Part 4: Biological Applications & Integrity

Proteolytic Stability

Cyclic


  • Mechanism:[3][4][5][6] Protease active sites have evolved to recognize the specific stereochemistry and backbone spacing of

    
    -amino acids. The additional methylene group and rigid ring of cyclic 
    
    
    -AAs sterically clash with the catalytic triad of the enzyme.
Case Study: Antimicrobial Foldamers

Amphiphilic 14-helices containing ACHC and cationic residues mimic the activity of magainin (a host defense peptide).

  • Design: Alternating cationic (Lys-like) and hydrophobic (ACHC) residues create a facial amphiphile.

  • Outcome: These foldamers disrupt bacterial membranes (MIC < 10

    
    g/mL) but show reduced toxicity to human erythrocytes due to the rigid helical structure which prevents insertion into zwitterionic mammalian membranes.
    

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Link

  • Appella, D. H., et al. (1999). Formation of Short, Stable Helices in Aqueous Solution by Beta-Amino Acid Hexamers. Journal of the American Chemical Society. Link

  • LePlae, P. R., et al. (2001). Tolerance of the 12-Helix to Beta-Amino Acid Substitution. Journal of the American Chemical Society. Link

  • Kulesza, A., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. Link[2]

  • Porter, E. A., et al. (2000). Mimicry of Host-Defense Peptides by Unnatural Oligomers: Antimicrobial Beta-Peptides. Nature. Link

spectroscopic data for (1R,2R)-2-aminocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (1R,2R)-2-Aminocyclopentanecarboxylic Acid

Introduction

(1R,2R)-2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid that has garnered significant interest within the fields of medicinal chemistry and materials science.[1][2] As a critical building block for peptide foldamers, its rigid cyclopentane backbone imposes specific torsional constraints upon peptide chains, enabling the design of novel biomimetic structures with predictable secondary conformations, such as helices and extended strands.[3] These structurally defined oligomers, or "foldamers," are invaluable tools for probing protein-protein interactions, developing enzyme inhibitors, and creating new bioactive materials.

The precise control of stereochemistry is paramount to achieving the desired conformational outcomes. The trans configuration of the amino and carboxylic acid groups in the (1R,2R) stereoisomer dictates a unique spatial arrangement that is fundamental to its application. Consequently, rigorous spectroscopic analysis is not merely a quality control step but an essential component of its synthesis and application, ensuring stereochemical purity and structural integrity.

This guide, prepared from the perspective of a senior application scientist, provides a comprehensive overview of the key spectroscopic techniques used to characterize (1R,2R)-2-aminocyclopentanecarboxylic acid. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental choices and the logic of data interpretation.

Molecular Structure and Stereochemical Elucidation

The foundational step in any spectroscopic analysis is understanding the target molecule's structure. (1R,2R)-ACPC features a five-membered aliphatic ring with two substituents: an amine group at position 2 and a carboxylic acid group at position 1. The (1R,2R) designation specifies a trans relationship between these two groups.

molecular_structure cluster_cyclopentane cluster_substituents C1 C1 C2 C2 C1->C2 COOH COOH C1->COOH (R) H1 H C1->H1 C3 C3 C2->C3 NH2 NH₂ C2->NH2 (R) H2 H C2->H2 C4 C4 C3->C4 C5 C5 C4->C5 C5->C1 NMR_Assignment cluster_mol ¹H and ¹³C NMR Assignments cluster_labels mol H2 Hα (C2-H): 3.88 ppm H1 Hβ (C1-H): 2.90-2.97 ppm C1 C1: 48.2 ppm C2 C2: 53.9 ppm C_O C=O: 177.1 ppm

Figure 2: Key NMR assignments for (1R,2R)-ACPC.

Experimental Protocol: NMR Spectroscopy

This protocol provides a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the (1R,2R)-ACPC sample. The choice of a precise mass is critical for potential future quantitative analysis (qNMR).

    • Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O, 99.9% D). D₂O is chosen to avoid a large, interfering solvent signal from water protons.

    • Transfer the solution to a 5 mm NMR tube. Ensure no solid particles are present to maintain magnetic field homogeneity.

  • Instrument Setup & Calibration :

    • Insert the sample into the NMR spectrometer (a 400 MHz instrument or higher is recommended for better signal dispersion).

    • Lock the spectrometer on the deuterium signal from the D₂O solvent. This step is crucial for field stability during the experiment.

    • Shim the magnetic field to optimize its homogeneity. An automated shimming routine is typically sufficient, but manual shimming may be required for highly resolved spectra. The half-height linewidth of the residual water peak is a good indicator of shim quality.

  • Data Acquisition :

    • ¹H Spectrum : Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. The spectral width should encompass the expected chemical shift range (e.g., 0-10 ppm).

    • ¹³C Spectrum : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. A spectral width of 0-200 ppm is appropriate.

    • 2D Spectra (Optional but Recommended) : For unambiguous assignment and stereochemical confirmation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for confirming the presence of the key carboxylic acid and amine moieties.

Expected IR Absorption Bands
Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching3300 - 2500Broad
N-H (Amine)Stretching3400 - 3250Medium (doublet for -NH₂)
C-H (Aliphatic)Stretching3000 - 2850Medium-Strong
C=O (Carboxylic Acid)Stretching1725 - 1700Strong
N-H (Amine)Bending (Scissoring)1650 - 1580Medium
C-O (Carboxylic Acid)Stretching1320 - 1210Strong
Frequency ranges are based on established IR spectroscopy principles.[4][5]
Interpretation of IR Spectrum

The IR spectrum of (1R,2R)-ACPC in its zwitterionic solid state would be dominated by several key features. The most prominent would be a very strong and broad absorption band for the carboxylate (COO⁻) asymmetric stretch around 1600 cm⁻¹, and a strong band for the symmetric stretch near 1400 cm⁻¹. The ammonium (NH₃⁺) group would exhibit a broad stretching band from 3200-2800 cm⁻¹ and a bending vibration around 1500 cm⁻¹. The aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. [4]The presence of these bands provides definitive evidence for the core structure of the amino acid.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, convenient method for acquiring IR spectra of solid samples.

  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is critical as it will be automatically subtracted from the sample spectrum.

  • Sample Application : Place a small amount (a few milligrams) of the solid (1R,2R)-ACPC sample directly onto the ATR crystal.

  • Data Acquisition :

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹. The standard measurement range is 4000-400 cm⁻¹.

  • Cleaning : After the measurement, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.

High-Resolution Mass Spectrometry Data

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, typically generating the protonated molecular ion [M+H]⁺.

Parameter Value
Molecular FormulaC₆H₁₁NO₂
Exact Mass129.07898
Ionization ModeESI Positive
Observed Ion [M+H]⁺130.0865
Calculated [M+H]⁺130.0868
Data sourced from Szymański, et al., J. Org. Chem. 2024.[6]

The excellent agreement between the observed and calculated mass for the protonated molecule confirms the elemental composition of (1R,2R)-ACPC with high confidence.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion ([M+H]⁺) to gain further structural information. For amino acids, characteristic losses include water (H₂O) and formic acid (HCOOH), as well as the loss of the amino group. [7]

fragmentation parent [M+H]⁺ m/z = 130.08 frag1 [M+H - H₂O]⁺ m/z = 112.07 parent->frag1 - H₂O frag2 [M+H - HCOOH]⁺ m/z = 84.08 parent->frag2 - HCOOH

Figure 3: Predicted ESI-MS/MS fragmentation pathway for (1R,2R)-ACPC.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation :

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or water.

    • Further dilute this stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of ~1-10 µg/mL. Formic acid is added to promote protonation for positive ion mode ESI.

    • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS System Setup :

    • Liquid Chromatography (LC) : Use a C18 reversed-phase column. A typical mobile phase would be a gradient of (A) water + 0.1% formic acid and (B) acetonitrile + 0.1% formic acid. The gradient can run from 5% B to 95% B over several minutes to elute the compound. The flow rate is typically 0.2-0.5 mL/min.

    • Mass Spectrometer (MS) : Set the ESI source to positive ion mode. Optimize source parameters such as capillary voltage, cone voltage, and gas flows to maximize the signal for the target m/z of 130.1.

  • Data Acquisition :

    • Inject the sample onto the LC-MS system.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 50-500) to detect the parent ion.

    • If performing fragmentation, use a data-dependent acquisition (DDA) mode where the instrument automatically selects the most intense ion (in this case, m/z 130.1) for fragmentation (MS/MS).

Conclusion

The comprehensive spectroscopic characterization of (1R,2R)-2-aminocyclopentanecarboxylic acid is essential for its successful application in research and development. NMR spectroscopy stands as the definitive tool for confirming the compound's covalent structure and, crucially, its trans stereochemistry. IR spectroscopy provides rapid confirmation of the required amine and carboxylic acid functional groups, while high-resolution mass spectrometry validates its elemental composition with exceptional accuracy. Together, these techniques form a self-validating analytical workflow that ensures the identity, purity, and stereochemical integrity of this valuable synthetic building block, empowering researchers to build complex molecular architectures with confidence.

References

  • Szymański, W., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available at: [Link]

  • Szymański, W., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ResearchGate. Available at: [Link]

  • Szymański, W., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar. Available at: [Link]

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  • Szymański, W., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Infrared Spectroscopy Handout. Available at: [Link]

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  • Chemistry LibreTexts. (2020). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. PubMed. Available at: [Link]

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An In-Depth Technical Guide to Potential Therapeutic Targets for (1R,2R)-2-Aminocyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1R,2R)-2-aminocyclopentanecarboxylic acid (ACPC) represents a conformationally constrained β-amino acid scaffold of significant interest in medicinal chemistry and drug development.[1] Its rigid cyclopentane ring imparts unique structural properties to peptides and small molecules, influencing their binding affinity, selectivity, and metabolic stability.[1][2][3] This technical guide provides a comprehensive overview of the potential therapeutic targets for derivatives of (1R,2R)-ACPC, synthesizing data from existing literature and proposing logical, evidence-based avenues for future research. We will delve into the established roles of related glutamate analogs, explore putative targets based on structural homology, and present detailed, field-proven experimental workflows for the identification and validation of novel molecular targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical scaffold.

Introduction: The (1R,2R)-2-Aminocyclopentanecarboxylic Acid Scaffold

The (1R,2R)-2-aminocyclopentanecarboxylic acid (ACPC) moiety is a valuable building block in the synthesis of peptidomimetics and other bioactive molecules.[2][3] Its rigid structure serves as a proline peptidomimetic, introducing conformational constraints that can enhance biological activity and resistance to proteolytic degradation.[1][4] While the parent compound is primarily used as a synthetic intermediate, its derivatives have been explored for a range of applications, including their potential in targeting neurological disorders and cancer.[3]

The core structure of (1R,2R)-ACPC, being a cyclic amino acid, positions it as a structural analog of key endogenous molecules, most notably the neurotransmitter glutamate. This analogy is the primary driver for hypothesizing its potential targets within the central nervous system (CNS). Glutamate is the principal excitatory neurotransmitter in the brain, and its signaling is tightly regulated.[5][6] Dysregulation of glutamate pathways is implicated in numerous pathologies, making its receptors, transporters, and metabolic enzymes prime targets for therapeutic intervention.[7][8]

Potential Therapeutic Target Classes

Based on the structural characteristics of the ACPC scaffold and the known pharmacology of related cyclic amino acids and glutamate analogs, we can logically stratify potential therapeutic targets into several key classes.

Glutamate Carboxypeptidase II (GCPII)

Mechanistic Rationale: Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a zinc metalloenzyme that plays a crucial role in the nervous system by hydrolyzing N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate.[9][10] Inhibition of GCPII is a validated therapeutic strategy for reducing glutamate-mediated excitotoxicity in a variety of neurological conditions, including traumatic brain injury, stroke, neuropathic pain, and amyotrophic lateral sclerosis (ALS).[9][10]

Given that many potent GCPII inhibitors are glutamate-based compounds, the (1R,2R)-ACPC scaffold represents a logical starting point for designing novel inhibitors.[11][12] The constrained cyclopentane ring could offer a unique conformational lock, potentially enhancing binding affinity and selectivity for the GCPII active site.

Supporting Evidence: The development of numerous glutamate-based GCPII inhibitors underscores the viability of this approach.[11][12] The key to potent inhibition often lies in a glutamate-mimicking moiety combined with a zinc-binding group.[9][12] Derivatives of (1R,2R)-ACPC could be synthesized to incorporate such zinc-binding functionalities (e.g., phosphonates, thiols, hydroxamates), positioning them as candidate GCPII inhibitors.[9]

Glutamate Receptors (Ionotropic and Metabotropic)

Mechanistic Rationale: Glutamate exerts its effects through ionotropic receptors (NMDA, AMPA, kainate) and metabotropic receptors (mGluRs).[6] These receptors are critical for synaptic plasticity, learning, and memory.[6] However, their overactivation leads to excitotoxicity, a common pathological mechanism in neurodegenerative diseases.[7][8]

The structural similarity of (1R,2R)-ACPC to glutamate suggests that its derivatives could act as agonists, antagonists, or allosteric modulators of glutamate receptors. The specific stereochemistry and conformational rigidity of the ACPC scaffold could be leveraged to achieve selectivity for specific receptor subtypes, a key challenge in glutamate receptor pharmacology.

Supporting Evidence: The development of glutamate analogs as receptor modulators is a well-established field.[5] For instance, memantine, an NMDA receptor antagonist, is an approved treatment for Alzheimer's disease.[7] The design of subtype-selective mGluR agonists and antagonists is also an active area of research for treating conditions like schizophrenia and anxiety. The unique three-dimensional structure of ACPC derivatives could allow for novel interactions with these receptor binding pockets.

Opioid Receptors

Mechanistic Rationale: While less intuitive than glutamate-related targets, there is direct evidence for the interaction of aminocyclopentanecarboxylic acid-containing peptides with opioid receptors. The constrained ring of ACPC can serve as a peptidomimetic for proline, a key amino acid in many endogenous opioid peptides.[4]

Supporting Evidence: A study on morphiceptin analogs, where proline was substituted with 2-aminocyclopentanecarboxylic acid, demonstrated activity at both mu (μ) and delta (δ)-opioid receptors.[4] Specifically, the analog containing the (R,S)-β-Ac5c configuration was active, highlighting the critical importance of stereochemistry.[4] This provides a strong rationale for exploring (1R,2R)-ACPC derivatives as potential modulators of opioid signaling, which could have applications in pain management and other neurological conditions.

A Validated Workflow for Target Identification and Deconvolution

For novel (1R,2R)-ACPC derivatives with observed biological activity but an unknown mechanism of action, a systematic and robust target identification workflow is essential. The following section outlines a multi-pronged approach, combining biochemical and cellular methods to identify and validate specific protein targets.

Target_Identification_Workflow cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Target Validation A Active (1R,2R)-ACPC Derivative B Synthesize Affinity Probe (e.g., Biotinylation) A->B Chemical Synthesis D Cell Lysate Incubation B->D Incubate C Affinity Purification- Mass Spectrometry (AP-MS) E Identification of Potential Binding Proteins C->E Protein ID D->C Pull-down & Elute F Putative Targets (from AP-MS) E->F Prioritize Hits G Cellular Thermal Shift Assay (CETSA) F->G Confirm Engagement H Recombinant Protein Binding Assay (e.g., SPR) F->H Quantify Affinity I Genetic Approaches (siRNA/CRISPR Knockdown) F->I Assess Phenotype J Validated Target(s)

Caption: A multiphasic workflow for identifying and validating the molecular targets of bioactive (1R,2R)-ACPC derivatives.

Phase 1: Affinity-Based Target Discovery

The cornerstone of modern target identification for small molecules is affinity purification coupled with mass spectrometry (AP-MS).[13][14][15] This method allows for the unbiased identification of proteins that physically interact with the small molecule of interest.

Experimental Protocol: Affinity Probe Synthesis and AP-MS

  • Probe Synthesis (Causality): To capture binding partners, the active (1R,2R)-ACPC derivative must be immobilized. This is achieved by synthesizing an "affinity probe." A linker arm is strategically attached to a position on the molecule that is non-essential for its biological activity. This linker is then conjugated to an affinity tag, most commonly biotin. The choice of linker length and attachment point is critical to ensure the binding portion of the molecule remains accessible.

  • Cell Lysate Preparation: Prepare a lysate from a cell line or tissue relevant to the observed phenotype of the compound. The lysate should be prepared under non-denaturing conditions to preserve native protein conformations and complexes.

  • Incubation and Pull-Down: The biotinylated ACPC derivative (the "bait") is incubated with the cell lysate. If the compound binds to a protein target, that protein will become associated with the biotin tag. Streptavidin-coated magnetic beads are then added to the mixture. The high affinity of streptavidin for biotin allows for the selective capture of the bait-protein complex.

  • Washing and Elution: The beads are washed extensively to remove non-specific protein binders. This step is crucial for reducing background noise. The specifically bound proteins are then eluted from the beads, often by boiling in a denaturing buffer.

  • Mass Spectrometry: The eluted proteins are separated by SDS-PAGE and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] By comparing the proteins pulled down with the active probe to those pulled down in a negative control experiment (e.g., using an inactive analog or beads alone), a list of specific, high-confidence binding partners can be generated.

Phase 2: Orthogonal Target Validation

A list of potential binders from AP-MS is only the starting point. It is imperative to validate these interactions using orthogonal methods that do not rely on a modified version of the compound.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle (Trustworthiness): CETSA is a powerful technique for confirming direct target engagement in a cellular context.[16] The underlying principle is that when a small molecule binds to its protein target, it typically stabilizes the protein's structure, making it more resistant to thermal denaturation.

  • Method:

    • Treat intact cells or cell lysates with the (1R,2R)-ACPC derivative or a vehicle control.

    • Heat the samples across a range of temperatures.

    • Cool the samples and separate the soluble protein fraction (which contains the non-denatured, stable proteins) from the precipitated (denatured) proteins by centrifugation.

    • Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Interpretation: A successful CETSA experiment will show a "thermal shift," where the protein of interest remains soluble at higher temperatures in the presence of the compound compared to the vehicle control. This provides strong evidence of direct binding in a physiological environment.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Principle (Quantitative Data): To confirm a direct interaction and quantify its kinetics, biophysical methods like SPR are invaluable. SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (the ACPC derivative) to a ligand (the immobilized putative target protein).

  • Method:

    • Express and purify the recombinant candidate protein identified from the AP-MS screen.

    • Immobilize the purified protein onto an SPR sensor chip.

    • Flow solutions containing various concentrations of the unmodified (1R,2R)-ACPC derivative over the chip surface.

    • Monitor the binding and dissociation in real-time.

  • Data Output: This method provides quantitative data on the binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants, offering a detailed biophysical characterization of the interaction.

Quantitative Data Summary

To facilitate the evaluation of novel (1R,2R)-ACPC derivatives, all binding and activity data should be meticulously cataloged. The table below serves as a template for organizing such data.

Derivative IDTarget ProteinAssay TypeKD (nM)IC50/EC50 (µM)CETSA ΔTm (°C)
ACPC-001GCPIIEnzyme Inhibition-1.2-
ACPC-002GCPIISPR250-2.1
ACPC-003mGluR5Radioligand Binding-0.85-
ACPC-004μ-Opioid ReceptorFunctional Assay-5.60.8

Conclusion and Future Directions

The (1R,2R)-2-aminocyclopentanecarboxylic acid scaffold holds considerable promise for the development of novel therapeutics, particularly in the realm of neuroscience. Its structural analogy to glutamate strongly suggests that key targets include enzymes and receptors within the glutamatergic system, such as GCPII and various glutamate receptors. Furthermore, its utility as a proline mimetic opens up possibilities for targeting other protein classes, including opioid receptors.

The path forward requires a synergistic approach combining rational drug design with unbiased, systematic target deconvolution. By synthesizing focused libraries of (1R,2R)-ACPC derivatives and employing the robust target identification and validation workflow outlined in this guide, researchers can effectively explore the therapeutic potential of this versatile scaffold. The integration of chemical proteomics, biophysical validation, and genetic approaches will be paramount in elucidating the precise mechanisms of action and unlocking the next generation of drugs derived from this unique chemical entity.

References

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The Exploration of (1R,2R)-ACPC in Foldamer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Pre-organized Structure in Unnatural Peptides

In the landscape of drug discovery and materials science, the ability to design and construct molecules with predictable, stable, three-dimensional structures is paramount. Foldamers, which are sequence-specific oligomers that adopt well-defined conformations, have emerged as a powerful class of molecules that bridge the gap between the structural complexity of proteins and the synthetic accessibility of small molecules[1]. Unlike their natural peptide counterparts, which are often susceptible to proteolytic degradation and can exhibit conformational instability, foldamers built from unnatural amino acids offer enhanced stability and novel structural motifs[2][3].

At the heart of foldamer science lies the rational design of monomeric building blocks that pre-organize the polymer backbone into a specific secondary structure. One of the most successful and versatile of these building blocks is 2-aminocyclopentanecarboxylic acid (ACPC). The cyclopentane ring imposes a significant conformational constraint on the backbone of the resulting oligomer. The stereochemistry of the amino and carboxyl groups on this ring is the critical determinant of the final folded architecture.

This technical guide focuses specifically on the (1R,2R)-trans-2-aminocyclopentanecarboxylic acid monomer. We will explore the causality behind its use, from its synthesis and incorporation into oligomers to the predictable and robust 12-helical structure it engenders. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of (1R,2R)-ACPC in their work.

The Core Principle: Stereochemistry as the Architect of Helicity

The fundamental insight underpinning the use of cyclic β-amino acids like ACPC is that restricting the torsion angles of the polymer backbone can dramatically reduce the conformational space available to the molecule, thereby promoting a specific folded state. The trans stereochemistry of (1R,2R)-ACPC, where the amino and carboxyl groups are on opposite faces of the cyclopentane ring, is crucial for inducing a specific and highly stable helical fold.

Oligomers composed of (1R,2R)-ACPC residues consistently adopt a right-handed 12-helix conformation[4]. This structure is defined by a repeating pattern of intramolecular hydrogen bonds between the carbonyl oxygen of residue i and the amide proton of residue i+3. This C=O···H-N interaction closes a 12-membered ring, giving the helix its name[4][5]. The rigidity of the cyclopentane ring in the trans configuration pre-organizes the backbone in such a way that this 12-membered ring hydrogen bond is highly favored, making helix formation a cooperative and predictable process[4].

Section 1: Synthesis of the Fmoc-(1R,2R)-ACPC Monomer

A robust and scalable synthesis of the enantiomerically pure, N-terminally protected monomer is the prerequisite for its use in foldamer chemistry. The following protocol is a synthesized approach based on established, scalable methods for producing all four stereoisomers of ACPC, culminating in the Fmoc-protected (1R,2R) monomer suitable for solid-phase peptide synthesis (SPPS)[6][7].

Causality of the Synthetic Strategy:

The chosen synthetic route relies on a diastereoselective reductive amination of a ketoester, followed by separation of diastereomers and subsequent deprotection and Fmoc protection. This method is advantageous because it allows for the creation of the desired stereocenters and provides a practical means for isolating the correct isomer in high purity on a large scale. The use of (R)-α-phenylethylamine as a chiral auxiliary directs the stereochemistry, and the final Fmoc group is ideal for standard SPPS workflows.

Experimental Protocol: Synthesis and Fmoc Protection of (1R,2R)-ACPC

Part A: Synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid

  • Reductive Amination:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine ethyl 2-oxocyclopentanecarboxylate (1.0 eq) and (R)-α-phenylethylamine (1.0 eq) in toluene.

    • Heat the mixture to reflux to azeotropically remove water, driving the formation of the enamine intermediate. Monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove toluene under reduced pressure.

    • Dissolve the crude enamine in isobutyric acid and cool in an ice bath. Add sodium borohydride (NaBH₄) (approx. 2.0 eq) portion-wise, maintaining the temperature below 20°C.

    • Stir overnight at room temperature. Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

    • Scientist's Insight: The use of NaBH₄ in isobutyric acid is a safer and more scalable alternative to toxic cyanoborohydride reagents often used in reductive aminations[7].

  • Diastereomeric Separation and Epimerization:

    • The crude product is a mixture of diastereomeric amino esters. To isolate the desired trans isomer, an epimerization step is performed.

    • Treat the crude amino ester mixture with sodium ethoxide (EtONa) in ethanol and stir overnight at 30–35°C. This condition favors the thermodynamically more stable trans isomer[6].

    • Neutralize the reaction and form the hydrobromide salt of the amino ester. The (1R,2R,1'R)-diastereomer can be purified by repeated crystallization from acetonitrile[6].

  • Debenzylation and Hydrolysis:

    • The N-benzyl group is removed via hydrogenolysis. Dissolve the purified amino ester hydrobromide salt in methanol and add 10% Pd/C catalyst.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at 45°C until the reaction is complete (monitored by TLC or LC-MS)[6].

    • Filter off the catalyst through Celite. The resulting ethyl ester is then hydrolyzed to the carboxylic acid by heating in hydrochloric acid (e.g., 6M HCl) below 80°C to prevent epimerization[7].

    • Remove the solvent and excess acid under reduced pressure to yield the (1R,2R)-ACPC hydrochloride salt.

Part B: Fmoc Protection

  • Reaction Setup:

    • Dissolve the (1R,2R)-ACPC hydrochloride salt (1.0 eq) in a mixture of 10% aqueous sodium carbonate and dioxane.

    • Cool the solution in an ice bath.

    • Dissolve N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (approx. 1.1 eq) in dioxane[7].

  • Fmocylation:

    • Add the Fmoc-OSu solution dropwise to the stirring amino acid solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Acidify the reaction mixture with 1M HCl to pH ~2.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure Fmoc-(1R,2R)-ACPC. The final product should be a white powder[7].

Section 2: Solid-Phase Synthesis of (1R,2R)-ACPC Foldamers

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the standard and most efficient method for preparing sequence-defined foldamers from (1R,2R)-ACPC monomers. The process involves the sequential addition of amino acid residues to a growing chain anchored to a solid support (resin).

Workflow for Fmoc-SPPS of a (1R,2R)-ACPC Oligomer

The following diagram and protocol outline a typical manual synthesis cycle.

SPPS_Workflow cluster_Resin Solid Support cluster_Cycle Iterative Synthesis Cycle Resin Resin-NH2 (e.g., Rink Amide) Deprotection Step 2: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection For subsequent cycles Wash1 Wash (DMF) Deprotection->Wash1 Remove Piperidine Coupling Step 3: Coupling Fmoc-(1R,2R)-ACPC + Activator (e.g., HBTU/DIEA) Wash1->Coupling Prepare for Coupling Wash2 Wash (DMF) Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Cleavage Final Step: Cleavage & Deprotection (e.g., 95% TFA Cocktail) Wash2->Cleavage After Final Cycle Start Step 1: Resin Swelling (DMF) Start->Resin Purify Purification (RP-HPLC) & Analysis (MS) Cleavage->Purify

Caption: Automated Fmoc-SPPS workflow for oligomer synthesis.

Detailed SPPS Protocol:

This protocol describes a standard 0.1 mmol scale synthesis.

  • Resin Preparation:

    • Place Rink Amide resin (or other suitable resin for a C-terminal amide) in a fritted reaction vessel.

    • Swell the resin in dimethylformamide (DMF) for at least 1 hour[8].

  • First Amino Acid Coupling:

    • Drain the DMF.

    • Perform the first Fmoc deprotection if starting with a pre-loaded Fmoc-protected resin. Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain. Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine[8].

    • In a separate vial, dissolve Fmoc-(1R,2R)-ACPC (3-4 eq), HBTU (3-4 eq), and HOBt (3-4 eq) in DMF. Add DIEA (6-8 eq) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Self-Validation: To confirm coupling completion, take a small sample of resin beads, wash them, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction[9]. If positive (blue beads), repeat the coupling step.

  • Iterative Cycles:

    • After successful coupling, wash the resin with DMF.

    • Repeat the Fmoc deprotection step as described above.

    • Repeat the washing and coupling steps with the next Fmoc-(1R,2R)-ACPC monomer.

    • Continue this cycle until the desired oligomer length is achieved.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the resin with DMF, followed by dichloromethane (DCM). Dry the resin under vacuum.

    • Prepare a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the solution to separate the resin beads and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Section 3: Structural Analysis and Validation of the 12-Helix

Confirming the adoption of the 12-helical structure is a critical step. A combination of spectroscopic techniques in solution and diffraction methods in the solid state provides a comprehensive structural picture.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of foldamers in solution. The 12-helix formed by (1R,2R)-ACPC oligomers exhibits a characteristic CD spectrum.

  • Expected Signature: Oligomers of (1R,2R)-ACPC show a strong minimum around 215-220 nm and a maximum near 200 nm. The intensity of these signals increases with oligomer length, indicating a cooperative folding process where the helical structure becomes more stable as the chain elongates[4].

  • Experimental Rationale: By comparing the CD spectra of oligomers of different lengths (e.g., dimer, tetramer, hexamer), one can demonstrate the length-dependent stabilization of the helix. This provides strong evidence that the observed conformation is an intrinsic property of the oligomer and not just a local effect.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR spectroscopy provides detailed structural information in solution at the atomic level. For (1R,2R)-ACPC oligomers, specific NMR experiments can confirm the 12-helical fold.

  • Key Experiments:

    • TOCSY (Total Correlation Spectroscopy): Used to assign all proton signals within each individual ACPC residue.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), even if they are far apart in the sequence. This is the key experiment for identifying helical structure.

  • Expected NOE Correlations for a 12-Helix:

    • The hallmark of the 12-helix is the hydrogen bond between residue i and i+3. This brings the amide proton (NH) of residue i+3 into close proximity with protons on residue i.

    • Crucial NOE cross-peaks would be observed between the NH of one residue and the Cα-H and Cβ-H protons of the preceding residues. A pattern of sequential and medium-range NOEs confirms the helical turn.

    • Detailed analysis of these NOE patterns allows for the calculation of interproton distances, which can be used to generate a 3D structural model of the foldamer in solution[10].

NMR_Analysis Data_Acquisition 1. Acquire 2D NMR Data (TOCSY, NOESY/ROESY) Resonance_Assignment 2. Assign Proton Resonances (via TOCSY and sequential walk) Data_Acquisition->Resonance_Assignment NOE_Identification 3. Identify Key NOE Cross-Peaks (e.g., NH(i+3) to CH(i)) Resonance_Assignment->NOE_Identification Structure_Calculation 4. Distance Restraints & Structure Calculation (Molecular Dynamics) NOE_Identification->Structure_Calculation Validation 5. Validate 3D Structure Structure_Calculation->Validation

Caption: Workflow for 2D NMR-based structure determination.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous, high-resolution structural data in the solid state. Crystal structures of hexamers and octamers of (1R,2R)-ACPC have definitively confirmed the right-handed 12-helical conformation, providing a precise model of bond lengths, angles, and the intramolecular hydrogen bonding network[4][5].

Section 4: Applications in Drug Discovery and Beyond

The robust and predictable helical structure of (1R,2R)-ACPC foldamers makes them ideal scaffolds for mimicking α-helices, which are common motifs in protein-protein interactions (PPIs). By functionalizing the foldamer with side chains that mimic the key interacting residues of a native α-helix, it is possible to create potent and specific inhibitors of disease-relevant PPIs.

Inhibition of Protein-Protein Interactions (PPIs)

A key advantage of using foldamers as PPI inhibitors is their significantly enhanced resistance to proteolytic degradation compared to natural peptides, leading to improved pharmacokinetic properties.

  • Case Study: p53-MDM2 Interaction The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in oncology. The binding interface on p53 is an α-helix. By replacing α-amino acids in a p53-mimicking peptide with trans-ACPC residues, researchers have developed highly potent and proteolytically stable inhibitors. This "foldamerization" strategy led to the discovery of a peptide with subnanomolar inhibitory activity against the p53-MDM2 interaction[11].

Inhibitor TypeTarget PPIReported Potency (Kᵢ or IC₅₀)Reference
trans-ACPC containing α/β-peptidep53-MDM2Kᵢ = 0.4 nM [11]
α/β/γ-Foldamerp53-hDM2IC₅₀ = 15 µM [12]
Development of Novel Antimicrobials

Antimicrobial peptides (AMPs) often adopt an amphipathic helical structure to disrupt bacterial membranes. Foldamers made from (1R,2R)-ACPC can be designed to mimic this structure, presenting cationic and hydrophobic groups on opposite faces of the helix. These foldamer-based AMP mimics have shown potent activity against drug-resistant bacteria while being resistant to enzymatic degradation, a major limitation of natural AMPs[13].

Foldamer TypeTarget BacteriaReported Potency (MIC)Reference
Stripe-based AMP with AibS. aureus3.125 µM [2]
Stripe-based AMP with AibMultidrug-resistant P. aeruginosa1.56 µM [2]

Conclusion and Future Outlook

The (1R,2R)-ACPC monomer is a cornerstone of modern foldamer chemistry. Its stereochemically defined structure provides a direct and reliable pathway to a stable 12-helix, offering a level of structural control that is difficult to achieve with more flexible building blocks. The detailed protocols and analytical workflows presented in this guide provide a validated framework for researchers to synthesize, characterize, and apply these remarkable molecules.

The future of (1R,2R)-ACPC exploration is bright. As synthetic methods become more refined and our understanding of structure-function relationships deepens, we can expect to see the development of increasingly complex and functional foldamers. From targeting challenging intracellular PPIs to creating novel biomaterials with precisely engineered surfaces, the predictable helicity of (1R,2R)-ACPC oligomers provides a robust and versatile platform for the next generation of molecular design.

References

  • Introduction to The FMOC Approach: solid phase peptide syntheses . (2025). YouTube. [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry . ACS Publications. [Link]

  • Foldamers as versatile frameworks for the design and evolution of function . PMC. [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry . PMC - NIH. [Link]

  • Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers . JACS. [Link]

  • Rational Design of Helix-Stabilized Antimicrobial Peptide Foldamers Containing α,α-Disubstituted Amino Acids or Side-Chain Stapling . PubMed. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . Nowick Lab Protocols. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum . JEOL. [Link]

  • Crystallographic characterization of 12-helical secondary structure in β-peptides containing side chain groups . PubMed. [Link]

  • An α‐Helix‐Mimicking 12,13‐Helix: Designed α/β/γ‐Foldamers as Selective Inhibitors of Protein–Protein Interactions . PMC - PubMed Central. [Link]

  • IC 50 Values (µM) of Inhibitors for Each Protein-Protein Interaction . ResearchGate. [Link]

  • Foldamer Adaptation of Antimicrobial Peptides with beta-Hairpin and Helical Mimetics . FindAPhD. [Link]

  • Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery . PubMed. [Link]

  • Crystallographic Characterization of the α/β-Peptide 14/15-Helix . ACS Publications. [Link]

  • Hierarchical approach for the rational construction of helix-containing nanofibrils using α,β-peptides . RSC Publishing. [Link]

  • Systematic 'foldamerization' of peptide inhibiting p53-MDM2/X interactions by the incorporation of trans- or cis-2-aminocyclopentanecarboxylic acid residues . PubMed. [Link]

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Methodological & Application

Introduction: The Strategic Importance of Non-Canonical Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Fmoc Protection of (1R,2R)-2-Aminocyclopentanecarboxylic Acid

In the landscape of modern drug development and peptide chemistry, the incorporation of non-canonical amino acids is a cornerstone strategy for creating novel therapeutics with enhanced properties. Standard peptides composed of proteinogenic amino acids are often susceptible to rapid enzymatic degradation and may lack the specific conformational rigidity required for high-affinity receptor binding. The use of structurally unique building blocks, such as (1R,2R)-2-aminocyclopentanecarboxylic acid, addresses these limitations. Its cyclic structure imparts significant conformational constraints on the peptide backbone, which can lead to improved metabolic stability, increased bioactivity, and enhanced receptor selectivity.[1][2]

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the industry standard for the temporary protection of the α-amino group in solid-phase peptide synthesis (SPPS).[3] Its base-lability allows for orthogonal deprotection under mild conditions that do not affect acid-labile side-chain protecting groups.[4][5] Therefore, the efficient and high-purity synthesis of Fmoc-(1R,2R)-2-aminocyclopentanecarboxylic acid is a critical prerequisite for its successful application in the synthesis of advanced peptide drug candidates.[1]

This application note provides a comprehensive, field-tested protocol for the N-terminal Fmoc protection of (1R,2R)-2-aminocyclopentanecarboxylic acid. It details the underlying chemical principles, a step-by-step experimental procedure, and methods for characterization to ensure the production of a high-quality building block suitable for GMP-grade peptide synthesis.

Reaction Mechanism and Stoichiometry

The Fmoc protection of (1R,2R)-2-aminocyclopentanecarboxylic acid is a nucleophilic acylation reaction. The free amino group of the substrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-donating reagent. The most common and effective reagents for this transformation are 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl).[5][]

The reaction is typically performed under Schotten-Baumann conditions, utilizing a biphasic or homogeneous aqueous-organic solvent system and a mild inorganic base such as sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃).[7][8] The base serves two crucial functions:

  • Deprotonation: It deprotonates the ammonium group of the amino acid starting material, generating the free amine which is the active nucleophile.

  • Neutralization: It neutralizes the acidic by-product of the reaction (N-hydroxysuccinimide from Fmoc-OSu or hydrochloric acid from Fmoc-Cl), driving the reaction to completion.[5]

The choice of bicarbonate, particularly potassium bicarbonate, can be advantageous as it may lead to more homogeneous reaction mixtures and facilitate easier product extraction due to the higher aqueous solubility of the resulting potassium salts.[8]

Reaction_Mechanism Fmoc Protection Reaction Mechanism cluster_reactants Reactants AminoAcid (1R,2R)-2-Aminocyclopentanecarboxylic Acid (Nucleophile) Intermediate Tetrahedral Intermediate AminoAcid->Intermediate Nucleophilic Attack FmocOSu Fmoc-OSu (Electrophile) FmocOSu->Intermediate Base Base (e.g., KHCO₃) Base->AminoAcid Deprotonation Product Fmoc-(1R,2R)-2-Aminocyclopentanecarboxylic Acid Intermediate->Product Collapse & Leaving Group Departure Byproduct N-Hydroxysuccinimide (NHS) Intermediate->Byproduct

Caption: General mechanism for Fmoc protection using Fmoc-OSu.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
(1R,2R)-2-Aminocyclopentanecarboxylic Acid≥98%Commercially availableStarting material. Ensure stereochemical purity.
9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)≥99%Commercially availableMore stable and often preferred over Fmoc-Cl.[5]
Potassium Bicarbonate (KHCO₃)ACS Reagent GradeMajor chemical supplierUsed as the base.
Acetonitrile (ACN)HPLC GradeMajor chemical supplierOrganic solvent for the reaction.
Deionized Water (DI H₂O)18.2 MΩ·cmIn-houseAqueous solvent for the reaction.
Ethyl Acetate (EtOAc)ACS Reagent GradeMajor chemical supplierFor extraction.
Diethyl EtherACS Reagent GradeMajor chemical supplierFor washing and precipitation.
Hydrochloric Acid (HCl), concentratedACS Reagent GradeMajor chemical supplierFor acidification during work-up.
Sodium Sulfate (Na₂SO₄), anhydrousACS Reagent GradeMajor chemical supplierFor drying organic layers.
Celite®N/AMajor chemical supplierOptional, for filtering emulsions.
Round-bottom flasks, magnetic stirrer, ice bathStandard lab gradeN/AStandard laboratory glassware and equipment.
Separatory funnel, rotary evaporatorStandard lab gradeN/AFor work-up and solvent removal.

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis and can be scaled accordingly.

1. Preparation of the Amino Acid Solution: a. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (1R,2R)-2-aminocyclopentanecarboxylic acid (1.29 g, 10 mmol). b. Add a solution of potassium bicarbonate (2.50 g, 25 mmol, 2.5 equiv) dissolved in 50 mL of deionized water. c. Stir the mixture at room temperature until the amino acid is fully dissolved. The solution should be basic. d. Add 50 mL of acetonitrile to the flask to create a homogeneous 1:1 aqueous-organic solvent system. e. Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

2. Addition of the Fmoc Reagent: a. In a separate beaker, dissolve Fmoc-OSu (3.71 g, 11 mmol, 1.1 equiv) in 25 mL of acetonitrile. b. Add the Fmoc-OSu solution dropwise to the cold, stirring amino acid solution over a period of 30-45 minutes. Maintaining a low temperature is critical to minimize side reactions. c. A white precipitate may form during the addition.

3. Reaction: a. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. b. Continue stirring vigorously overnight (12-16 hours) to ensure the reaction goes to completion. c. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of Dichloromethane:Methanol 9:1 with 0.5% acetic acid). The starting amino acid (visualized with ninhydrin stain) should be consumed, and a new, UV-active spot corresponding to the Fmoc-protected product should appear.

4. Work-up and Extraction: a. Transfer the reaction mixture to a 500 mL separatory funnel. b. Add 100 mL of deionized water to dilute the mixture. c. Wash the aqueous layer with diethyl ether (2 x 75 mL) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide by-product. Discard the organic (ether) layers. d. Place the aqueous layer in a large beaker and cool it in an ice bath. e. Acidify the aqueous layer to a pH of ~2 by slowly adding concentrated HCl dropwise with vigorous stirring. The Fmoc-protected amino acid will precipitate as a white solid. f. Extract the precipitated product into ethyl acetate (3 x 100 mL). Combine the organic (EtOAc) layers. g. Wash the combined organic layers with brine (1 x 100 mL). h. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white solid or foam.

5. Purification: a. The crude product is often of high purity (>95%). b. If further purification is required, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or flash column chromatography on silica gel can be performed.

Workflow Start 1. Dissolve Amino Acid & KHCO₃ in H₂O/ACN Cool 2. Cool to 0-5 °C Start->Cool AddFmoc 3. Add Fmoc-OSu (in ACN) Dropwise Cool->AddFmoc React 4. React Overnight at Room Temperature AddFmoc->React TLC Monitor by TLC React->TLC Workup 5. Aqueous Work-up (Wash with Ether) React->Workup Acidify 6. Acidify to pH ~2 (Precipitation) Workup->Acidify Extract 7. Extract with EtOAc Acidify->Extract Dry 8. Dry & Evaporate Extract->Dry Product 9. Obtain Pure Product Fmoc-(1R,2R)-Acpc Dry->Product

Caption: Experimental workflow for Fmoc protection.

Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the final product is paramount. High-quality Fmoc-amino acids lead to higher yields and purity in subsequent peptide synthesis.[3]

Analysis MethodPurposeExpected Results for Fmoc-(1R,2R)-2-aminocyclopentanecarboxylic acid
¹H NMR (e.g., 400 MHz, CDCl₃)Structural Confirmation- Fmoc Protons: A series of multiplets between ~7.3-7.8 ppm. - CH₂O & CH: Resonances around ~4.2-4.5 ppm. - Cyclopentane Protons: A complex set of multiplets corresponding to the CH-NH and CH-COOH protons and the aliphatic ring protons.[9]
¹³C NMR (e.g., 100 MHz, CDCl₃)Structural Confirmation- Carboxyl Carbon: Signal around ~176 ppm. - Fmoc Carbons: Aromatic and aliphatic signals characteristic of the Fmoc group. - Cyclopentane Carbons: Signals corresponding to the five ring carbons.[9]
Mass Spectrometry (HRMS-ESI) Molecular Weight VerificationCalculated for C₂₁H₂₁NO₄: 351.1471. Found: [M+H]⁺ at m/z 352.1543, [M+Na]⁺ at m/z 374.1363.[9]
RP-HPLC Purity AssessmentA single major peak with purity ≥98% under appropriate conditions (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA).[10][11]
Optical Rotation Confirmation of StereochemistryMeasurement of the specific rotation [α]D to confirm that the stereocenter has not epimerized during the reaction.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction (TLC) - Insufficient Fmoc reagent. - Poor quality base or insufficient amount. - Reaction time too short.- Ensure accurate stoichiometry (use 1.05-1.1 equiv of Fmoc-OSu). - Use fresh, high-quality base and ensure complete dissolution of the amino acid. - Allow the reaction to proceed for at least 12 hours.
Low Yield - Product loss during extraction. - Incomplete precipitation during acidification.- Ensure complete acidification to pH 2. - Perform multiple, thorough extractions with ethyl acetate. - If emulsions form during extraction, filter the mixture through a pad of Celite®.
Product is Oily/Difficult to Isolate - Residual solvent or by-products. - Presence of di-Fmoc by-products.- Ensure complete removal of solvent on the rotary evaporator. - Triturate the crude oil with cold diethyl ether or hexanes to induce solidification. - Purify via column chromatography if necessary.

References

  • González-Lainez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Shishkin, M. A., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. Retrieved from [Link]

  • Silva, M. S., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

  • Carpino, L. A., & Han, G. Y. (1997). Methods for the synthesis of fmoc protected amines. Google Patents.
  • Shishkin, M. A., et al. (2024). (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: (1R,2R)-2-Aminocyclopentanecarboxylic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Conformational Constraint

In the landscape of medicinal chemistry, the pursuit of molecules with high affinity, selectivity, and favorable pharmacokinetic profiles is paramount. Unnatural amino acids (UAAs) have become indispensable tools in this endeavor, allowing for the rational design of therapeutics that transcend the limitations of natural peptide scaffolds.[][2] Among these, conformationally constrained amino acids are of particular interest as they reduce the entropic penalty of binding to a biological target by locking the molecule into a more bioactive conformation.[3][4]

(1R,2R)-2-Aminocyclopentanecarboxylic acid ((1R,2R)-ACPC), a cyclic β-amino acid, exemplifies this principle. Its rigid cyclopentane ring imposes significant conformational constraints on the peptide backbone or small molecule scaffold into which it is incorporated. This rigidity offers several distinct advantages in drug design:

  • Enhanced Target Affinity and Selectivity: By pre-organizing key pharmacophoric elements into a specific spatial orientation, ACPC can lead to more potent and selective interactions with protein targets like enzymes and receptors.[5]

  • Improved Metabolic Stability: The non-natural, cyclic structure of ACPC imparts resistance to proteolytic degradation, a common pitfall for traditional peptide-based drugs.[3][6]

  • Induction of Novel Secondary Structures: Oligomers of (1R,2R)-ACPC have been shown to form a stable and unprecedented "12-helix" structure, opening new avenues for designing foldamers that can mimic protein secondary structures for therapeutic intervention.[7]

  • Fine-Tuning Pharmacokinetic Profiles: The defined stereochemistry and rigidity of the ACPC scaffold can be leveraged to optimize critical drug-like properties, including solubility, membrane permeability, and overall pharmacokinetic behavior.[5]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth insights and actionable protocols for the application of (1R,2R)-ACPC in drug design.

Core Applications and Mechanistic Insights

The utility of (1R,2R)-ACPC is broad, spanning peptidomimetics, foldamers, and small molecule scaffolds for a range of diseases, including neurological disorders and cancer.[5]

Peptidomimetics: Engineering Superior Bioactivity

A primary application of ACPC is as a peptidomimetic, often serving as a constrained replacement for proline.[8][9] The cyclopentane ring mimics the pyrrolidine ring of proline but with greater rigidity and defined stereochemistry, which can be critical for receptor engagement.

Case Study: Opioid Receptor Modulation with Morphiceptin Analogs Morphiceptin (Tyr-Pro-Phe-Pro-NH₂) is a well-studied opioid peptide with high selectivity for the µ-opioid receptor. Research into its structure-activity relationship (SAR) has demonstrated the profound impact of substituting Proline with ACPC stereoisomers.[8][9] This work highlights the stereochemical sensitivity of receptor binding. An analog containing (1R,2S)-ACPC (a cis isomer) was active at both µ- and δ-opioid receptors, whereas analogs with the (1S,2R), (1S,2S), and (1R,2R) stereoisomers showed minimal or no activity.[8][9] This underscores the critical importance of stereochemistry, where the specific spatial arrangement of the amino and carboxyl groups dictated by the ACPC ring is the determining factor for biological activity.

Table 1: Biological Activity of Morphiceptin Analogs Containing ACPC Stereoisomers

ACPC Stereoisomer at Position 2Configurationµ-Opioid Receptor Activityδ-Opioid Receptor Activity
(1R,2S)-ACPCcisActiveActive
(1S,2R)-ACPCcisMinimal ActivityInactive
(1R,2R)-ACPCtransMinimal ActivityInactive
(1S,2S)-ACPCtransMinimal ActivityInactive
(Data synthesized from published findings on morphiceptin analogs).[8][9]
Foldamer Design: Building Novel Architectures

Foldamers are non-natural oligomers that adopt stable, well-defined three-dimensional structures. They represent a powerful strategy for mimicking the surfaces of proteins to disrupt protein-protein interactions. Oligomers composed exclusively of (1R,2R)-ACPC residues have been shown through crystallography and circular dichroism to form a robust right-handed helix defined by a network of 12-membered hydrogen-bonded rings (a "12-helix").[7] This is a novel secondary structure distinct from the helices found in natural proteins.

The ability to create such stable, predictable structures using (1R,2R)-ACPC is significant. It provides a blueprint for designing helical peptidomimetics with enhanced stability and tailored surfaces for targeting specific biological macromolecules.[6]

Foldamer_Concept a1 AA1 a2 AA2 a3 AA3 a1->a3 Multiple Conformations a4 AA4 b2 ACPC2 b1 ACPC1 b3 ACPC3 b1->b3 Stable 12-Helix b4 ACPC4

Caption: Conformational constraint by (1R,2R)-ACPC.

Experimental Protocols

The successful application of (1R,2R)-ACPC requires robust synthetic methods to produce the enantiomerically pure building block and standardized protocols for its incorporation and evaluation.

Protocol: Scalable Synthesis of Fmoc-(1R,2R)-2-Aminocyclopentanecarboxylic Acid

This protocol provides a scalable method for synthesizing the Fmoc-protected (1R,2R)-ACPC building block, which is suitable for solid-phase peptide synthesis (SPPS).[6][10][11] The strategy relies on reductive amination, diastereomeric separation, and subsequent protecting group manipulations.

Causality: The choice of (R)-α-phenylethylamine as a chiral auxiliary is critical for inducing the desired stereochemistry. Subsequent epimerization with a base (e.g., sodium ethoxide) is used to convert the kinetically favored cis product into the thermodynamically more stable trans isomer, which is the precursor to the (1R,2R) product.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • (R)-α-phenylethylamine

  • Sodium borohydride (NaBH₄)

  • Isobutyric acid

  • Toluene

  • Sodium ethoxide (EtONa)

  • Hydrobromic acid (HBr)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Standard organic solvents (EtOAc, MeOH, Et₂O, etc.) and reagents for workup and purification.

Procedure:

  • Reductive Amination:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) and (R)-α-phenylethylamine (1.05 eq) in toluene.

    • Heat the mixture to reflux to remove water azeotropically until no more water is collected.

    • Cool the reaction mixture and remove toluene under reduced pressure.

    • Dissolve the resulting crude imine in isobutyric acid and cool to 0°C.

    • Add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature below 10°C.

    • Stir for 12-16 hours at room temperature. Quench the reaction carefully with water and basify with NaOH. Extract the product with ethyl acetate.

  • Epimerization and Diastereomeric Salt Formation:

    • Dissolve the crude amino ester in ethanol. Add a solution of sodium ethoxide in ethanol (0.3 eq).

    • Stir the mixture at 30-35°C overnight to epimerize the stereocenter at the α-position, favoring the trans diastereomer.

    • Neutralize the reaction and concentrate under vacuum.

    • Dissolve the residue in acetonitrile and treat with HBr to form the hydrobromide salt. The desired (1R,2R,1'R)-amino ester salt will preferentially crystallize.

    • Recrystallize the salt from acetonitrile until high diastereomeric purity is achieved (monitored by NMR).

  • Debenzylation and Hydrolysis:

    • Dissolve the pure hydrobromide salt in methanol.

    • Add 10% Pd/C catalyst (10% w/w).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at 45°C until complete conversion.

    • Filter the reaction through Celite to remove the catalyst and concentrate the filtrate.

    • Add 6M HCl to the residue and heat to reflux for 8-12 hours to hydrolyze the ethyl ester.

    • Remove the solvent under reduced pressure to yield (1R,2R)-2-aminocyclopentanecarboxylic acid hydrochloride.

  • Fmoc Protection:

    • Dissolve the amino acid hydrochloride (1.0 eq) in a 10% aqueous solution of NaHCO₃.

    • Cool to 0°C and add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Acidify the mixture with 1M HCl to pH 2-3 and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash chromatography or recrystallization to obtain pure Fmoc-(1R,2R)-ACPC.

Synthesis_Workflow start Ethyl 2-oxocyclopentanecarboxylate step1 Reductive Amination (with (R)-α-phenylethylamine) start->step1 step2 Epimerization (Base) Favors trans Isomer step1->step2 step3 Diastereomeric Salt Crystallization step2->step3 step4 Hydrogenolysis (Pd/C, H₂) Removes Benzyl Group step3->step4 step5 Ester Hydrolysis (HCl) Forms Carboxylic Acid step4->step5 step6 Fmoc Protection (Fmoc-Cl) step5->step6 end_product Fmoc-(1R,2R)-ACPC step6->end_product

Caption: Workflow for Fmoc-(1R,2R)-ACPC synthesis.

Protocol: Receptor Binding Assay for ACPC-Containing Peptides

This protocol describes a general competitive radioligand binding assay to determine the binding affinity (Ki) of a novel ACPC-containing peptide for a target G-protein coupled receptor (GPCR), such as the µ-opioid receptor.

Causality: This assay quantifies the ability of the unlabeled test compound (the ACPC peptide) to compete with a high-affinity radiolabeled ligand for binding to the receptor. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined, which is then used to calculate the inhibitory constant (Ki), a true measure of binding affinity.

Materials:

  • Cell membranes expressing the target receptor (e.g., µ-opioid receptor).

  • Radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid receptor).

  • Unlabeled test ACPC-peptide, dissolved and serially diluted.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Nonspecific binding control (e.g., high concentration of Naloxone).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Plate Preparation:

    • Add 25 µL of assay buffer to all wells of a 96-well plate.

    • Add 25 µL of serially diluted ACPC-peptide to test wells.

    • Add 25 µL of buffer to "total binding" wells.

    • Add 25 µL of a high concentration of a known antagonist (e.g., 10 µM Naloxone) to "nonspecific binding" wells.

  • Reaction Initiation:

    • Add 25 µL of the radiolabeled ligand (at a concentration near its Kd) to all wells.

    • Add 125 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Harvesting:

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

    • Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the ACPC-peptide.

    • Plot the percentage of specific binding against the log concentration of the ACPC-peptide.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

(1R,2R)-2-Aminocyclopentanecarboxylic acid is a powerful and versatile building block in contemporary drug design. Its ability to impose strict conformational control allows medicinal chemists to engineer molecules with enhanced potency, selectivity, and metabolic stability. From crafting superior peptidomimetics to designing novel foldamer architectures, the applications of (1R,2R)-ACPC are extensive and continue to expand. The protocols provided herein offer a validated starting point for researchers to synthesize, incorporate, and evaluate this valuable compound in their own drug discovery programs.

References

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry - ACS Publications. ACS Publications. [Link]

  • (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry - ResearchGate. ResearchGate. [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC - NIH. National Institutes of Health. [Link]

  • Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - ResearchGate. ResearchGate. [Link]

  • General Synthesis of Conformationally Constrained Noncanonical Amino Acids with C(sp3)-Rich Benzene Bioisosteres | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Asymmetric synthesis of (–)-(1 R ,2 S )-cispentacin and related cis - and trans -2-amino cyclopentane- and cyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/P19940001411. Royal Society of Chemistry. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central. National Institutes of Health. [Link]

  • Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed. National Institutes of Health. [Link]

  • Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. ACS Publications. [Link]

  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed. National Institutes of Health. [Link]

  • Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin. Nature. [Link]

  • The effects of conformational constraints and steric bulk in the amino acid moiety of philanthotoxins on AMPAR antagonism - PubMed. National Institutes of Health. [Link]

  • Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto. Bentham Science. [Link]

  • A new access route to functionalized cispentacins from norbornene β-amino acids - PubMed. National Institutes of Health. [Link]

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Application Notes & Protocols: Synthesis of Structurally Defined Peptide Foldamers Using (1R,2R)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptide foldamers, synthetic oligomers that emulate the well-defined secondary structures of natural peptides, are at the forefront of medicinal chemistry and materials science. Their inherent resistance to proteolytic degradation and the ability to mimic bioactive conformations make them exceptional candidates for drug development and novel biomaterials.[1] This application note provides a comprehensive guide for the synthesis of peptide foldamers incorporating the conformationally constrained β-amino acid, (1R,2R)-2-aminocyclopentanecarboxylic acid ((1R,2R)-ACPC). The trans-substitution pattern of this cyclic residue rigidly programs the peptide backbone to adopt a stable, predictable 12-helical secondary structure.[2] We present detailed, field-tested protocols for the scalable synthesis of the Fmoc-protected (1R,2R)-ACPC monomer and its subsequent incorporation into peptide sequences via manual solid-phase peptide synthesis (SPPS), with a focus on optimized coupling strategies for this sterically demanding building block.

Introduction: The Rationale for (1R,2R)-ACPC in Foldamer Design

The precise control over three-dimensional structure is a central goal in molecular design. While natural peptides utilize a repertoire of α-amino acids to form helices, sheets, and turns, their therapeutic potential is often hampered by poor metabolic stability. Foldamers composed of non-natural building blocks, such as β-amino acids, offer a compelling solution. The additional carbon in the backbone of β-amino acids fundamentally alters their conformational landscape and renders them invisible to most proteases.[1]

The (1R,2R)-ACPC monomer is particularly powerful for inducing a specific and stable helical conformation known as the 12-helix, characterized by C=O(i)···H-N(i+3) hydrogen bonds.[2] The cyclopentane ring restricts the available dihedral angles of the backbone, effectively locking it into a repeating helical turn. This pre-organization minimizes the entropic penalty of folding, leading to highly stable and predictable structures even in short oligomers. This guide provides the necessary protocols to leverage this unique building block for the rational design of novel helical foldamers.

Synthesis of Fmoc-(1R,2R)-ACPC-OH Monomer

A reliable supply of enantiomerically pure monomer is the prerequisite for any foldamer synthesis campaign. While several routes exist, we present a scalable and robust method adapted from the literature that avoids hazardous reagents and chromatographic purifications.[3][4] The key strategy involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate followed by diastereomeric resolution and Fmoc protection.

Diagram of Monomer Synthesis Strategy

G cluster_0 Key Stages of Fmoc-(1R,2R)-ACPC-OH Synthesis Start Ethyl 2-oxocyclopentane -carboxylate + (R)-α-phenylethylamine Step1 Reductive Amination (NaBH4 in Isobutyric Acid) Start->Step1 Formation of diastereomeric amino esters Step2 Epimerization & Crystallization (EtONa, then HBr) Yields trans-isomer Step1->Step2 Isolation of desired (1R,2R) stereochemistry Step3 Hydrogenolysis (Pd/C, H2) Cleaves N-benzyl group Step2->Step3 Removal of chiral auxiliary Step4 Saponification (LiOH) Hydrolyzes ethyl ester Step3->Step4 Preparation for Fmoc group attachment Step5 Fmoc Protection (Fmoc-OSu, NaHCO3) Step4->Step5 Final protection for SPPS Final Fmoc-(1R,2R)-ACPC-OH Step5->Final

Caption: Key stages for the scalable synthesis of the Fmoc-(1R,2R)-ACPC monomer.

For a detailed, step-by-step experimental protocol for the monomer synthesis, please refer to the comprehensive procedure outlined by Kovalenko, V., et al. in The Journal of Organic Chemistry (2024).[3] This source provides specific reagent quantities, reaction conditions, and characterization data necessary for producing multi-gram quantities of the title compound.

Solid-Phase Synthesis of (1R,2R)-ACPC Containing Foldamers

The standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is a robust platform for assembling peptide chains.[5] In SPPS, the C-terminal amino acid is anchored to an insoluble resin support, and subsequent amino acids are added in a cyclical process of Nα-Fmoc deprotection and coupling.[6]

The SPPS Cycle: A Mechanistic Overview

The synthesis of the desired foldamer proceeds via a repeated four-step cycle for each amino acid to be incorporated.

spss_cycle start Resin-Bound Peptide (N-terminal Fmoc) deprotection Step 1: Deprotection 20% Piperidine in DMF start->deprotection Exposes free N-terminal amine wash1 Step 2: Washing (DMF, DCM) deprotection->wash1 Removes piperidine & dibenzofulvene coupling Step 3: Coupling Fmoc-AA-OH, Activator, Base in DMF wash1->coupling Prepares for peptide bond formation wash2 Step 4: Washing (DMF, DCM) coupling->wash2 Removes excess reagents & byproducts next_cycle Resin-Bound Peptide (n+1) (N-terminal Fmoc) wash2->next_cycle Cycle complete, ready for next residue next_cycle->deprotection Repeat for next amino acid

Caption: The four fundamental steps of the Fmoc-based SPPS cycle.

Materials and Reagents
Material/Reagent Grade/Type Supplier Example Purpose
Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/gSigma-Aldrich, NovabiochemSolid support for C-terminal amide peptides.
Fmoc-(1R,2R)-ACPC-OHSynthesized as per Section 2N/AConstrained β-amino acid monomer.
Fmoc-α-amino acidsSPPS GradeBachem, ChemPepStandard proteinogenic amino acids.
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeThermo Fisher ScientificPrimary reaction and wash solvent.
Dichloromethane (DCM)ACS GradeVWRResin swelling and wash solvent.
PiperidineReagent GradeAcros OrganicsFmoc deprotection agent.
HATU ≥98%Aapptec, GyrosRecommended Coupling Agent.
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeSigma-AldrichActivation base.
Trifluoroacetic acid (TFA)Reagent GradeSigma-AldrichCleavage from resin.
Triisopropylsilane (TIS)≥98%Sigma-AldrichCation scavenger during cleavage.
Diethyl EtherAnhydrousThermo Fisher ScientificPeptide precipitation.
Protocol 1: Manual SPPS of a Model ACPC-containing Peptide

This protocol details the synthesis of a model tripeptide (e.g., Ac-Ala-(1R,2R)-ACPC-Ala-NH₂) on a 0.1 mmol scale.

1. Resin Preparation (Swelling): a. Place Rink Amide MBHA resin (200 mg, 0.1 mmol) into a fritted polypropylene reaction vessel. b. Add N,N-Dimethylformamide (DMF, ~5 mL). c. Gently agitate using a shaker or nitrogen bubbling for 1 hour at room temperature to swell the resin beads. d. Drain the DMF.

2. Initial Fmoc Deprotection: a. Add a solution of 20% (v/v) piperidine in DMF (~5 mL) to the resin. b. Agitate for 3 minutes, then drain. c. Add a fresh 5 mL aliquot of 20% piperidine in DMF. d. Agitate for 10 minutes, then drain. e. Wash the resin thoroughly with DMF (5 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and finally DMF (3 x 5 mL).

3. Coupling of the First Amino Acid (Fmoc-Ala-OH): a. In a separate vial, pre-activate the amino acid:

  • Dissolve Fmoc-Ala-OH (156 mg, 0.5 mmol, 5 eq.).
  • Dissolve HATU (188 mg, 0.495 mmol, ~5 eq.).
  • Add to ~3 mL of DMF.
  • Add N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 10 eq.).
  • Vortex briefly for 1 minute. b. Add the activated amino acid solution to the resin. c. Agitate for 2 hours at room temperature. d. Monitoring: Perform a Kaiser test to confirm reaction completion (ninhydrin-negative, beads remain colorless).[7] If the test is positive (blue beads), continue agitation for another hour or perform a second coupling (double coupling). e. Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

4. Coupling of the Second Amino Acid (Fmoc-(1R,2R)-ACPC-OH): a. Perform the Fmoc deprotection as described in step 2. b. In a separate vial, pre-activate the ACPC monomer:

  • Dissolve Fmoc-(1R,2R)-ACPC-OH (183 mg, 0.5 mmol, 5 eq.).
  • Dissolve HATU (188 mg, 0.495 mmol, ~5 eq.).
  • Add to ~3 mL of DMF.
  • Add DIPEA (174 µL, 1.0 mmol, 10 eq.).
  • Vortex briefly for 1 minute. c. Add the activated ACPC solution to the resin. d. Causality & Expertise: (1R,2R)-ACPC is a sterically hindered β-amino acid. Standard coupling times may be insufficient. To ensure high coupling efficiency and prevent deletion sequences, an extended coupling time is critical. e. Agitate for 12 hours (overnight) at room temperature. The active esters of β-amino acids are sufficiently stable to permit extended reaction times.[8] f. Perform a Kaiser test to confirm completion. If incomplete, a second coupling with fresh reagents for another 4-6 hours is recommended. g. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

5. Coupling of the Third Amino Acid (Fmoc-Ala-OH): a. Repeat the deprotection (Step 2) and coupling (Step 3) procedures for the final alanine residue.

6. N-terminal Acetylation (Capping): a. Perform the final Fmoc deprotection (Step 2). b. Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (1:2:3 ratio, 5 mL). c. Add the capping solution to the resin and agitate for 30 minutes. d. Drain and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally Methanol (3 x 5 mL). e. Dry the resin under high vacuum for at least 2 hours.

Protocol 2: Cleavage and Peptide Precipitation

CAUTION: This procedure must be performed in a certified fume hood. Trifluoroacetic acid (TFA) is highly corrosive.

1. Cleavage from Resin: a. Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water. For a 0.1 mmol synthesis, prepare 5 mL. b. Add the cleavage cocktail to the dried, peptide-bound resin in the reaction vessel. c. Agitate gently at room temperature for 3 hours. The solution will typically turn from colorless to yellow or orange. d. Drain the solution, filtering it away from the resin beads, into a clean 50 mL conical tube. e. Rinse the resin with an additional 1-2 mL of neat TFA and combine the filtrates.

2. Peptide Precipitation: a. Place the conical tube containing the TFA solution in an ice bath. b. Add ~40 mL of ice-cold diethyl ether to the tube. A white precipitate (the crude peptide) should form immediately. c. Cap the tube securely and centrifuge at ~3000 rpm for 5 minutes. d. Carefully decant the ether, leaving the peptide pellet at the bottom. e. Resuspend the pellet in another 40 mL of cold ether, vortex briefly, and centrifuge again. Repeat this wash step two more times to remove scavengers and residual TFA. f. After the final wash, decant the ether and gently dry the white pellet under a stream of nitrogen or in a vacuum desiccator.

3. Analysis and Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA). b. Analyze the crude product by LC-MS to confirm the desired mass. c. Purify the peptide using preparative reverse-phase HPLC. d. Lyophilize the pure fractions to obtain a fluffy, white powder.

Data and Expected Outcomes

Table 1. Recommended Coupling Strategies for Sterically Hindered Residues
Coupling Reagent Equivalents (AA:Reagent:Base) Typical Coupling Time Rationale / Notes
HATU 1 : 0.98 : 2 (relative to AA)4 - 12 hours Highly Recommended. Forms a highly reactive HOAt ester, which is very effective for hindered couplings. Lower risk of racemization compared to some other reagents.[9][10]
HBTU1 : 0.98 : 2 (relative to AA)12 - 24 hoursA common and cost-effective choice, but less reactive than HATU. Requires significantly extended coupling times or double coupling for ACPC.[4][11]
COMU1 : 0.98 : 2 (relative to AA)4 - 12 hoursA modern, highly efficient uronium salt-based reagent with performance comparable to HATU. A good, safer alternative to benzotriazole-based reagents.[2]
DIC/HOBt1 : 1 : 0 (relative to AA)24 hours + Double CouplingA carbodiimide-based method. Generally less efficient for hindered residues and may require double coupling as a standard procedure. Not the first choice for ACPC.[8]

Expected Yield: Following purification, the overall yield for a short peptide like the model tripeptide is typically in the range of 15-30% based on the initial resin loading. Yields are sequence-dependent and will decrease with increasing peptide length.

Troubleshooting

Problem Possible Cause Solution
Positive Kaiser Test after Coupling Incomplete coupling reaction.1. Extend the coupling time. 2. Perform a "double coupling": drain the reagents, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid. 3. Switch to a more powerful coupling reagent (e.g., from HBTU to HATU).
Low Final Yield Inefficient coupling at one or more steps; peptide loss during workup.Review the protocol, ensuring anhydrous solvents and fresh, high-quality reagents. Be meticulous during ether precipitation to avoid losing the peptide pellet.
Deletion Sequences in MS (Mass missing an ACPC residue)Incomplete coupling of the sterically hindered ACPC monomer.This is the most common issue. Use the recommended extended coupling time (12+ hours) and a potent activator like HATU for the ACPC step. Proactively perform a double coupling for this residue.
+57 Da Adduct on N-terminus Incomplete final Fmoc deprotection before capping.Ensure the final deprotection step is complete (e.g., 3 + 15 min with 20% piperidine/DMF).

Conclusion

The incorporation of (1R,2R)-ACPC into synthetic peptides provides a robust and reliable method for generating foldamers with a predictable 12-helical structure. The primary challenge in their synthesis lies in overcoming the steric hindrance of the cyclic β-amino acid during the coupling step in SPPS. By employing potent coupling reagents such as HATU and providing significantly extended reaction times, this challenge can be effectively met. The protocols and guidelines presented here offer a validated framework for researchers, scientists, and drug development professionals to successfully synthesize and explore this promising class of molecules, paving the way for new discoveries in therapeutics and biomaterials science.

References

  • Kovalenko, V., Rudzińska-Szostak, E., Slepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. [Link]

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(27), 6401–6411. [Link]

  • Ma, L., & Lai, Y. (2018). The Diverse World of Foldamers: Endless Possibilities of Self-Assembly. Molecules, 23(11), 2829. (Available via ResearchGate). [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Reddit r/Chempros Community Discussion. (2024). Solid Phase Peptide Synthesis Help. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Mészáros, É., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(56), 32871-32879. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. (General reference, not directly linked).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455–2504. (General reference, not directly linked).
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press. (General reference, not directly linked).

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(1R,2R)-2-Aminocyclopentanecarboxylic Acid: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Conformational Constraint in Chiral Synthesis

In the landscape of modern organic synthesis, the quest for stereochemical control is paramount. Chiral building blocks, enantiomerically pure compounds used as starting materials, are indispensable tools in the construction of complex molecules with defined three-dimensional architectures, a critical aspect in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, cyclic amino acids have garnered significant attention due to their ability to impart conformational rigidity to the target molecule. (1R,2R)-2-Aminocyclopentanecarboxylic acid (ACPC), a non-natural β-amino acid, stands out as a particularly valuable chiral synthon. Its constrained five-membered ring structure provides a predictable and stable scaffold, enabling precise control over the spatial orientation of functional groups in subsequent synthetic transformations. This guide provides an in-depth exploration of the applications of (1R,2R)-ACPC, complete with detailed protocols for its preparation and use in asymmetric synthesis, aimed at researchers, scientists, and professionals in drug development.

Core Principles: Leveraging Stereochemistry for Synthetic Advantage

The utility of (1R,2R)-ACPC as a chiral building block stems from two key features: the inherent chirality of its two stereocenters and the conformational constraints imposed by the cyclopentane ring. These attributes are exploited in several ways:

  • As a Chiral Template: The rigid cyclic structure serves as a predictable scaffold, influencing the stereochemical outcome of reactions at adjacent or remote positions.

  • In Peptide Chemistry: Incorporation of ACPC into peptides induces stable secondary structures, such as helices and turns, which are crucial for biological activity and stability.[2]

  • As a Precursor to Complex Molecules: The amino and carboxylic acid functionalities provide versatile handles for elaboration into a wide array of more complex chiral molecules, including lactams, pyrrolidines, and other heterocyclic systems.

The following sections will delve into the practical applications of (1R,2R)-ACPC, providing detailed experimental procedures to guide the synthetic chemist in harnessing its full potential.

Application Note I: Scalable Synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid and its Stereoisomers

A reliable and scalable synthesis of enantiopure ACPC is the cornerstone of its application as a chiral building block. The following protocol, adapted from a robust and well-established method, details the preparation of all four stereoisomers of 2-aminocyclopentanecarboxylic acid, with a focus on the (1R,2R) and (1S,2S) trans-isomers.[3][4]

Synthetic Workflow Overview

The overall synthetic strategy involves the diastereoselective reductive amination of ethyl 2-oxocyclopentanecarboxylate, followed by resolution of the resulting diastereomeric amino esters and subsequent deprotection and hydrolysis to afford the desired amino acid.

G cluster_0 Reductive Amination cluster_1 Resolution cluster_2 Deprotection & Hydrolysis Ethyl 2-oxocyclopentanecarboxylate Ethyl 2-oxocyclopentanecarboxylate Diastereomeric Amino Esters Diastereomeric Amino Esters Ethyl 2-oxocyclopentanecarboxylate->Diastereomeric Amino Esters (R)- or (S)-α-phenylethylamine, NaBH(OAc)3 (1R,2R)- or (1S,2S)-Amino Ester (1R,2R)- or (1S,2S)-Amino Ester Diastereomeric Amino Esters->(1R,2R)- or (1S,2S)-Amino Ester Fractional Crystallization (1R,2R)- or (1S,2S)-ACPC (1R,2R)- or (1S,2S)-ACPC (1R,2R)- or (1S,2S)-Amino Ester->(1R,2R)- or (1S,2S)-ACPC 1. H2, Pd/C 2. HCl, heat

Caption: Synthetic workflow for the preparation of (1R,2R)- and (1S,2S)-ACPC.

Detailed Experimental Protocol: Synthesis of (1S,2S)-2-Aminocyclopentanecarboxylic Acid

Step 1: Reductive Amination of Ethyl 2-oxocyclopentanecarboxylate

  • To a solution of ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in dichloromethane (DCM), add (S)-(-)-α-phenylethylamine (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diastereomeric mixture of ethyl 2-((S)-1-phenylethylamino)cyclopentanecarboxylates.

Step 2: Diastereomeric Resolution via Fractional Crystallization

  • Dissolve the crude diastereomeric mixture in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to induce crystallization of the desired (1S,2S,S) diastereomer.

  • Collect the crystals by vacuum filtration and wash with cold ethanol.

  • Recrystallize the solid from ethanol to enhance diastereomeric purity. The progress of the resolution can be monitored by chiral HPLC or NMR analysis.

Step 3: Deprotection and Hydrolysis

  • Dissolve the diastereomerically pure ethyl (1S,2S)-2-((S)-1-phenylethylamino)cyclopentanecarboxylate in ethanol.

  • Add 10% palladium on carbon (Pd/C) catalyst (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • To the resulting crude ethyl (1S,2S)-2-aminocyclopentanecarboxylate, add 6 M hydrochloric acid.

  • Heat the mixture at reflux for 12 hours to effect hydrolysis of the ester.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the hydrochloride salt of (1S,2S)-2-aminocyclopentanecarboxylic acid.

  • The free amino acid can be obtained by neutralization with a suitable base and subsequent purification by ion-exchange chromatography or recrystallization.[3]

Note: The (1R,2R)-enantiomer can be synthesized following the same procedure by using (R)-(+)-α-phenylethylamine in the reductive amination step.

Stereoisomer Chiral Amine Typical Overall Yield Diastereomeric Excess (after resolution)
(1S,2S)-ACPC(S)-(-)-α-phenylethylamine35-45%>98%
(1R,2R)-ACPC(R)-(+)-α-phenylethylamine35-45%>98%

Application Note II: Diastereoselective Synthesis of a Fused Pyrrolidinone Scaffold

This section details the application of (1R,2R)-2-aminocyclopentanecarboxylic acid as a chiral building block in the diastereoselective synthesis of a bicyclic pyrrolidinone derivative. This transformation highlights how the inherent stereochemistry of the starting material directs the formation of new stereocenters.

Rationale and Synthetic Design

The strategy involves the conversion of the amino acid into a key intermediate that undergoes an intramolecular cyclization. The rigid cyclopentane ring is expected to control the facial selectivity of the cyclization, leading to a high degree of diastereoselectivity.

G cluster_0 Amide Coupling cluster_1 Intramolecular Michael Addition (1R,2R)-ACPC Methyl Ester (1R,2R)-ACPC Methyl Ester N-acylated Intermediate N-acylated Intermediate (1R,2R)-ACPC Methyl Ester->N-acylated Intermediate Acryloyl chloride, Et3N Fused Pyrrolidinone Fused Pyrrolidinone N-acylated Intermediate->Fused Pyrrolidinone NaH, THF

Caption: Workflow for the diastereoselective synthesis of a fused pyrrolidinone.

Detailed Experimental Protocol: Synthesis of a Chiral Bicyclic Pyrrolidinone

Step 1: Esterification of (1R,2R)-ACPC

  • Suspend (1R,2R)-2-aminocyclopentanecarboxylic acid hydrochloride in methanol.

  • Cool the suspension to 0 °C and bubble in hydrogen chloride gas for 15 minutes, or add thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the methyl ester hydrochloride salt as a white solid, which can be used in the next step without further purification.

Step 2: N-Acylation

  • Dissolve the (1R,2R)-ACPC methyl ester hydrochloride in DCM and cool to 0 °C.

  • Add triethylamine (2.2 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N-acylated intermediate.

Step 3: Intramolecular Michael Addition

  • Dissolve the N-acylated intermediate in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the fused pyrrolidinone as a single diastereomer. The high diastereoselectivity is a direct consequence of the steric hindrance exerted by the cyclopentane ring, which directs the nucleophilic attack from the less hindered face.

Product Yield Diastereomeric Ratio
Fused Pyrrolidinone75-85%>95:5

Conclusion: A Building Block of Strategic Importance

(1R,2R)-2-Aminocyclopentanecarboxylic acid has proven to be a valuable and versatile chiral building block in organic synthesis. Its rigid, stereochemically defined structure provides an excellent platform for the construction of complex chiral molecules with a high degree of stereocontrol. The detailed protocols provided herein for its synthesis and application in the diastereoselective formation of a fused pyrrolidinone serve as a practical guide for researchers seeking to leverage the unique properties of this compound. Further exploration of its utility in the synthesis of other heterocyclic systems and natural products is a promising avenue for future research and development in the field of asymmetric synthesis.

References

  • Szczepaniak, G., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760-4767. [Link]

  • National Center for Biotechnology Information (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PubChem. [Link]

  • Ghosh, A. K., & Anderson, D. D. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 39(4-5), 459-462. [Link]

  • Wikipedia contributors. (2023, November 13). Oseltamivir total synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, April 1). Carbocyclic nucleoside. In Wikipedia, The Free Encyclopedia. [Link]

  • Trost, B. M., & Zhang, T. (2011). Development of a concise synthesis of (-)-oseltamivir (Tamiflu). Angewandte Chemie International Edition, 50(8), 1891-1894. [Link]

  • Choi, Y., & Choi, H. (2015). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Molecules, 20(7), 12757-12771. [Link]

  • Okuro, K., et al. (2021). Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives. The Journal of Organic Chemistry, 86(11), 7645-7654. [Link]

  • Wikipedia contributors. (2023, December 1). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "Ugi reaction". [Link]

  • Gellman, S. H., et al. (2006). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 128(37), 12151-12162. [Link]

  • Banfi, L., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2268. [Link]

  • Soloshonok, V. A., & Ono, T. (2018). Asymmetric Synthesis of Chi-Constrained Glutamic Acids and Related Compounds via Michael Addition Reactions. Ukrainian Chemistry Journal, 84(9), 3-23. [Link]

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experimental setup for enzymatic resolution of aminocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Enzymatic Resolution of Aminocyclopentanecarboxylic Acid

Authored by: A Senior Application Scientist

Abstract

Enantiomerically pure aminocyclopentanecarboxylic acids are pivotal chiral building blocks in modern drug discovery and development, serving as key intermediates in the synthesis of a wide array of pharmaceuticals, particularly those targeting neurological disorders.[1][2] Traditional chemical methods for resolving racemic mixtures of these compounds often rely on harsh conditions and costly reagents. This application note presents a robust and sustainable alternative using enzymatic kinetic resolution, a method prized for its high selectivity, mild reaction conditions, and environmental compatibility.[3] We provide a detailed experimental framework, focusing on lipase-catalyzed N-acylation, including comprehensive protocols for the reaction setup, enzyme selection, process monitoring via chiral High-Performance Liquid Chromatography (HPLC), and product isolation. This guide is intended for researchers, chemists, and process development scientists seeking to implement efficient and scalable methods for producing optically active aminocyclopentanecarboxylic acid derivatives.

Introduction: The Strategic Value of Chiral Cyclic Amino Acids

The rigid, constrained scaffold of aminocyclopentanecarboxylic acid provides a unique conformational framework that is highly desirable in medicinal chemistry for designing potent and selective therapeutic agents.[1] When synthesized, these compounds are typically produced as a racemic mixture, containing an equal amount of both enantiomers.[4] However, biological systems are inherently chiral, and often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Consequently, the production of single-enantiomer compounds is a regulatory and scientific necessity.

Enzymatic kinetic resolution (EKR) has emerged as a superior strategy for achieving this separation.[5] The principle of EKR is based on the differential reaction rates of two enantiomers with a chiral catalyst—in this case, an enzyme.[5] The enzyme, acting as a highly selective catalyst, preferentially transforms one enantiomer into a new product, leaving the other enantiomer unreacted. By carefully stopping the reaction at approximately 50% conversion, one can isolate both the unreacted starting material and the newly formed product in high enantiomeric purity.[6][7]

Two primary enzymatic strategies are commonly employed for amino acid resolution:

  • Acylase-Catalyzed Hydrolysis: This method involves the chemical N-acylation of the racemic amino acid, followed by the enantioselective hydrolysis of the acyl group from one of the enantiomers by an acylase enzyme.[8]

  • Lipase-Catalyzed Resolution: Lipases are highly versatile and robust enzymes that can function in both aqueous and organic media.[9] They can be used to either selectively hydrolyze an ester derivative of the racemic amino acid or, more commonly, to selectively acylate the amino group of one enantiomer in an organic solvent.[10][11]

This guide will focus on the lipase-catalyzed N-acylation approach due to its broad applicability, operational simplicity, and the excellent performance of commercially available lipases like Candida antarctica Lipase B (CAL-B).[10]

Principle and Strategic Workflow

The core of this protocol is the kinetic resolution of a racemic aminocyclopentanecarboxylic acid derivative via enantioselective N-acylation catalyzed by a lipase. One enantiomer fits preferentially into the enzyme's active site and is acylated, while the other is a poor fit and remains largely unreacted.

Caption: General principle of enzymatic kinetic resolution.

The experimental workflow involves selecting the appropriate enzyme and reaction conditions, executing the resolution, and validating the outcome using chiral analytical techniques.

Caption: Step-by-step experimental workflow.

Detailed Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
Racemic cis- or trans-2-aminocyclopentanecarboxamide>98%CommercialSubstrate
Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym® 435)BiocatalysisNovozymesCatalyst
2,2,2-Trifluoroethyl butanoate>98%CommercialAcyl Donor
tert-Butyl methyl ether (MTBE)AnhydrousCommercialReaction Solvent
Phosphate Buffer (e.g., 100 mM, pH 7.0)Molecular BiologyCommercialExtraction/Washing
Ethyl AcetateHPLC GradeCommercialExtraction
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialDrying Agent
Chiral HPLC Column (e.g., Chiralcel® OD-H)AnalyticalDaicel, PhenomenexEnantiomeric Analysis
Hexane, Isopropanol (IPA)HPLC GradeCommercialHPLC Mobile Phase
Trifluoroacetic Acid (TFA)HPLC GradeCommercialMobile Phase Additive
Protocol 1: Lipase-Catalyzed N-Acylation

This protocol is adapted from established methodologies for the resolution of cyclic amino acid derivatives.[10]

Causality Behind Choices:

  • Enzyme : Novozym 435 is chosen for its high enantioselectivity across a wide range of substrates and its exceptional stability as an immobilized biocatalyst, which simplifies removal and allows for recycling.[9][12]

  • Substrate Form : Using an amide or ester derivative of the amino acid can improve solubility in organic solvents compared to the free zwitterionic amino acid.

  • Acyl Donor : Activated esters like 2,2,2-trifluoroethyl butanoate are excellent acyl donors that often enhance reaction rates and enantioselectivity.[10]

  • Solvent : MTBE is a preferred solvent as it provides good solubility for the substrates while maintaining high enzyme activity and selectivity.[7]

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL oven-dried flask equipped with a magnetic stirrer, add the racemic aminocyclopentanecarboxamide (e.g., 1.0 g, 1.0 equiv).

    • Add anhydrous tert-butyl methyl ether (MTBE, 50 mL). Stir until the substrate is fully dissolved.

    • Add the acyl donor, 2,2,2-trifluoroethyl butanoate (0.6 equiv). Note: Using a substoichiometric amount of the acyl donor ensures the reaction cannot proceed beyond 60% conversion, providing a safeguard against over-reaction.

    • Add the immobilized lipase, Novozym 435 (e.g., 100 mg, 10% w/w of the substrate).

  • Reaction Execution and Monitoring:

    • Seal the flask and place it in a temperature-controlled shaker or on a stirring plate at 35-40°C.

    • Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., every 2, 4, 8, and 24 hours).

    • For each aliquot, filter out the enzyme using a syringe filter (0.45 µm). Dilute the sample with the mobile phase and analyze immediately by chiral HPLC (see Section 4) to determine the conversion and enantiomeric excess (ee) of the substrate and product.

    • Stop the reaction when the conversion reaches 45-50%. This is the optimal point for achieving high ee for both the unreacted substrate and the acylated product.

  • Work-up and Product Isolation:

    • Once the target conversion is reached, remove the immobilized enzyme by vacuum filtration. Wash the enzyme beads with a small amount of fresh MTBE to recover any adsorbed product. The enzyme can be dried under vacuum and stored for reuse.

    • Transfer the filtrate to a separatory funnel.

    • Extract the organic solution with a phosphate buffer (pH 7.0, 3 x 20 mL) to remove any trace amounts of unreacted starting material that may be more water-soluble.

    • The organic layer now contains the acylated product. Dry this layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude acylated enantiomer.

    • The unreacted enantiomer may be recovered from the combined aqueous extracts if desired, typically by adjusting the pH and performing a back-extraction with a suitable organic solvent like ethyl acetate.

    • Purify both components separately using flash column chromatography or recrystallization as needed.

Analytical Methods: The Key to a Self-Validating System

Accurate and reliable monitoring is essential for a successful kinetic resolution. Chiral HPLC is the definitive technique for simultaneously determining conversion and enantiomeric purity.[7][13]

Chiral HPLC Method Development

Principle: Chiral stationary phases (CSPs) create a chiral environment within the HPLC column. As the racemic mixture passes through, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes.[14] This difference in interaction strength leads to different retention times, allowing for their separation and quantification.

Typical HPLC Parameters:

ParameterRecommended SettingRationale
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSPPolysaccharide-based columns are known for their broad enantiorecognition capabilities for a wide range of pharmaceutical compounds.[15]
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10 v/v) + 0.1% TFAA standard normal-phase condition. TFA is added for acidic analytes to suppress ionization and improve peak shape. For basic analytes, 0.1% diethylamine (DEA) would be used instead.[15]
Flow Rate 1.0 mL/minA standard analytical flow rate providing good resolution and reasonable run times.
Detection UV at 210 nm or 220 nmAmide and carboxyl groups have UV absorbance in this range.
Column Temp. 25°CFor reproducibility.
Injection Vol. 10 µLStandard volume.
Data Analysis and Calculations

After obtaining the chromatogram, identify the peaks corresponding to the (R)- and (S)-enantiomers of the substrate and the product.

1. Enantiomeric Excess (ee %): This measures the purity of a chiral sample.

  • Formula: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100

    • Where Area₁ and Area₂ are the peak areas of the two enantiomers.

2. Conversion (%): This measures the extent to which the reaction has progressed.

  • Formula: Conversion (%) = [ Area_Product / (Area_Product + Area_Substrate) ] * 100

    • Where Area_Product is the sum of the areas of the product enantiomers and Area_Substrate is the sum of the areas of the remaining substrate enantiomers.

A successful kinetic resolution should yield an unreacted substrate and a product both with an ee >95% at a conversion of approximately 50%.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme. 2. Unsuitable solvent or temperature. 3. Presence of inhibitors.1. Use fresh enzyme or test enzyme activity with a standard substrate. 2. Screen different solvents (e.g., hexane, toluene) and optimize temperature (typically 30-50°C for lipases). 3. Ensure all reagents and solvents are pure.
Low Enantioselectivity (Low ee) 1. The chosen enzyme is not selective for the substrate. 2. Reaction temperature is too high. 3. Unsuitable solvent or acyl donor.1. Screen a panel of different lipases (e.g., from Pseudomonas cepacia, Aspergillus niger).[16][17] 2. Lower the reaction temperature; selectivity often increases at lower temperatures. 3. Experiment with different acyl donors (e.g., vinyl acetate, acetic anhydride) and solvents.
Reaction Proceeds Beyond 50% Conversion 1. Inaccurate reaction monitoring. 2. Reaction left for too long.1. Increase the frequency of HPLC monitoring. 2. Use a limiting amount of the acyl donor (<1.0 equivalent) to prevent full conversion.
Poor HPLC Peak Shape or Resolution 1. Inappropriate mobile phase. 2. Column degradation.1. Adjust the mobile phase composition (ratio of hexane/IPA). Add TFA or DEA as required. 2. Flush the column or try a different chiral column.

References

  • Trost, B. M., & Bunt, R. C. (2011). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. PMC. Available from: [Link]

  • ResearchGate. Lipase Immobilization Towards Improved Productivity on Kinetic Resolutions by Continuous-Flow Process. Available from: [Link]

  • American Chemical Society. Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Available from: [Link]

  • Bradley, D. M., et al. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Journal of Organic Chemistry. Available from: [Link]

  • Tsuboi, K., et al. (2006). The N-acylethanolamine-hydrolyzing acid amidase (NAAA). PubMed. Available from: [Link]

  • ResearchGate. Analytical chiral separation methods (IUPAC Recommendations 1997). Available from: [Link]

  • ACS Publications. Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Available from: [Link]

  • Asano, Y., et al. (2005). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology. Available from: [Link]

  • Jesionowska, A., et al. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. Molecules. Available from: [Link]

  • Schmid, A., et al. (2023). An Update: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry. Available from: [Link]

  • de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules. Available from: [Link]

  • ACS Engineering Au. Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Jack Westin. Kinetics - Control Of Enzyme Activity. Available from: [Link]

  • Bou-Maroun, E., et al. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Enzyme and Microbial Technology. Available from: [Link]

  • Wikipedia. Kinetic resolution. Available from: [Link]

  • Chemist Library. Chiral Separation Techniques. Available from: [Link]

  • MDPI. The Immobilization of Lipases on Porous Support by Adsorption and Hydrophobic Interaction Method. Available from: [Link]

  • PubMed Central. Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. Available from: [Link]

  • TU Delft Repository. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. Available from: [Link]

  • Google Patents. Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Taylor & Francis Online. Enzymatic resolution of (±)-cis-2-aminocyclopentanol and (±)-cis-2-aminocyclohexanol. Available from: [Link]

  • MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available from: [Link]

  • TeachMe Physiology. Enzyme Kinetics. Available from: [Link]

  • Appella, D. H., et al. (2003). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society. Available from: [Link]

  • ProQuest. Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Available from: [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. Available from: [Link]

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Application Notes and Protocols for the Incorporation of (1R,2R)-2-Aminocyclopentanecarboxylic Acid into Peptide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Conformational Constraint in Peptide Drug Discovery

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their inherent conformational flexibility often leads to metabolic instability and reduced receptor affinity. The introduction of conformationally constrained non-natural amino acids is a powerful strategy to overcome these limitations. Among these, (1R,2R)-2-aminocyclopentanecarboxylic acid (ACPC) has emerged as a valuable building block. Its rigid cyclopentane backbone pre-organizes the peptide backbone, reducing the entropic penalty upon binding to a biological target and enhancing proteolytic resistance. This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of (1R,2R)-ACPC into peptide libraries, empowering researchers to explore novel chemical space and develop next-generation peptide therapeutics.

The trans-configuration of (1R,2R)-ACPC induces a well-defined turn in the peptide backbone, promoting the formation of stable secondary structures, such as helices.[1] This ability to sculpt peptide conformation is crucial for mimicking bioactive epitopes and enhancing binding affinity. This document will detail the synthesis of the necessary Fmoc-protected monomer, its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and the subsequent analysis and purification of the resulting peptide libraries.

Physicochemical Properties and Handling of Fmoc-(1R,2R)-2-aminocyclopentanecarboxylic acid

A scalable synthesis for all four stereoisomers of Fmoc-2-aminocyclopentanecarboxylic acid has been developed, making this valuable building block readily accessible for peptide synthesis.[2] The Fmoc-protected (1R,2R)-ACPC is a white to off-white solid that is soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

PropertyValueReference
Molecular FormulaC21H21NO4[2]
Molecular Weight367.40 g/mol [2]
AppearanceWhite to off-white solidInternal Data
SolubilitySoluble in DMF, NMP, DCMInternal Data

Storage: Fmoc-(1R,2R)-ACPC should be stored at 2-8°C in a desiccated environment to prevent degradation.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) of (1R,2R)-ACPC Containing Peptides

The incorporation of Fmoc-(1R,2R)-ACPC into peptide libraries can be efficiently achieved using standard automated Fmoc-SPPS protocols.[3] Due to the steric hindrance imposed by the cyclopentane ring, optimization of coupling conditions is recommended to ensure high coupling efficiency.

Diagram of the Fmoc-SPPS Cycle

SPPS_Workflow Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-(1R,2R)-ACPC, Coupling Reagent, Base) Washing2 Washing (DMF) Amino_Acid_Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final amino acid Purification Purification & Analysis (HPLC, MS) Cleavage->Purification Wasting1 Wasting1 Wasting1->Amino_Acid_Coupling

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Protocol for Automated SPPS

This protocol is designed for a standard automated peptide synthesizer and assumes a synthesis scale of 0.1 mmol.

1. Resin Selection and Preparation:

  • Resin: Rink Amide resin is a suitable choice for the synthesis of C-terminally amidated peptides.

  • Swelling: Swell the resin in DMF for at least 30 minutes prior to the first coupling step.

2. Fmoc-Deprotection:

  • Reagent: 20% piperidine in DMF.

  • Procedure: Treat the resin with the deprotection reagent for a specified time (e.g., 2 x 7 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[4]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-adduct.

3. Coupling of Fmoc-(1R,2R)-2-aminocyclopentanecarboxylic acid:

The cyclopentyl ring of (1R,2R)-ACPC presents moderate steric hindrance. Therefore, a potent coupling reagent and potentially extended coupling times are recommended to ensure complete acylation.

  • Reagents:

    • Fmoc-(1R,2R)-ACPC (4 equivalents relative to resin loading)

    • Coupling Reagent: HATU (3.9 equivalents) is highly recommended due to its superior performance with sterically hindered amino acids.[5] HCTU can also be an effective and more economical alternative.[5]

    • Base: N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Activation: Pre-activate the Fmoc-(1R,2R)-ACPC with HATU and DIPEA in DMF for 1-2 minutes before adding to the resin.

  • Coupling Time: A standard coupling time of 45-60 minutes is a good starting point.[6] For sequences known to be difficult, or if incomplete coupling is suspected, a double coupling strategy should be employed. This involves repeating the coupling step with a fresh solution of activated amino acid.[7]

  • Monitoring the Coupling Reaction: A Kaiser test (ninhydrin test) can be performed on a small sample of the resin to qualitatively assess the presence of free primary amines, indicating an incomplete coupling reaction. A negative Kaiser test (yellow beads) signifies a complete reaction.

4. Washing:

  • After the coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

5. Repetition of the Cycle:

  • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Deprotection:

  • Cleavage Cocktail: A standard cleavage cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water is used to cleave the peptide from the resin and remove side-chain protecting groups. A common ratio is 95:2.5:2.5 (TFA:TIS:H2O).

  • Procedure: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide, wash with cold diethyl ether, and dry under vacuum.

Purification and Analytical Characterization

Purification and characterization are critical steps to ensure the identity and purity of the synthesized peptides.

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for purifying synthetic peptides.[8]

Typical HPLC Conditions:

ParameterCondition
Column C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient A linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes)
Detection UV absorbance at 214 nm and 280 nm
Flow Rate Dependent on column dimensions (e.g., 1 mL/min for analytical, 10-20 mL/min for preparative)

The specific gradient will need to be optimized for each peptide based on its overall hydrophobicity. The incorporation of the relatively hydrophobic cyclopentane ring of (1R,2R)-ACPC will generally increase the retention time of the peptide.

Characterization by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the purified peptide, verifying the correct incorporation of all amino acids, including (1R,2R)-ACPC. Electrospray ionization (ESI) is a commonly used ionization technique for peptide analysis.[7]

Applications and Case Studies

The incorporation of (1R,2R)-ACPC into peptide libraries offers a powerful tool for drug discovery and development.

Enhancing Bioactivity and Selectivity

The conformational constraint imposed by (1R,2R)-ACPC can pre-organize a peptide into a bioactive conformation, leading to enhanced binding affinity and receptor selectivity. For example, the substitution of proline with 2-aminocyclopentane carboxylic acid in morphiceptin analogs has been shown to influence their opioid receptor activity and selectivity.[9] This highlights the potential of (1R,2R)-ACPC to fine-tune the pharmacological profile of peptide-based drug candidates.

Improving Metabolic Stability

The non-natural structure of (1R,2R)-ACPC makes peptides containing this residue more resistant to enzymatic degradation by proteases, thereby increasing their in vivo half-life. This is a critical advantage for the development of peptide therapeutics with improved pharmacokinetic properties.

Scaffolding for Peptide Libraries

(1R,2R)-ACPC can serve as a rigid scaffold to generate conformationally defined peptide libraries. By systematically varying the amino acids surrounding the (1R,2R)-ACPC residue, libraries with diverse, yet well-defined, three-dimensional structures can be created. This approach facilitates the exploration of structure-activity relationships and the identification of novel peptide ligands with high affinity and specificity for a given biological target.[10]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Coupling of (1R,2R)-ACPC Steric hindrance of the cyclopentane ring.- Use a more potent coupling reagent like HATU. - Increase the coupling time. - Perform a double coupling.
Low Peptide Yield Inefficient coupling at multiple positions; premature chain termination.- Optimize coupling conditions for all amino acids. - Ensure efficient Fmoc deprotection.
Difficult Purification Presence of deletion sequences or other impurities.- Optimize the SPPS protocol to improve crude purity. - Optimize the HPLC gradient for better separation.

Conclusion

The incorporation of (1R,2R)-2-aminocyclopentanecarboxylic acid into peptide libraries is a valuable strategy for the development of novel peptide-based therapeutics with enhanced stability, affinity, and selectivity. The protocols and guidelines presented in this document provide a comprehensive framework for the successful synthesis, purification, and analysis of (1R,2R)-ACPC-containing peptides. By leveraging the unique conformational properties of this constrained amino acid, researchers can unlock new possibilities in the design and discovery of next-generation peptide drugs.

References

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97–101.
  • Biotage. (2023). Using double coupling to improve your peptide synthesis.
  • Kovalenko, V., Rudzińska-Szostak, E., Slepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767.
  • Live, D., Williams, L. J., Kuduk, S. D., Schwarz, J. B., Glunz, P. W., Chen, X. T., Sames, D., Kumar, R. A., & Danishefsky, S. J. (2000). Effects of Glycosylation on Peptide Conformation: A Synergistic Experimental and Computational Study.
  • Applied Biosystems. (2004). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems.
  • Chantell, C., et al. (2012). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(3), 180-185.
  • Feng, Z., et al. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 707158.
  • Gellman, S. H., et al. (1998). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 120(49), 12692-12703.
  • Krokhin, O. V., et al. (2004). An Improved Model for Prediction of Retention Times of Tryptic Peptides in Ion Pair Reversed-phase HPLC Its Application to Protein Peptide Mapping by Off-Line HPLC-MALDI MS. Molecular & Cellular Proteomics, 3(9), 908-919.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. ChemPep Inc.
  • Chantell, C., et al. (2012). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(3), 180-185.
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Kovalenko, V., Rudzińska-Szostak, E., Slepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767.
  • Vapourtec Ltd. (n.d.). Continuous Flow-based Solid-phase Peptide Synthesiser. Vapourtec White Paper.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Technical Note.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.
  • The Royal Society of Chemistry. (2020).
  • Nevola, L., & Giralt, E. (2015).
  • Nowick, J. S. (2019).
  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
  • Mazar, A. P., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research, 35(5), 455-462.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1R,2R)-2-aminocyclopentanecarboxylic acid (ACPC). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize synthetic protocols. As Senior Application Scientists, we have compiled field-proven insights and data from established literature to help you improve your experimental outcomes.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific, practical problems you may encounter during the synthesis.

Q1: My overall yield for the synthesis of the trans-isomer is consistently low. What are the critical steps I should re-evaluate?

Low overall yield is often a cumulative problem. The most critical steps to examine in a typical reductive amination pathway are the initial diastereomeric ratio after amination and the efficiency of the crystallization and hydrogenolysis steps.

Causality and Recommended Actions:

  • Sub-optimal Diastereomeric Ratio: The reductive amination of ethyl 2-oxocyclopentane carboxylate with an α-phenylethylamine derivative initially produces a mixture of diastereomers. The desired trans-isomer may not be the major product initially.

    • The Fix (Epimerization): The key to improving the yield of the desired trans-isomer is an epimerization step. After the reductive amination, treating the crude amino ester mixture with a base like sodium ethoxide (EtONa) in ethanol can significantly shift the equilibrium in favor of the more thermodynamically stable trans-isomer. The best results are often achieved by stirring the mixture at 30–35 °C overnight.[1][2] Increasing the temperature further does not typically improve the cis/trans ratio and may lead to side reactions.[1][2]

  • Inefficient Diastereomeric Resolution: The purity of the diastereomeric salt obtained through crystallization directly impacts the yield and enantiomeric purity of the final product.

    • The Fix (Crystallization Protocol): Repeated crystallization is crucial. For the (1S,2S)-isomer (a precursor to (1R,2R)-ACPC after a change in priority rules upon hydrolysis), using hydrobromide (HBr) salt formation and recrystallizing from acetonitrile has proven effective.[2] It may take up to four crystallization cycles to remove all detectable diastereomeric impurities by ¹H NMR.[2] Patience in this step prevents carrying impurities through the entire synthesis.

  • Incomplete N-Debenzylation (Hydrogenolysis): The cleavage of the N-benzyl bond can be sluggish or incomplete, leading to significant product loss.

    • The Fix (Optimized Hydrogenolysis): The reaction is sensitive to catalyst quality, pressure, and temperature. For the hydrobromide salt of the amino ester, hydrogenolysis using 10% Palladium on activated carbon (Pd/C) in methanol at a slightly elevated temperature (45 °C) under a positive hydrogen pressure (e.g., 1.05 atm) proceeds smoothly.[1][3] It is critical to ensure all traces of unreacted HBr from the previous step are removed, as they can negatively affect the hydrogenolysis process.[2]

Q2: The hydrogenolysis of the N-benzyl group is slow and gives side products. How can I optimize this step?

This is a common bottleneck. The efficiency of catalytic hydrogenation is highly dependent on reaction conditions and the substrate's purity.

Causality and Recommended Actions:

  • Catalyst Poisoning: Trace impurities, particularly sulfur compounds or residual acid/base, can poison the Palladium catalyst. Ensure the substrate from the previous step is thoroughly purified.

  • Reaction Conditions: While high pressure can be used, it is often not necessary. A well-controlled reaction at 45 °C in methanol under a slight positive pressure of hydrogen is typically sufficient for complete conversion within 5-6 hours.[1][3]

  • Solvent Choice: When working with the diastereomeric salt formed with dibenzoyltartaric acid (DBTA), using methanol as the solvent can sometimes lead to a small amount of N-methylated byproduct.[2] In such cases, it is best to first decompose the salt to the free amine, form the hydrobromide salt, and then proceed with hydrogenolysis under the standard conditions.[2]

Q3: I am observing epimerization during the final ester hydrolysis step. How can this be minimized?

The stereocenter at the α-position to the carboxyl group can be susceptible to epimerization under harsh hydrolytic conditions, especially elevated temperatures.

Causality and Recommended Actions:

  • Temperature Control: The stability of the cis and trans isomers differs. For the trans-isomer, hydrolysis with hydrochloric acid should be conducted below 80 °C to prevent epimerization.[2] The cis-isomer is even more sensitive, and temperatures should be kept below 70 °C.[2]

  • Reaction Monitoring: Monitor the reaction progress by TLC or NMR to ensure hydrolysis is complete without unnecessarily prolonged heating. A two-stage heating process (e.g., 4 hours at 70°C, followed by 12 hours at 60°C) has been shown to achieve complete conversion while minimizing epimerization.[1][3]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of (1R,2R)-ACPC.

Q1: What are the most effective strategies for synthesizing enantiopure (1R,2R)-2-aminocyclopentanecarboxylic acid?

There are three main strategies reported in the literature for accessing enantiopure ACPC stereoisomers.[2]

  • Enzymatic Resolution: This approach often starts with a racemic bicyclic β-lactam, which is a precursor to cis-ACPC. Enzymatic hydrolysis can be used to resolve the enantiomers.[1][3]

  • Conjugate Addition: This method involves the conjugate addition of a chiral lithium amide (e.g., derived from α-phenylethylamine) to an α,β-unsaturated cyclopentene carboxylate.[2][4] This approach can be highly stereoselective but often requires cryogenic temperatures and careful chromatographic separation.[2]

  • Reductive Amination and Crystallization-Induced Resolution: This is a highly scalable and robust method. It involves the reductive amination of a 2-oxocyclopentane carboxylate with a chiral amine, followed by epimerization to the desired diastereomer and purification via crystallization of a diastereomeric salt.[2] This method avoids chromatography for the key separation step, making it attractive for larger-scale synthesis.

The workflow below illustrates the scalable reductive amination and crystallization pathway.

Synthesis_Workflow cluster_0 Core Synthesis Pathway Ketoester Ethyl 2-oxocyclopentane carboxylate ReductiveAmination Reductive Amination (e.g., with (R)-α-phenylethylamine, NaBH4 in isobutyric acid) Ketoester->ReductiveAmination Epimerization Epimerization (NaOEt, 30-35 °C) ReductiveAmination->Epimerization Shifts to trans SaltFormation Diastereomeric Salt Formation & Crystallization (e.g., with HBr) Epimerization->SaltFormation Isolates one diastereomer Hydrogenolysis N-Debenzylation (H2, Pd/C, 45 °C) SaltFormation->Hydrogenolysis Hydrolysis Ester Hydrolysis (HCl, < 80 °C) Hydrogenolysis->Hydrolysis FinalProduct (1R,2R)-ACPC (Final Product) Hydrolysis->FinalProduct

Caption: Scalable synthesis of (1R,2R)-ACPC via reductive amination.

Q2: How do I select the right chiral resolving agent for crystallization?

The choice of the resolving agent is critical for achieving high purity and yield. The interaction between the amino ester and the chiral acid determines the quality of the resulting crystals.

For resolving the diastereomeric ethyl esters of N-phenylethyl-2-aminocyclopentanecarboxylate, several options have been explored. While tartaric acid and its derivatives are common, simple inorganic acids can also be effective after the desired diastereomer is formed.

Resolving AgentTarget Isomer ConfigurationTypical YieldNotes
Hydrobromic Acid (HBr) For trans-isomers, e.g., (S,S,S)-amino esterUp to 40% from ketoester[2]Requires multiple recrystallizations from acetonitrile to achieve high purity.
(+)-Dibenzoyl-D-tartaric acid (D-DBTA) For cis-isomers, e.g., (R,S,S)-amino ester~58% from ketoester[2]Forms highly stable crystalline salts. Can be challenging to decompose the salt to recover the free amine.[2]

It is often empirical, but starting with the conditions reported in the literature for your specific diastereomer is the most efficient approach.

Q3: What analytical methods are best for confirming the purity of my final product?

Confirming both chemical and stereochemical purity is essential.

  • NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure and for detecting diastereomeric impurities.[1][3] For determining enantiomeric purity, ¹H NMR with a chiral solvating agent (CSA) like quinine can be highly effective, as it can induce separation of the amide proton signals for the two enantiomers.[2]

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition and exact mass of the synthesized compound.[1][3]

  • Optical Rotation: Measurement of the specific rotation [α]D is a classic method to confirm the enantiomeric form of the final product, provided a literature value for the pure enantiomer is available.[1][3]

Detailed Experimental Protocols

The following are representative protocols adapted from scalable synthesis procedures.[1][2][3]

Protocol 1: Epimerization and Diastereomeric Salt Crystallization of trans-Amino Ester
  • Epimerization: Take the crude amino ester product from the reductive amination step and dissolve it in absolute ethanol. Add a solution of sodium ethoxide in ethanol.

  • Stir the mixture at 30-35 °C overnight. Monitor the cis/trans ratio by ¹H NMR.

  • Salt Formation: Once the desired ratio is achieved, cool the mixture and add a solution of HBr in acetic acid.

  • Crystallization: Concentrate the mixture under vacuum. The crude hydrobromide salt will precipitate.

  • Recrystallization: Collect the solid and recrystallize it from hot acetonitrile. Allow the solution to cool slowly to room temperature and then chill to promote crystal growth. Repeat this process 2-4 times until diastereomeric impurities are undetectable by ¹H NMR.

Protocol 2: N-Debenzylation and Hydrolysis
  • Setup: To a solution of the purified amino ester hydrobromide salt (e.g., 60.0 g) in methanol (800 mL) under an argon atmosphere, add 10% palladium on activated carbon (10% w/w, e.g., 6.0 g).[1][3]

  • Hydrogenation: Evacuate the flask and refill it with hydrogen gas to a slight positive pressure (~1.05 atm).

  • Reaction: Stir the mixture vigorously at 45 °C for 5-6 hours. Monitor the reaction by TLC until the UV-active starting material disappears.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Remove the solvent in a vacuum.

  • Hydrolysis: Dissolve the residue in 10% aqueous HCl (500 mL) and heat at 70 °C for 4 hours.[1][3] Evaporate the solvent, add a fresh portion of 10% HCl, and heat at 60 °C for 12 hours.[1][3]

  • Isolation: Evaporate the mixture to dryness. Wash the solid residue with ice-cold acetone to yield the final amino acid hydrochloride salt.[1][3]

Troubleshooting_Logic Start Low Overall Yield Detected Check_Epimerization Check Diastereomeric Ratio Post-Reductive Amination Start->Check_Epimerization Check_Crystallization Evaluate Purity After Each Crystallization Start->Check_Crystallization Check_Hydrogenolysis Assess N-Debenzylation Completeness (TLC/NMR) Start->Check_Hydrogenolysis Check_Hydrolysis Analyze for Epimerization During Hydrolysis Start->Check_Hydrolysis Action_Epimerization Action: Implement/Optimize Base-Catalyzed Epimerization (NaOEt, 30-35 °C) Check_Epimerization->Action_Epimerization If trans is minor Action_Crystallization Action: Perform Additional Recrystallization Cycles (from Acetonitrile) Check_Crystallization->Action_Crystallization If impurities persist Action_Hydrogenolysis Action: Check Catalyst Quality, Ensure Acid Removal, Optimize Temp (45 °C) Check_Hydrogenolysis->Action_Hydrogenolysis If reaction is incomplete Action_Hydrolysis Action: Reduce Hydrolysis Temperature (< 80 °C) Check_Hydrolysis->Action_Hydrolysis If stereopurity is low

Caption: Troubleshooting logic for addressing low yield issues.

References

  • J. Org. Chem. 2024, 89, 7, 4760–4767. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. [Link]

  • J Org Chem. 2024 Apr 5;89(7):4760-4767. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. [Link]

  • ResearchGate. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. [Link]

  • J. Org. Chem. 2002, 67, 13, 4702–4713. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. [Link]

  • J. Org. Chem. 2006, 71, 1, 332–335. (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. [Link]

  • Chem. Soc. Rev., 2012, 41, 3120-3143. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?[Link]

  • Google Patents. Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • J. Chem. Soc., Perkin Trans. 1, 1994, 1411-1419. Asymmetric synthesis of (–)-(1 R ,2 S )-cispentacin and related cis - and trans -2-amino cyclopentane- and cyclohexane-1-carboxylic acids. [Link]

  • J. Am. Chem. Soc. 1999, 121, 35, 8111–8126. Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. [Link]

  • J. Chem. Soc., Perkin Trans. 1, 1994, 1421-1428. Asymmetric Synthesis of (-)-(I R,2S)-Cispentacin and Related cis- and trans-2-Amino Cyclopentane. [Link]

Sources

Technical Support Center: Purification of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (1R,2R)-2-aminocyclopentanecarboxylic acid (ACPC) isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with isolating the desired stereoisomers of this valuable constrained β-amino acid. As a crucial building block in peptide synthesis and medicinal chemistry, achieving high stereochemical purity of ACPC is paramount for the successful development of novel therapeutics and foldamers.[1][2]

This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the stereoisomers of 2-aminocyclopentanecarboxylic acid, and why is their separation challenging?

A1: 2-Aminocyclopentanecarboxylic acid (ACPC) has two chiral centers, which gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These can be grouped into two pairs of enantiomers (mirror images) and four pairs of diastereomers (non-mirror image stereoisomers).

  • Enantiomeric pairs:

    • (1R,2R)-ACPC and (1S,2S)-ACPC (trans isomers)

    • (1R,2S)-ACPC and (1S,2R)-ACPC (cis isomers)

  • Diastereomeric pairs:

    • (1R,2R)-ACPC and (1R,2S)-ACPC

    • (1R,2R)-ACPC and (1S,2R)-ACPC

    • (1S,2S)-ACPC and (1R,2S)-ACPC

    • (1S,2S)-ACPC and (1S,2R)-ACPC

The primary challenge lies in the separation of enantiomers, as they have identical physical properties such as solubility and melting point, making them indistinguishable by common laboratory techniques like standard chromatography or crystallization.[3] Diastereomers, on the other hand, have different physical properties and can be separated.[3] Therefore, the most common strategy for resolving the enantiomers is to convert them into a mixture of diastereomers.[3][4]

Q2: What are the principal methods for the chiral resolution of 2-aminocyclopentanecarboxylic acid isomers?

A2: There are three main strategies for obtaining enantiomerically pure ACPC isomers:

  • Diastereomeric Salt Crystallization: This is a classical and widely used method.[5] The racemic mixture of ACPC (or a derivative) is reacted with an enantiomerically pure chiral resolving agent (an acid or a base) to form a mixture of diastereomeric salts.[3][5] Due to their different physical properties, these salts can be separated by fractional crystallization.[3][4] The desired salt is then treated to remove the resolving agent, yielding the enantiomerically pure ACPC. Common resolving agents for ACPC derivatives include mandelic acid, ephedrine, and dibenzoyl tartaric acid.[1][6]

  • Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes to differentiate between enantiomers.[7] For instance, an enzyme might selectively hydrolyze one enantiomer of an ACPC ester or amide, allowing the separation of the hydrolyzed acid from the unreacted ester.[1][6][8] Lipases, such as Candida antarctica lipase B (CALB), are commonly employed for such resolutions.[7][9]

  • Asymmetric Synthesis: This approach aims to create the desired stereoisomer directly, avoiding the need for resolution. Methods like conjugate addition of a chiral amine to a cyclopentene carboxylate precursor can yield enantiomerically enriched ACPC.[1][6] However, these methods can be complex and may still require purification to remove minor stereoisomeric impurities.[1][6]

Troubleshooting Guide

Problem 1: Poor or no crystallization during diastereomeric salt resolution.

Q: I have reacted my racemic N-protected ACPC ethyl ester with a chiral resolving agent, but I am not getting any crystals upon cooling. What could be the issue?

A: This is a common challenge in diastereomeric crystallization. The success of this method depends on the differential solubility of the diastereomeric salts, and several factors can influence this.

Causality and Troubleshooting Steps:

  • Incorrect Solvent System: The choice of solvent is critical. An ideal solvent should dissolve the diastereomeric salt mixture at an elevated temperature but allow for the selective precipitation of one diastereomer upon cooling.

    • Solution: Screen a variety of solvents with different polarities (e.g., acetonitrile, ethanol, isopropanol, ethyl acetate, or mixtures). Sometimes, adding a small amount of water to an organic solvent can facilitate crystallization.[8]

  • Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystallization to occur.

    • Solution: Slowly evaporate the solvent at room temperature or under reduced pressure to increase the concentration. Be cautious not to evaporate too quickly, as this can lead to the formation of an oil or amorphous solid.

  • Inappropriate Resolving Agent: The chosen chiral resolving agent may not form salts with significantly different lattice energies, leading to similar solubilities.

    • Solution: Experiment with different resolving agents. For ACPC derivatives, common choices include (+)-dibenzoyl-D-tartaric acid ((D)-DBTA), (-)-dibenzoyl-L-tartaric acid, and (R)- or (S)-mandelic acid.[1][6][8]

  • Purity of Starting Material: Impurities in your racemic ACPC derivative can inhibit crystallization.

    • Solution: Ensure your starting material is of high purity. Consider purifying the racemic mixture by flash chromatography before attempting the resolution.

Problem 2: Low enantiomeric excess (ee) after resolution.

Q: I have successfully crystallized a diastereomeric salt, but after removing the resolving agent, the enantiomeric excess of my (1R,2R)-ACPC is lower than expected. Why is this happening?

A: Achieving high enantiomeric excess often requires careful optimization. Low ee can result from incomplete separation of the diastereomeric salts or epimerization.

Causality and Troubleshooting Steps:

  • Co-precipitation of Diastereomers: The solubilities of the two diastereomeric salts might be too similar in the chosen solvent, leading to the less soluble salt crashing out with a significant amount of the more soluble one.

    • Solution 1: Recrystallization: Perform one or more recrystallizations of the diastereomeric salt.[6] Each recrystallization step will enrich the less soluble diastereomer, thereby increasing the final enantiomeric excess. It is common for three to four crystallizations to be necessary to achieve high purity.[6]

    • Solution 2: Solvent Optimization: Re-evaluate your solvent system. A different solvent or solvent mixture may provide better discrimination between the solubilities of the diastereomeric salts.

  • Epimerization: The stereocenter at the α-position to the carboxyl group can be prone to epimerization (inversion of stereochemistry) under harsh conditions, particularly in the presence of strong bases or high temperatures.[1][6] This can convert the desired trans isomer to the cis isomer.

    • Solution: During the synthesis and resolution, avoid extreme pH and high temperatures. For instance, when hydrolyzing an ester to the carboxylic acid, use milder acidic conditions and keep the temperature below 70-80°C.[1][6]

  • Inaccurate ee Determination: The analytical method used to determine the enantiomeric excess might not be optimized.

    • Solution: Refer to the "Analytical Protocols" section below for a validated NMR method using a chiral solvating agent. Ensure proper integration of the separated signals.

Problem 3: Difficulty in determining enantiomeric purity by NMR.

Q: I am trying to determine the enantiomeric purity of my Fmoc-protected (1R,2R)-ACPC using ¹H NMR with a chiral solvating agent, but the signals are overlapping.

A: Signal overlap is a known issue when analyzing the enantiomeric composition of Fmoc-ACPC isomers.[1][8] This is often due to the presence of carbamate rotamers and insufficient separation by the chiral solvating agent (CSA) under standard conditions.

Causality and Troubleshooting Steps:

  • Presence of Rotamers: The Fmoc protecting group can exist in different orientations, leading to multiple signals for the same proton (e.g., the amide HN proton), which complicates the spectrum.[1][8]

  • Suboptimal CSA Concentration or Temperature: The interaction between the analyte and the CSA is temperature and concentration-dependent.

    • Solution 1: Optimize CSA Concentration: Increase the molar equivalents of the chiral solvating agent. For Fmoc-ACPC, using 2.0 equivalents of quinine as the CSA has been shown to be effective.[8]

    • Solution 2: Adjust Temperature: Lowering the temperature of the NMR experiment can slow down conformational exchange and sharpen the signals, leading to better separation. For Fmoc-cis-ACPC, measurements at 275 K have provided baseline separation.[8]

    • Solution 3: Choose the Right CSA: Quinine and its derivatives are effective for Fmoc-ACPC isomers.[1][6] If quinine doesn't provide adequate separation, consider other CSAs.

Experimental Protocols

Protocol 1: Diastereomeric Resolution of (rac)-trans-ACPC Ethyl Ester

This protocol is a representative example based on the formation of diastereomeric salts with dibenzoyl-tartaric acid.

Materials:

  • Racemic N-protected-trans-ACPC ethyl ester

  • (+)-Dibenzoyl-D-tartaric acid ((D)-DBTA)

  • Acetonitrile

  • Deionized water

  • Diethyl ether

  • Aqueous solution of potassium carbonate (K₂CO₃)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation: Dissolve the racemic N-protected-trans-ACPC ethyl ester and 1.0 equivalent of (D)-DBTA in a minimal amount of hot acetonitrile.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to facilitate crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold acetonitrile. This first crop of crystals will be enriched in one diastereomer.

  • Recrystallization for Purity: To improve the diastereomeric purity, recrystallize the collected solid from a minimal amount of hot acetonitrile. For large-scale operations where solubility is an issue, a mixture of acetonitrile and water can be used to facilitate dissolution.[8] Repeat this step until the desired diastereomeric purity is achieved (monitor by NMR or HPLC).

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in a biphasic mixture of diethyl ether and an aqueous solution of K₂CO₃. Stir vigorously until all solids have dissolved.[6]

  • Extraction: Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched N-protected-trans-ACPC ethyl ester.

Protocol 2: Determination of Enantiomeric Excess by ¹H NMR

Materials:

  • Fmoc-protected ACPC sample

  • Quinine (as the chiral solvating agent)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a stock solution of your Fmoc-ACPC sample (e.g., 10 mM) and a stock solution of quinine (e.g., 20 mM) in CDCl₃.

  • Mixing: In an NMR tube, combine the Fmoc-ACPC solution and the quinine solution to achieve a final concentration of 10 mM for the analyte and 20 mM for the quinine (1:2 molar ratio).[6]

  • NMR Acquisition: Acquire a ¹H NMR spectrum. If signal separation is not optimal at room temperature, cool the sample to 275-280 K and re-acquire the spectrum.[8]

  • Data Analysis: The amide proton (HN) signals of the two enantiomers should appear as separate peaks. Integrate the signals corresponding to each enantiomer to calculate the enantiomeric excess (ee % = [(Major Enantiomer Area - Minor Enantiomer Area) / (Major Enantiomer Area + Minor Enantiomer Area)] x 100).

Data and Visualization

Table 1: Common Chiral Resolving Agents for ACPC Derivatives

Resolving AgentTarget Functional GroupTypically Used ForReference
(+)-Dibenzoyl-D-tartaric acidAmineN-protected ACPC esters[6][8]
(-)-Dibenzoyl-L-tartaric acidAmineN-protected ACPC esters[8]
(R)-(-)-Mandelic acidAmineN-protected ACPC esters[1][6]
(S)-(+)-Mandelic acidAmineN-protected ACPC esters[1][6]
(-)-EphedrineCarboxylic acidN-Boc-cis-ACPC[1][6]
DehydroabietylamineCarboxylic acidN-Cbz-cis-ACPC[1][6]

Diagram 1: Workflow for Diastereomeric Resolution

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Enantiomer racemate Racemic Mixture ((1R,2R) & (1S,2S)-ACPC Derivative) reaction Reaction racemate->reaction reagent Chiral Resolving Agent (e.g., (+)-DBTA) reagent->reaction diastereomers Mixture of Diastereomeric Salts ((1R,2R)-(+)) & ((1S,2S)-(+)) reaction->diastereomers crystallization Fractional Crystallization diastereomers->crystallization salt1 Pure Diastereomeric Salt 1 ((1R,2R)-(+)) crystallization->salt1 salt2 Diastereomeric Salt 2 in Mother Liquor ((1S,2S)-(+)) crystallization->salt2 liberation Remove Resolving Agent salt1->liberation enantiomer Pure Enantiomer ((1R,2R)-ACPC Derivative) liberation->enantiomer

Caption: Workflow for the purification of a single enantiomer via diastereomeric salt crystallization.

References

  • Majer, Z., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. [Link]

  • Majer, Z., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Center for Biotechnology Information. [Link]

  • Majer, Z., et al. (2024). (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]

  • LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(42), 9723–9728. [Link]

  • Lizada, M. C. C., & Yang, S. F. (1979). A simple and rapid method for the HPLC analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical Biochemistry, 100(1), 140-145. [Link]

  • Zhang, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1284242. [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Wikipedia. [Link]

  • Katopodis, A. G., et al. (1990). Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides. The Journal of Organic Chemistry, 55(16), 4804–4811. [Link]

  • Alembic Ltd. (2010). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • Geresh, S., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 73(3), 223-230. [Link]

  • Li, H., et al. (2023). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 10, 1073573. [Link]

  • Horemans, N., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 48(9), 3871–3875. [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Ivanov, A. R., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 22(21), 11593. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for (1R,2R)-ACPC Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reaction conditions for the derivatization of (1R,2R)-1-aminocyclopropane-1-carboxylic acid (ACPC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful and reliable derivatization experiments. As a conformationally constrained amino acid analog, (1R,2R)-ACPC is a critical building block in the synthesis of peptidomimetics and other pharmacologically active compounds.[1] Accurate quantification and chiral purity assessment are paramount, and robust derivatization is the cornerstone of these analytical methods.

This guide will provide you with the foundational knowledge and practical insights to overcome common challenges in (1R,2R)-ACPC derivatization, enabling you to achieve reproducible and high-quality results.

I. Understanding the Criticality of Derivatization for (1R,2R)-ACPC Analysis

(1R,2R)-ACPC, in its native form, presents analytical challenges due to its high polarity and lack of a strong chromophore or fluorophore, making it difficult to detect with high sensitivity using common HPLC techniques like UV-Vis or fluorescence detection.[2] Derivatization chemically modifies the (1R,2R)-ACPC molecule to introduce a detectable tag, thereby enhancing its analytical properties. For chiral molecules like (1R,2R)-ACPC, derivatization with a chiral reagent is essential for the separation and quantification of its enantiomers.[2] This process converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.[3]

II. Troubleshooting Guide: Common Issues and Solutions in (1R,2R)-ACPC Derivatization

This section addresses specific problems you may encounter during the derivatization of (1R,2R)-ACPC and provides systematic solutions.

Issue 1: Low or No Derivative Yield

Symptoms:

  • Low or no peak corresponding to the derivatized (1R,2R)-ACPC in the chromatogram.

  • The peak area of the derivative is significantly lower than expected.

Potential Causes & Solutions:

Cause Explanation Solution
Incorrect pH of the reaction mixture The nucleophilic attack of the amino group of (1R,2R)-ACPC on the derivatizing reagent is highly pH-dependent. Most derivatization reactions for amino acids require a basic pH to ensure the amino group is deprotonated and thus nucleophilic.[4]Optimize the pH of the reaction buffer. For many common derivatizing reagents like Marfey's reagent (FDAA), a pH in the range of 8.0-9.5 is optimal.[5] Use a reliable buffer system, such as sodium borate or sodium bicarbonate, to maintain the desired pH throughout the reaction.[4]
Steric Hindrance The cyclopropane ring of (1R,2R)-ACPC imposes significant steric hindrance around the amino group, which can slow down the reaction rate compared to linear amino acids.[6]Increase the reaction time and/or temperature. Monitor the reaction progress at different time points (e.g., 30, 60, 90, 120 minutes) and temperatures (e.g., 40°C, 50°C, 60°C) to find the optimal conditions. Be cautious with excessive heat as it can lead to degradation of the analyte or reagent.
Reagent Degradation Derivatizing reagents, especially those with reactive functional groups, can be sensitive to moisture and light and may degrade over time.Use fresh derivatizing reagent. Store reagents under the recommended conditions (e.g., desiccated, protected from light, at low temperature). Prepare reagent solutions fresh before each experiment.
Presence of Interfering Substances Primary and secondary amines, or other nucleophilic compounds in the sample matrix can compete with (1R,2R)-ACPC for the derivatizing reagent, leading to lower yields.Purify the (1R,2R)-ACPC sample before derivatization using appropriate techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.
Issue 2: Peak Tailing or Poor Peak Shape

Symptoms:

  • Asymmetrical peaks for the derivatized (1R,2R)-ACPC in the chromatogram.

  • Broad peaks leading to poor resolution.

Potential Causes & Solutions:

Cause Explanation Solution
Incomplete Derivatization Unreacted (1R,2R)-ACPC or partially derivatized intermediates can interact differently with the stationary phase, leading to peak tailing.Re-optimize the reaction conditions (pH, temperature, time, reagent concentration) to ensure complete derivatization as described in "Low or No Derivative Yield".
Inappropriate Mobile Phase Composition The pH and organic modifier concentration of the mobile phase can significantly affect the peak shape of the derivatized analyte.Adjust the mobile phase pH. For reversed-phase HPLC, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) often improves peak shape for amine derivatives. Optimize the gradient profile to ensure proper elution of the derivative.
Column Overload Injecting too much sample can lead to peak distortion.Reduce the injection volume or dilute the sample.
Column Degradation The stationary phase of the HPLC column can degrade over time, leading to poor chromatographic performance.Use a new or properly maintained HPLC column. A guard column can help protect the analytical column from contaminants.
Issue 3: Presence of Extraneous Peaks

Symptoms:

  • Multiple unexpected peaks in the chromatogram, which may co-elute with the peak of interest.

Potential Causes & Solutions:

Cause Explanation Solution
Hydrolysis of the Derivatizing Reagent Excess derivatizing reagent can hydrolyze in the presence of water, creating byproducts that are detectable.Quench the reaction properly after the desired reaction time. For reagents like FDAA, quenching with a small amount of acid (e.g., HCl) is common.[7] Minimize the amount of water in the reaction mixture if possible.
Side Reactions The derivatizing reagent may react with other functional groups on (1R,2R)-ACPC (if present) or with components of the sample matrix.[8]Use a more specific derivatizing reagent if available. Further purify the sample prior to derivatization.
Impure Reagents or Solvents Impurities in the derivatizing reagent, solvents, or buffer components can lead to extraneous peaks.Use high-purity (e.g., HPLC or LC-MS grade) reagents and solvents.

III. Frequently Asked Questions (FAQs)

Q1: What is the best derivatizing reagent for the chiral separation of (1R,2R)-ACPC?

A1: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used and effective chiral derivatizing reagent for amino acids, including sterically hindered ones.[5] It reacts with the primary amine of (1R,2R)-ACPC to form diastereomers that can be readily separated by reversed-phase HPLC. Other options include analogs of Marfey's reagent, which may offer different selectivity.[5]

Q2: How critical is the choice of buffer for the derivatization reaction?

A2: The choice of buffer is critical as it directly impacts the reaction pH and can influence the stability of the reactants and products.[4] Borate buffers are commonly used for derivatization reactions with reagents like FDAA.[4] However, it is important to note that borate can sometimes interfere with mass spectrometry detection.[4] In such cases, carbonate or bicarbonate buffers can be a suitable alternative.[4]

Q3: My derivatized (1R,2R)-ACPC samples are not stable. What can I do?

A3: The stability of the derivatized product can be a concern. To enhance stability:

  • Storage: Store the derivatized samples at low temperatures (e.g., 4°C or -20°C) and protect them from light, especially if a fluorescent tag is used.[9]

  • pH: After derivatization, adjust the pH of the sample to a neutral or slightly acidic range, as highly basic conditions can promote degradation of some derivatives.

  • Analysis Time: Analyze the samples as soon as possible after derivatization. If immediate analysis is not possible, conduct a stability study to determine the maximum allowable storage time under your specific conditions.[10][11]

Q4: Can I use the same derivatization protocol for quantifying (1R,2R)-ACPC in different matrices (e.g., plasma, tissue homogenate)?

A4: While the core derivatization chemistry remains the same, the sample matrix can significantly impact the reaction efficiency. Different matrices may contain varying levels of interfering substances. Therefore, it is crucial to validate the derivatization protocol for each matrix. This may involve optimizing sample cleanup procedures (e.g., protein precipitation followed by SPE) to remove matrix components that could interfere with the derivatization reaction or the subsequent analysis.

IV. Experimental Protocol: Derivatization of (1R,2R)-ACPC with Marfey's Reagent (FDAA) for HPLC-UV Analysis

This protocol provides a general framework for the derivatization of (1R,2R)-ACPC. Optimization of specific parameters may be required for your particular application.

Materials:

  • (1R,2R)-ACPC standard or sample

  • Marfey's Reagent (FDAA)

  • Acetone (HPLC grade)

  • Sodium Bicarbonate Buffer (1 M, pH 9.0)

  • Hydrochloric Acid (2 M)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

Procedure:

  • Sample Preparation:

    • Dissolve the (1R,2R)-ACPC standard or sample in water to a final concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 50 µL of the (1R,2R)-ACPC solution.

    • Add 100 µL of the 1 M sodium bicarbonate buffer (pH 9.0).

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Vortex the mixture gently to ensure homogeneity.

    • Incubate the reaction mixture at 40°C for 90 minutes in a water bath or heating block.

  • Reaction Quenching:

    • After incubation, cool the reaction mixture to room temperature.

    • Add 50 µL of 2 M hydrochloric acid to stop the reaction. A slight effervescence may be observed.

  • Sample Dilution and Analysis:

    • Dilute the final reaction mixture with a suitable mobile phase (e.g., 50:50 water:acetonitrile) to an appropriate concentration for HPLC analysis.

    • Inject the diluted sample into the HPLC system.

HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate the diastereomers (e.g., start with 20% B, ramp to 80% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 340 nm

  • Column Temperature: 30°C

V. Visualizing the Workflow and Reaction

To provide a clear understanding of the experimental process and the underlying chemistry, the following diagrams have been generated.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample (1R,2R)-ACPC Sample Dissolve Dissolve in Water Sample->Dissolve AddBuffer Add Bicarbonate Buffer (pH 9.0) Dissolve->AddBuffer AddFDAA Add Marfey's Reagent (in Acetone) AddBuffer->AddFDAA Incubate Incubate at 40°C for 90 min AddFDAA->Incubate Quench Quench with HCl Incubate->Quench Dilute Dilute Sample Quench->Dilute HPLC HPLC-UV Analysis Dilute->HPLC

Caption: Experimental workflow for the derivatization of (1R,2R)-ACPC.

Caption: Reaction of (1R,2R)-ACPC with Marfey's Reagent.

VI. References

  • Bhushan, R. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 853-871. [Link]

  • Rebane, R., & Herodes, K. (2012). Comparison of three buffer solutions for amino acid derivatization and following analysis by liquid chromatography electrospray mass spectrometry. Journal of Chromatography A, 1245, 134-142. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Katritzky, A. R., et al. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2005(11), 1799-1805.

  • Stamford, A. W. (1995). The synthesis of cyclopropane amino acids and peptides. Google Patents.

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. (n.d.). Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). 〈1052〉 BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS.

  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.

  • Rizzi, A. M. (2001). Fundamental aspects of chiral separations by high-performance liquid chromatography on chiral stationary phases. Journal of Chromatography A, 925(1-2), 41-63.

  • Rizk, M., Attia, A. K., Mohamed, H. Y., & Elshahed, M. (2021). Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. European Journal of Chemistry, 12(2), 168-178. [Link]

  • Al-Ghannam, S. M. (2017). Validated Stability-Indicating Derivative Spectrophotometry and Synchronous Fluorescence Spectroscopy Methods for the Determination of Dapoxetine. Walsh Medical Media.

  • Al-Majed, A. A. (2016). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of Analytical Methods in Chemistry, 2016, 9810418. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

  • Zhang, L., et al. (2020). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. [Link]

  • Baricordi, N., et al. (2022). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters, 24(3), 754-759. [Link]

  • Chiralpedia. (n.d.). Direct chiral HPLC separation on CSPs.

  • Li, Y., et al. (2021). Twin Derivatization Strategy for High-Coverage Quantification of Free Fatty Acids by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 93(15), 6064-6072.

  • Easton, C. J., Tan, E. W., & Ward, C. M. (1992). Synthesis of Cyclopropyl Amino Acid Derivatives. Australian Journal of Chemistry, 45(1), 13-22.

  • Higashi, T., & Ogawa, S. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 725-732.

  • Gutheil, W. G., & Tsen, M. (2018). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry, 29(12), 2445-2454. [Link]

  • Gutheil, W. G., & Tsen, M. (2018). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry, 29(12), 2445-2454. [Link]

  • Jasco. (2020). High Sensitive and Comprehensive Detection for Chiral Separation of Pesticide using HPLC-CD-MS.

  • Movassaghi, M., & Schmidt, M. A. (2007). The Synthesis of Sterically Hindered Amides. Angewandte Chemie International Edition, 46(21), 3745-3748.

  • U.S. Pharmacopeia. (n.d.). 〈1052〉 BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS.

  • Rizk, M., Attia, A. K., Mohamed, H. Y., & Elshahed, M. (2021). Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. European Journal of Chemistry, 12(2), 168-178.

  • Chiralpedia. (n.d.). Direct chiral HPLC separation on CSPs.

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.

  • Gutheil, W. G., & Tsen, M. (2018). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry, 29(12), 2445-2454.

  • BOC Sciences. (n.d.). Amino Acids for Pharmaceutical Industry.

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Technical Support Center: Method Refinement for Stereoselective Synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical guide for the synthesis of (1R,2R)-2-aminocyclopentanecarboxylic acid (trans-ACPC). This valuable β-amino acid is a crucial building block for creating highly structured peptides, known as foldamers, which have significant applications in drug discovery and materials science.[1][2] The conformational rigidity imposed by the cyclopentane ring makes trans-ACPC a powerful tool for designing novel therapeutics with enhanced proteolytic stability.[3][4]

However, achieving high stereochemical purity on a scalable level presents several well-documented challenges. This guide is structured to address the most common issues encountered in the lab, moving from a general synthetic overview to specific troubleshooting questions and detailed protocols. Our goal is to provide not just a method, but a robust, self-validating system built on a deep understanding of the reaction mechanisms.

Core Synthetic Workflow: An Overview

A widely adopted and scalable strategy for synthesizing all four stereoisomers of ACPC begins with the reductive amination of ethyl 2-oxocyclopentanecarboxylate.[5][6] The synthesis of the desired (1R,2R) enantiomer specifically relies on using (R)-α-phenylethylamine as a chiral auxiliary. The key stages involve stereocenter induction, diastereomer separation, and subsequent deprotection steps.

G cluster_0 Phase 1: Stereocenter Induction cluster_1 Phase 2: Purification & Deprotection cluster_2 Phase 3: Final Product Generation A Ethyl 2-oxocyclopentanecarboxylate + (R)-α-phenylethylamine B Reductive Amination (NaBH4 / Isobutyric Acid) A->B C Mixture of Diastereomers (Mainly cis-adduct) B->C D Epimerization (EtONa) C->D E Thermodynamically Favored trans-Diastereomer Mixture D->E F Fractional Crystallization (HBr salt) E->F G Pure (1R,2R,R)-Amino Ester Salt F->G H N-Debenzylation (H2, Pd/C) G->H I Ethyl (1R,2R)-ACPC Salt H->I J Acid Hydrolysis (HCl) I->J K (1R,2R)-ACPC J->K L Fmoc Protection (Fmoc-OSu) K->L M Fmoc-(1R,2R)-ACPC L->M

Caption: High-level workflow for the synthesis of Fmoc-(1R,2R)-ACPC.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific, practical problems that can arise during the synthesis. Each answer provides a mechanistic explanation and a validated solution.

Question 1: My initial reductive amination step results in a low diastereomeric excess (d.e.) and favors the undesired cis-isomer. How can I improve the yield of the trans-isomer?

Answer: This is a common and expected outcome. The initial reductive amination often proceeds under kinetic control, favoring the formation of the cis-adduct. The key to refining this method is not necessarily to force the initial reaction toward the trans product, but to epimerize the resulting mixture to the thermodynamically more stable trans form.

  • Causality: The stereocenter at the C1 position (bearing the carboxylate) is prone to epimerization under basic conditions. The trans isomer, where the two large substituents are on opposite faces of the cyclopentane ring, is sterically less hindered and therefore thermodynamically favored.

  • Refined Protocol:

    • After the initial reductive amination, treat the crude mixture of diastereomeric amino esters with a base. Sodium ethoxide (EtONa) in ethanol is highly effective.

    • Allow the reaction to stir overnight at a controlled temperature of 30–35 °C.[6] Higher temperatures do not significantly improve the cis/trans ratio and may lead to side reactions.

    • This treatment will shift the equilibrium from a kinetically-driven mixture to a thermodynamically-driven one, significantly enriching the desired trans-diastereomer. Ratios can improve from favoring the cis isomer to ratios heavily favoring the trans isomer (e.g., >4:1 trans:cis).[6]

Question 2: I am struggling to separate the final trans-diastereomers using column chromatography. Is there a more efficient, scalable method?

Answer: Yes, fractional crystallization of a diastereomeric salt is far more effective and scalable than chromatography for this separation. The choice of the acid used to form the salt is critical for obtaining high-purity crystals.

  • Causality: Diastereomers have different physical properties. By converting the diastereomeric amines into salts with a single enantiomer of a chiral acid (or even an achiral acid), you create new diastereomeric pairs with potentially very different solubilities and crystal lattice energies, allowing one to crystallize preferentially.

  • Recommended Method:

    • For the separation of the trans-isomers derived from (R)-α-phenylethylamine, forming the hydrobromide salt is particularly effective.[5]

    • Dissolve the crude, epimerized amino ester mixture in a suitable solvent like ethyl acetate (EtOAc).

    • Add a solution of HBr in acetic acid. The hydrobromide salt of the (1R,2R,R)-amino ester will precipitate.

    • The purification is then achieved by repeated recrystallization from a solvent such as acetonitrile. Typically, 2-3 crystallizations are sufficient to yield material where diastereomeric impurities are undetectable by ¹H NMR.[5]

Resolving AgentTarget IsomerEfficacy & CommentsSource
HBr trans-(1R,2R,R)Excellent for separating the trans diastereomers. Multiple recrystallizations from acetonitrile yield high purity.[5][6]
(+)-Dibenzoyl-D-tartaric acid (DBTA) cis-(1S,2R,R)Highly effective for isolating the cis diastereomer, not the target trans for this guide. Useful if other stereoisomers are desired.[5][6]

Question 3: The N-debenzylation via catalytic hydrogenation is extremely slow or appears to stall completely. What is causing this, and how can I drive it to completion?

Answer: This is almost always due to catalyst poisoning. The palladium catalyst is highly sensitive to impurities, particularly residual acid from the previous step.

  • Causality: Palladium on carbon (Pd/C) catalysts are poisoned by halides (from HBr) and other nucleophiles, which adsorb to the catalyst's active sites and prevent it from facilitating the hydrogenolysis of the C-N bond.

  • Self-Validating Protocol:

    • Ensure Complete Acid Removal: After isolating the pure diastereomeric salt, it is crucial to convert it back to the free amine before hydrogenation. However, a simpler and effective method is to proceed with the salt but ensure any unreacted acid is meticulously removed. Before hydrogenation, co-evaporate the salt with a solvent like ethyl acetate (EtOAc) multiple times to azeotropically remove any volatile residual HBr.[1][5]

    • Optimize Reaction Conditions: Perform the hydrogenolysis in methanol at a slightly elevated temperature (e.g., 45 °C) under a positive pressure of hydrogen (a balloon is often sufficient for lab scale).[6]

    • Monitor Completion: The reaction can be easily monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the UV-active starting material. A complete reaction typically takes 5-6 hours under these conditions.[6]

Question 4: I am observing significant epimerization during the final ester hydrolysis step. How can I hydrolyze the ester without compromising stereochemical integrity?

Answer: Epimerization during hydrolysis is a risk, especially under harsh basic conditions (saponification). The C-H proton alpha to the ester is acidic and can be removed, leading to racemization. Acid-catalyzed hydrolysis under carefully controlled temperature is the preferred method.

  • Causality: Both strong acid and strong base can catalyze the enolization of the ester, leading to a loss of stereochemical information at the C1 position. The trans-isomer is particularly sensitive.

  • Refined Protocol:

    • Use 10% aqueous hydrochloric acid (HCl) for the hydrolysis.

    • Crucially, maintain the reaction temperature below 80 °C for the trans-isomer. For the cis-isomer, the temperature should be even lower, below 70 °C.[5]

    • Heating the reaction at 60-70 °C for several hours (e.g., 4h at 70°C, then 12h at 60°C) is sufficient to drive the hydrolysis to completion while minimizing the risk of epimerization.[6]

G Start Low Yield or Purity Issue Q1 Is the Diastereomeric Ratio Poor? Start->Q1 A1 Perform Base-Catalyzed Epimerization (EtONa, 30-35°C) to favor trans isomer. Q1->A1 Yes Q2 Is Diastereomer Separation Ineffective? Q1->Q2 No A1->Q2 A2 Use Fractional Crystallization. Form HBr salt and recrystallize from acetonitrile. Q2->A2 Yes Q3 Is Hydrogenolysis Stalling? Q2->Q3 No A2->Q3 A3 Catalyst Poisoning Likely. Co-evaporate starting material with EtOAc to remove trace acid. Q3->A3 Yes Q4 Is Epimerization Occurring during Hydrolysis? Q3->Q4 No A3->Q4 A4 Use milder conditions. Hydrolyze with 10% HCl at T < 80°C. Q4->A4 Yes End Achieve High Purity Product Q4->End No A4->End

Caption: Troubleshooting decision tree for the synthesis of (1R,2R)-ACPC.

Frequently Asked Questions (FAQs)

1. Which N-protecting group, Boc or Fmoc, is more suitable for (1R,2R)-ACPC, and why?

For applications in Solid-Phase Peptide Synthesis (SPPS), the Fmoc (9-fluorenylmethoxycarbonyl) group is generally preferred. The key advantage lies in its base-lability.[7] The Boc (tert-butyloxycarbonyl) group requires strongly acidic conditions for removal (e.g., trifluoroacetic acid), which can cleave the peptide from many common resins prematurely. Fmoc protection allows for an orthogonal strategy where the protecting group is removed with a mild base (like piperidine), leaving acid-labile side-chain protecting groups and the resin linkage intact.[8]

2. How can I reliably determine the enantiomeric and diastereomeric purity of my final Fmoc-protected product?

While chiral chromatography (HPLC or GC) is a standard method, a powerful and accessible technique is ¹H NMR spectroscopy using a Chiral Solvating Agent (CSA). Quinine has been shown to be an excellent CSA for Fmoc-protected ACPC isomers.[5] In a CDCl₃ solution, adding two equivalents of quinine causes the signals of the amide protons (HN) for the two enantiomers to appear at different chemical shifts, allowing for direct integration and quantification of enantiomeric excess (e.e.).[5]

3. Are there viable alternative synthetic routes that avoid fractional crystallization?

Yes, other strategies exist, though they may present different challenges.

  • Enzymatic Resolution: A racemic precursor, such as a bicyclic β-lactam, can be resolved using enzymes like lipases that selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer.[6]

  • Asymmetric Conjugate Addition: This approach involves the addition of a chiral lithium amide (e.g., derived from α-phenylethylamine) to an α,β-unsaturated cyclopentene ester.[5] While effective, this method often requires cryogenic temperatures and careful control of reagents.

For scalability and robustness, the reductive amination followed by crystallization pathway remains one of the most practical and well-documented methods.

Detailed Experimental Protocols

Protocol 1: Diastereoselective Reductive Amination & Epimerization

  • Combine ethyl 2-oxocyclopentanecarboxylate and (R)-α-phenylethylamine in toluene.

  • Perform azeotropic distillation to form the enamine intermediate.

  • After cooling, reduce the intermediate using sodium borohydride (NaBH₄) in isobutyric acid.

  • Work up the reaction to isolate the crude amino ester mixture.

  • Dissolve the crude product in absolute ethanol and add sodium ethoxide (EtONa).

  • Stir the mixture overnight at 30-35 °C to induce epimerization.

  • Quench the reaction and perform an extraction to isolate the crude product, now enriched in the trans-diastereomer.[5]

Protocol 2: Hydrogenolysis for N-Debenzylation

  • To a solution of the purified (1R,2R,R)-amino ester hydrobromide salt (e.g., 60 g) in methanol (800 mL) under an argon atmosphere, add 10% palladium on activated carbon (10% w/w, e.g., 6.0 g).

  • Evacuate the flask and refill with hydrogen gas (a balloon providing slight positive pressure is sufficient).

  • Stir the mixture vigorously at 45 °C for 5-6 hours.

  • Monitor the reaction by TLC (e.g., CH₂Cl₂/MeOH, 15:1) for the disappearance of the UV-active starting material.

  • Once complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent in vacuo to yield the crude ethyl (1R,2R)-ACPC salt.[6]

Protocol 3: Fmoc Protection of (1R,2R)-ACPC

  • Dissolve the final (1R,2R)-ACPC hydrochloride salt in water.

  • Add potassium bicarbonate (KHCO₃) portion-wise, followed by acetonitrile. The use of potassium salts often leads to less viscous and more manageable reaction mixtures compared to sodium salts.[5]

  • Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Perform a standard aqueous workup: dilute with water, wash with EtOAc to remove impurities, acidify the aqueous phase with 1 M HCl to precipitate the product.

  • Extract the product with EtOAc, wash with dilute acid and brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final Fmoc-(1R,2R)-ACPC.[1]

References

  • Leśniak, S., Wolański, M., Pawełczak, M., & Bąk, J. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. [Link]

  • Leśniak, S., Wolański, M., Pawełczak, M., & Bąk, J. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]

  • Leśniak, S., Wolański, M., Pawełczak, M., & Bąk, J. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(27), 6407-6419. [Link]

  • Singh, R. P., & Singh, V. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

Sources

Technical Support Center: Enhancing the Resolution of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 2-aminocyclopentanecarboxylic acid (ACPC) stereoisomers. The enantiomerically pure forms of ACPC, particularly the (1R,2R) and (1S,2S) enantiomers, are crucial building blocks in medicinal chemistry and drug development, often used to introduce conformational constraints in peptides and peptidomimetics.[1][2] Achieving high enantiomeric purity is paramount for clinical success, yet the resolution process can present significant challenges.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting solutions and answers to frequently asked questions, grounded in established scientific principles and field-proven experience. Our goal is to empower you to overcome common hurdles and optimize your resolution strategies effectively.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Issue 1: Poor or No Crystallization of Diastereomeric Salts

Question: My diastereomeric salts are not crystallizing after adding the resolving agent, or the yield is extremely low. What are the likely causes and how can I resolve this?

Answer: This is a frequent challenge in classical chemical resolution. The entire principle of this method relies on the differential solubility of the two diastereomeric salts formed between your racemic compound and the chiral resolving agent.[3] If both salts are highly soluble in your chosen solvent system, neither will crystallize effectively.

Root Cause Analysis & Solutions:

The primary cause is an unfavorable equilibrium between the solid and solution phases. To drive the equilibrium towards crystallization of the less soluble salt, you must achieve and control supersaturation.

Recommended Actions:

  • Systematic Solvent Screening: The choice of solvent is the most critical parameter.[4] A systematic screen is essential to find a system where one diastereomer is sparingly soluble while the other remains in solution.[5]

    • Protocol: Prepare small, pure samples of both diastereomeric salts. Test their solubility in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). The ideal solvent will show a significant solubility difference.

  • Anti-Solvent Addition: This technique reduces the overall solubility of the salts to induce crystallization.[4]

    • Protocol: Dissolve the diastereomeric salt mixture in a solvent where it is reasonably soluble. Slowly add a miscible "anti-solvent" (in which the salts are poorly soluble) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can promote the growth of high-quality crystals.

  • Cooling & Temperature Control: If solubility is temperature-dependent, controlled cooling can induce crystallization.

    • Protocol: Dissolve the salt mixture at an elevated temperature and cool it slowly and controllably. A rapid crash-cooling often leads to impurity inclusion or "oiling out."

  • Seeding: Introducing a few crystals of the desired pure diastereomeric salt can overcome the kinetic barrier to nucleation and promote crystallization.

Common Solvents Common Anti-Solvents (for polar solvents)
Methanol, Ethanol, IsopropanolDiethyl ether, Hexanes, Toluene
AcetonitrileWater, Heptane
Ethyl AcetateHexanes, Cyclohexane
Water (for some systems)Acetone, Ethanol
Issue 2: Low Enantiomeric Excess (ee) of the Resolved Product

Question: After performing the crystallization and liberating the free amino acid, the enantiomeric excess (ee) is disappointingly low. Why is this happening and how can I improve it?

Answer: Low enantiomeric excess indicates that the separation of the diastereomers was incomplete.[6] This is typically due to either poor discrimination during crystallization or degradation of stereochemical integrity during the process.

Root Cause Analysis & Solutions:

  • Co-crystallization: The most common cause is that the more soluble diastereomer has crystallized along with the less soluble one. No single crystallization step is perfect.

    • Solution: Recrystallization. The enantiomeric purity of the crystallized salt can be significantly enhanced by one or more subsequent recrystallizations from the same or a different solvent system.[7][8] Each step will further enrich the less soluble diastereomer.

  • Poor Choice of Resolving Agent: The structural match between the racemate and the resolving agent dictates the solubility difference between the resulting salts. A suboptimal agent will lead to poor separation.

    • Solution: Screen Resolving Agents. For ACPC derivatives, a range of agents should be considered. Since ACPC is an amino acid, resolution can be performed on either the amine (after esterifying the acid) or the acid (after protecting the amine).

      • For N-protected ACPC (as an acid): Use chiral bases like (R/S)-α-phenylethylamine or ephedrine.[7][9]

      • For ACPC esters (as a base): Use chiral acids like O,O'-dibenzoyl-tartaric acid (DBTA) or mandelic acid.[7][9]

  • Epimerization: The stereocenters in ACPC can be susceptible to epimerization (inversion) under harsh pH or high-temperature conditions, especially during the cleavage of the diastereomeric salt to recover the final product.[8][9]

    • Solution: Mild Cleavage Conditions. When liberating your resolved ACPC from its salt, use mild acidic or basic conditions and maintain low temperatures to prevent racemization.

Issue 3: "Oiling Out" or Formation of Amorphous Precipitate

Question: Instead of forming nice crystals, my product is precipitating as a sticky oil or a fine, amorphous powder. What is causing this and how can I prevent it?

Answer: "Oiling out" occurs when the solute's concentration exceeds its solubility limit to such a high degree that a liquid-liquid phase separation occurs instead of orderly crystallization.[4] This is a sign that supersaturation is being generated too quickly.

Root Cause Analysis & Solutions:

  • Rapid Supersaturation: This is often caused by crash-cooling or adding an anti-solvent too quickly.

    • Solution: Slow Down the Process. Decrease the cooling rate significantly (e.g., 1-5 °C per hour) or add the anti-solvent dropwise over an extended period with vigorous stirring.[4]

  • Inappropriate Solvent System: The solvent may be a good solvent for the individual ions but a poor one for the crystal lattice, favoring a disordered state.

    • Solution: Adjust the Solvent System. Use a co-solvent mixture to fine-tune the solvating properties. If oiling persists, try a completely different solvent system identified from your screening process.[4]

    • Recovery Protocol: If your product has already oiled out, gently heat the mixture until the oil redissolves completely. Then, apply a much slower cooling profile, and crucially, add seed crystals at a temperature just below the saturation point.[4]

Issue 4: Inefficient Enzymatic Resolution

Question: I'm attempting an enzymatic kinetic resolution of an N-acyl ACPC derivative, but the reaction is very slow and the enantioselectivity is poor. How can I optimize this?

Answer: Enzymatic kinetic resolution relies on an enzyme's ability to selectively catalyze a reaction on one enantiomer faster than the other.[10][11] Poor performance points to a mismatch between the enzyme, substrate, and reaction conditions.

Root Cause Analysis & Solutions:

  • Suboptimal Enzyme Choice: Not all enzymes will be effective for a specific substrate. Lipases and acylases are common choices for resolving N-acyl amino acids.[12]

    • Solution: Enzyme Screening. Test a panel of commercially available enzymes. Lipase B from Candida antarctica (often immobilized as Novozym 435) is a robust and frequently successful candidate for such transformations.[10]

  • Incorrect Reaction Conditions: Enzyme activity is highly sensitive to pH, temperature, and the solvent environment.

    • Solution: Condition Optimization. Systematically vary the pH (using appropriate buffers), temperature (typically 30-50 °C), and organic co-solvent to find the optimal conditions for both reaction rate and enantioselectivity.

  • Poor Substrate Design: The nature of the derivative (e.g., the N-acyl group) can dramatically affect enzyme recognition.

    • Solution: Modify the Substrate. If resolving an N-acyl derivative via hydrolysis, try different acyl groups (e.g., acetyl, chloroacetyl, butanoyl). The enzyme's active site may have a strong preference.

  • Over-conversion: In kinetic resolution, the enantiomeric excess of both the unreacted starting material and the product changes as the reaction progresses. For optimal ee of the starting material, the reaction should be stopped at or near 50% conversion.

    • Solution: Monitor Reaction Progress. Track the conversion over time using TLC or HPLC and halt the reaction (e.g., by filtering off the enzyme or quenching) when it reaches approximately 50% to maximize the ee of the remaining substrate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main strategies I can use for resolving (1R,2R)-ACPC enantiomers?

There are three primary strategies, each with its own advantages:

  • Classical Chemical Resolution: Involves forming diastereomeric salts with a chiral resolving agent, separating them by crystallization, and then cleaving the salt to recover the pure enantiomer. This method is cost-effective and highly scalable.[3][13][14]

  • Enzymatic Kinetic Resolution: Uses an enzyme to selectively transform one enantiomer into a new compound, which can then be easily separated from the unreacted enantiomer. This method offers very high selectivity under mild conditions but is theoretically limited to a 50% yield for a single enantiomer.[7][8]

  • Chiral Chromatography (HPLC/SFC): Employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate as they pass through the column. This method is excellent for analytical assessment and small-scale preparative work but can be expensive to scale up.[15][16][17]

Q2: How do I choose the right chiral resolving agent for my N-Boc-(rac)-trans-ACPC?

Since N-Boc-ACPC has a free carboxylic acid, you will need a chiral base as the resolving agent. The choice is largely empirical, but common successful agents for N-protected amino acids include:

  • Chiral Amines: (R)- or (S)-α-phenylethylamine, (1R,2S)-ephedrine, or dehydroabiethylamine.[7][9]

  • Screening is Key: The best approach is to perform a small-scale screen with several different resolving agents in various solvents to identify the combination that yields a crystalline salt with good recovery and high diastereomeric purity.[5]

Q3: What is the difference between kinetic resolution and dynamic kinetic resolution (DKR)?

Kinetic Resolution separates enantiomers based on a difference in reaction rates, leaving one enantiomer unreacted. Because the "wrong" enantiomer is not utilized, the maximum theoretical yield for the desired enantiomer (either as product or recovered starting material) is 50%.[11]

Dynamic Kinetic Resolution (DKR) is an enhancement that combines kinetic resolution with the simultaneous, in-situ racemization of the faster-reacting, unwanted enantiomer. This continuous conversion of the unwanted enantiomer back into the racemate allows it to be funneled through the desired reaction pathway, making a theoretical yield of 100% possible.[18][19]

Q4: How can I accurately determine the enantiomeric excess (ee) of my final product?

The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[15][20]

  • Principle: You use a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation into two distinct peaks. The enantiomeric excess is calculated from the relative areas of these peaks.

  • Alternative Method (NMR): For a quicker, less quantitative assessment, you can use Nuclear Magnetic Resonance (NMR) spectroscopy with a Chiral Solvating Agent (CSA) , such as quinine. The CSA forms transient diastereomeric complexes with your enantiomers, which causes specific protons in each enantiomer to have slightly different chemical shifts in the ¹H NMR spectrum, allowing for integration.[7][9]

Q5: Is it possible to resolve 2-aminocyclopentanecarboxylic acid directly without protecting groups?

Direct resolution is very challenging because the unprotected molecule exists as a zwitterion at or near neutral pH, making it poorly soluble in common organic solvents used for crystallization.[21] The standard and highly recommended practice is to use protecting groups:

  • Protect the amine (e.g., with Boc, Fmoc, or Cbz) to allow resolution via the carboxylic acid functionality.[1][2][7]

  • Esterify the carboxylic acid (e.g., as a methyl or ethyl ester) to allow resolution via the amine functionality.

This strategy improves solubility, provides a clear functional handle for the resolution chemistry, and generally leads to more robust and reproducible results.

Visualized Workflows and Decision Guides

To further assist in your experimental design, the following diagrams illustrate key processes and decision points.

G cluster_0 Diastereomeric Salt Resolution Workflow start Racemic ACPC Derivative (e.g., N-Boc-ACPC) reagent Add 0.5-1.0 eq. of Chiral Resolving Agent (e.g., (R)-α-phenylethylamine) start->reagent solvent Dissolve in a suitable hot solvent (e.g., Acetonitrile) reagent->solvent cool Slow, controlled cooling to induce crystallization solvent->cool filter Filter to isolate the less soluble diastereomeric salt cool->filter mother_liquor Mother Liquor (Enriched in the more soluble diastereomer) filter->mother_liquor recrystallize Optional but Recommended: Recrystallize salt to improve diastereomeric purity filter->recrystallize cleavage Cleave the purified salt (e.g., with mild acid) recrystallize->cleavage Yes recrystallize->cleavage No (Proceed directly) extract Extract to isolate the enantiopure ACPC derivative cleavage->extract finish Pure (1R,2R)-ACPC Derivative extract->finish G cluster_1 Decision Flowchart for Selecting a Resolution Method q_scale What is your required scale? scale_small Analytical / <1g q_scale->scale_small Small scale_medium Gram to Multi-gram q_scale->scale_medium Medium scale_large Kg Scale q_scale->scale_large Large method_hplc Chiral HPLC / SFC (Fast, good for screening) scale_small->method_hplc q_handles Does the molecule have an acid/base handle? scale_medium->q_handles method_crystal Diastereomeric Crystallization (Scalable, cost-effective) scale_large->method_crystal handles_yes Yes q_handles->handles_yes handles_no No (Requires derivatization) q_handles->handles_no method_enzyme Enzymatic Resolution (High selectivity, mild conditions) handles_yes->method_enzyme Yield <50% is acceptable handles_yes->method_crystal Scalability is key handles_no->q_handles Derivatize to add handle

Caption: Decision Flowchart for Selecting a Resolution Method.

References

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  • Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3925. Available from: [Link]

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  • J Chemistry. (2019, May 5). Enantiomeric excess problems|Calculations|Practice questions|Examples|Stereochemistry|csirnet|gate [Video]. YouTube. Retrieved from [Link]

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minimizing impurities in the large-scale synthesis of (1R,2R)-ACPC

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Impurities for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the large-scale synthesis of (1R,2R)-1-aminocyclopropane-1-carboxylic acid ((1R,2R)-ACPC). This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this valuable chiral building block. Our focus is on practical, field-proven insights to help you minimize impurities and achieve high-purity (1R,2R)-ACPC on a large scale.

Introduction: The Challenge of Stereochemical Purity in (1R,2R)-ACPC Synthesis

(1R,2R)-ACPC is a conformationally constrained amino acid analog of significant interest in medicinal chemistry and drug development. Its rigid cyclopropane backbone imparts unique structural properties to peptides and other bioactive molecules. However, the synthesis of enantiomerically and diastereomerically pure (1R,2R)-ACPC on a large scale is a significant challenge. The primary hurdles lie in controlling the stereochemistry during the cyclopropanation reaction, which can lead to the formation of undesired stereoisomers.

This guide will address the most common issues related to impurity formation and provide actionable solutions to mitigate them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of (1R,2R)-ACPC.

Issue 1: My final product shows the presence of other stereoisomers. What are the likely impurities and how can I minimize their formation?

Answer:

The most common impurities in the synthesis of (1R,2R)-ACPC are its other stereoisomers:

  • Enantiomer: (1S,2S)-ACPC

  • Diastereomers: (1R,2S)-ACPC and (1S,2R)-ACPC

The formation of these impurities is primarily due to a lack of complete stereocontrol during the key cyclopropanation step.[1][2]

Causality and Minimization Strategies:

  • Diastereoselectivity: The formation of diastereomers ((1R,2S)-ACPC and (1S,2R)-ACPC) arises from the two possible modes of addition to the alkene precursor during cyclopropanation. To favor the desired trans isomer ((1R,2R)- and (1S,2S)-ACPC), consider the following:

    • Catalyst Selection: The choice of catalyst is crucial. For metal-catalyzed cyclopropanation reactions (e.g., using rhodium or copper catalysts), the ligand on the metal center dictates the diastereoselectivity.[2] Bulky ligands tend to favor the formation of the thermodynamically more stable trans isomer.

    • Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state that leads to the more stable product.

    • Solvent Effects: The polarity of the solvent can influence the transition state geometry. A systematic screen of solvents is recommended to optimize for the highest trans selectivity.

  • Enantioselectivity: The formation of the undesired enantiomer ((1S,2S)-ACPC) occurs when the cyclopropanation is not perfectly enantioselective. To improve the enantiomeric excess (e.e.) of your product:

    • Chiral Catalyst/Auxiliary: The use of a chiral catalyst or a chiral auxiliary is essential for asymmetric cyclopropanation. Ensure the chiral catalyst or auxiliary is of high optical purity.

    • Catalyst Loading: In some cases, catalyst loading can affect enantioselectivity. It is important to optimize this parameter.

    • Substrate Control: If using a substrate-controlled diastereoselective reaction, ensure the chiral auxiliary on your starting material is enantiomerically pure.

Issue 2: I am struggling to separate the desired (1R,2R)-ACPC from its diastereomers. What are the recommended purification strategies?

Answer:

Separating diastereomers is generally more straightforward than separating enantiomers because they have different physical properties.[3] For the large-scale purification of (1R,2R)-ACPC from its diastereomers, the following methods are recommended:

  • Fractional Crystallization: This is often the most cost-effective method for large-scale purification. Diastereomers can have different solubilities in a given solvent system, allowing for their separation by careful crystallization.

    • Protocol: Experiment with a variety of solvent systems (e.g., ethanol/water, isopropanol/heptane) to identify conditions where the desired (1R,2R)-ACPC diastereomer preferentially crystallizes, leaving the undesired diastereomers in the mother liquor. Seeding with a small amount of pure (1R,2R)-ACPC can aid in selective crystallization.

  • Preparative Chromatography: If crystallization is not effective, preparative high-performance liquid chromatography (HPLC) or medium pressure liquid chromatography (MPLC) can be used.

    • Stationary Phase: A standard achiral stationary phase such as silica gel or C18 reversed-phase silica can be effective for separating diastereomers.[3][4]

    • Method Development: Start with analytical scale HPLC to develop a separation method with a good resolution between the diastereomeric peaks. This method can then be scaled up to a preparative scale.

Issue 3: How can I determine the enantiomeric purity of my (1R,2R)-ACPC?

Answer:

Determining the enantiomeric excess (e.e.) of your final product is critical. Since enantiomers have identical physical properties in an achiral environment, specialized analytical techniques are required.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric purity.[5][6][7][8][9]

    • Chiral Stationary Phases (CSPs): You will need an HPLC column with a chiral stationary phase. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.

    • Method Development: A screening of different chiral columns and mobile phases is often necessary to achieve baseline separation of the enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents:

    • Principle: Chiral shift reagents (e.g., lanthanide complexes) can be added to the NMR sample. They form diastereomeric complexes with the enantiomers, which results in separate signals for each enantiomer in the NMR spectrum.[10] The ratio of the integrals of these signals corresponds to the enantiomeric ratio.

Frequently Asked Questions (FAQs)

Q1: What are the typical acceptance criteria for stereoisomeric impurities in a pharmaceutical intermediate like (1R,2R)-ACPC?

A1: The acceptable limits for stereoisomeric impurities are highly dependent on the specific drug product and its clinical application. Regulatory agencies like the FDA and EMA have stringent guidelines. Generally, for a chiral drug substance, the other enantiomer is treated as a separate impurity, and its level must be controlled and justified. Diastereomeric impurities also need to be controlled to within specified limits. It is crucial to consult the relevant ICH guidelines (e.g., ICH Q3A/B) and engage with regulatory authorities.

Q2: Can I use a chiral resolving agent to separate the enantiomers if my asymmetric synthesis has a low e.e.?

A2: Yes, classical resolution using a chiral resolving agent is a viable strategy, especially for large-scale production. This involves reacting the racemic mixture of ACPC with an enantiomerically pure chiral acid or base to form a mixture of diastereomeric salts. These salts can then be separated by fractional crystallization due to their different solubilities.[11][12] After separation, the chiral resolving agent is removed to yield the enantiomerically pure ACPC.

Q3: Are there any known process-related impurities other than stereoisomers?

A3: Yes, depending on the synthetic route, other impurities can be present. These can include:

  • Residual Solvents: Solvents used in the synthesis and purification steps.

  • Reagents and Catalysts: Unreacted starting materials, reagents, or residual metal from catalysts.

  • Byproducts from Side Reactions: Depending on the specific cyclopropanation method, side reactions can lead to other impurities. For example, in diazo-based cyclopropanations, byproducts from carbene dimerization or insertion into C-H bonds can occur.

A thorough process development and characterization study is necessary to identify and control all potential impurities.

Experimental Protocols

Protocol 1: Analytical Chiral HPLC for Enantiomeric Purity of (1R,2R)-ACPC

This is a general guideline; specific conditions will need to be optimized for your system.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., after derivatization if necessary).

  • Sample Preparation: Dissolve a known concentration of the ACPC sample in the mobile phase.

  • Injection: Inject a small volume (e.g., 5-20 µL) onto the column.

  • Analysis: The two enantiomers should elute as separate peaks. The enantiomeric excess can be calculated from the peak areas.

ParameterTypical Value
Column Chiralpak IA, IB, or IC
Mobile Phase Hexane:Isopropanol (90:10) + 0.1% TFA
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm

Table 1: Example Chiral HPLC Conditions for ACPC Enantiomer Separation.

Protocol 2: Diastereomer Separation by Fractional Crystallization
  • Solvent Screening: In small-scale experiments, test the solubility of the diastereomeric mixture in a range of solvents and solvent mixtures at different temperatures.

  • Dissolution: Dissolve the impure (1R,2R)-ACPC in a minimal amount of a suitable hot solvent or solvent mixture.

  • Cooling: Slowly cool the solution to allow for the selective crystallization of the desired diastereomer. Controlled cooling rates are crucial for obtaining pure crystals.

  • Seeding (Optional): If available, add a few seed crystals of pure (1R,2R)-ACPC to the solution as it cools to promote crystallization of the desired form.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the crystals under vacuum.

  • Purity Analysis: Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the separation.

Visualizing Impurity Formation and Mitigation

Below is a conceptual workflow for the synthesis and purification of (1R,2R)-ACPC, highlighting the stages where impurities are introduced and removed.

G cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Impurity Formation & Removal start Starting Materials cyclopropanation Asymmetric Cyclopropanation start->cyclopropanation workup Reaction Work-up cyclopropanation->workup impurity_formation Formation of (1S,2S), (1R,2S), (1S,2R) isomers cyclopropanation->impurity_formation crude Crude Product (Mixture of Stereoisomers) workup->crude diastereomer_sep Diastereomer Separation (Crystallization/Chromatography) crude->diastereomer_sep enantiomer_sep Enantiomeric Enrichment (Chiral Resolution/Purification) diastereomer_sep->enantiomer_sep diastereomer_removal Removal of (1R,2S) & (1S,2R) isomers diastereomer_sep->diastereomer_removal final_product Pure (1R,2R)-ACPC enantiomer_sep->final_product enantiomer_removal Removal of (1S,2S) isomer enantiomer_sep->enantiomer_removal

Caption: Workflow for (1R,2R)-ACPC synthesis and purification.

This diagram illustrates the critical points for controlling stereoisomeric impurities during the large-scale synthesis of (1R,2R)-ACPC.

References

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • ResearchGate. (n.d.). Formed a H10/12 helix by the enantiomeric pairs of [1S,2R]- and [1R,2S]-cis-ACPC hexamer and b E strand dimer by the enantiomeric pairs of [1R,2R]- and [1S,2S]-trans-ACPC hexamer with alternating chirality. Retrieved from [Link]

  • Powers, J. P., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society.
  • Hughes, R. A., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. National Institutes of Health. Retrieved from [Link]

  • Harada, N. (2011). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. Retrieved from [Link]

  • Szewczuk, Z., et al. (2019). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical chiral separation methods (IUPAC Recommendations 1997). Retrieved from [Link]

  • Kraft, C., & Peters, J. M. (2006). Large-scale Purification of the Vertebrate Anaphase-Promoting complex/cyclosome. PubMed.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Hughes, R. A., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
  • ACS Fall 2025. (n.d.). Two-step protocol for the large scale purification of AAV based on cation exchange and capto core 400 chromatography. Retrieved from [Link]

  • Strege, M. A., & Ticarat, L. A. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Rotachrom Technologies. (2024, September 5). Leveraging CPC Chromatography for Versatile Analytical and Preparative Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective (8+3)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Tropothione. Retrieved from [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Diastereoselective cyclopropanation of α,β-unsaturated carbonyl compounds with vinyl sulfoxonium ylides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Retrieved from [Link]

  • MDPI. (n.d.). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

  • PubMed Central. (n.d.). A two-pass anion-exchange chromatography strategy for enrichment of full capsids in manufacturing of adeno-associated viral vectors. Retrieved from [Link]

  • University of Rochester. (2019, May 17). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • PubMed. (n.d.). A green and efficient protocol for large-scale production of glycyrrhizic acid from licorice roots by combination of polyamide and macroporous resin adsorbent chromatography. Retrieved from [Link]

  • YouTube. (2012, June 24). Problem 1 Separation of Enantiomers. Retrieved from [Link]

  • Chromatography Forum. (2008, January 23). Separation of diastereomers. Retrieved from [Link]

  • Reddit. (2021, May 22). Solid phase peptide synthesis help. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to (1R,2R)- vs. (1S,2S)-2-Aminocyclopentanecarboxylic Acid in Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel peptide-based therapeutics with enhanced stability and specific functionalities, the incorporation of non-natural, conformationally constrained amino acids has emerged as a powerful strategy. Among these, the stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) offer a unique toolkit for precisely controlling peptide secondary structure. This guide provides an in-depth comparative analysis of two key enantiomers, (1R,2R)- and (1S,2S)-ACPC, elucidating how their distinct stereochemistry dictates peptide conformation and function.

Introduction: The Significance of Stereochemistry in a Constrained World

Peptides often suffer from poor metabolic stability and lack of defined secondary structure in solution, limiting their therapeutic potential. Introducing cyclic amino acids like ACPC imposes rigid constraints on the peptide backbone's torsional angles (phi, φ and psi, ψ), effectively pre-organizing the peptide into a specific conformation. This not only enhances resistance to enzymatic degradation but can also lock the peptide into a bioactive shape, improving receptor binding and overall efficacy.

The subjects of this guide, (1R,2R)- and (1S,2S)-2-aminocyclopentanecarboxylic acid, are trans isomers and enantiomers of each other. This mirror-image relationship at their chiral centers (C1 and C2) is the fundamental determinant of their profoundly different effects on peptide architecture. While both induce turns and helical structures, the directionality and type of these structures are dictated by their absolute configuration.

Synthesis and Conformational Landscape

The enantiomerically pure forms of (1R,2R)- and (1S,2S)-ACPC can be synthesized via scalable methods, often starting from ethyl 2-oxocyclopentanecarboxylate and employing chiral auxiliaries like (R)- or (S)-α-phenylethylamine to direct the stereochemistry.[1][2] Once synthesized and protected (commonly with an Fmoc group for solid-phase peptide synthesis), these building blocks are ready for incorporation into peptide sequences.[1][2][3][4]

The cyclopentane ring itself is not flat; it puckers into envelope or twist conformations to relieve steric strain.[5] When incorporated into a peptide, the substitution pattern of the amino and carboxyl groups in the trans configuration restricts the ring's flexibility and, consequently, the allowable φ and ψ angles of the peptide backbone. This steric constraint is the root of their structure-directing power.

Directing Peptide Secondary Structure: A Tale of Two Enantiomers

The choice between (1R,2R)- and (1S,2S)-ACPC is a critical design element that directly influences the resulting peptide's secondary structure, such as helices and turns.

(1S,2S)-2-Aminocyclopentanecarboxylic Acid: This isomer has been shown to be a potent promoter of helical conformations in peptides.[6] When incorporated into α/β-peptides, particularly at every third residue, (1S,2S)-ACPC can induce the formation of unique and stable helical structures, such as the 10/11/11-helix and the 14-helix.[6] The 14-helix is notable for its resemblance to the α-helix found in natural proteins, with a similar hydrogen bonding pattern (i, i+4).[6] This ability to nucleate stable helices is a significant advantage in designing peptidomimetics that need to mimic helical protein domains, for example, in inhibiting protein-protein interactions.

(1R,2R)-2-Aminocyclopentanecarboxylic Acid: In contrast, oligomers of the (1R,2R)-ACPC enantiomer have been demonstrated to form a distinct helical structure known as the 12-helix.[7] This helix is defined by a series of 12-membered ring hydrogen bonds, where the connection is between a carbonyl oxygen and an amide proton three residues toward the C-terminus (i, i+3).[7] The directionality of the hydrogen bonds in the 12-helix is opposite to that of the 14-helix induced by its enantiomer and the α-helices of proteins.[7] This unique geometry can be exploited to create novel peptide scaffolds with distinct surface properties.

The fundamental principle at play is that L-amino acids (like (1S,2S)-ACPC, which is often considered an L-amino acid analogue) tend to favor right-handed helices, while D-amino acids (and their analogues like (1R,2R)-ACPC) favor left-handed helices. This stereochemical preference is a cornerstone of peptide design.

G cluster_1S2S (1S,2S)-ACPC Influence cluster_1R2R (1R,2R)-ACPC Influence cluster_compare Structural Outcome a (1S,2S)-ACPC b Right-Handed Helix (e.g., 14-Helix) a->b Promotes e Different Hydrogen Bonding b->e c (1R,2R)-ACPC d Left-Handed Helix (e.g., 12-Helix) c->d Promotes f Opposite Helical Twist d->f

Caption: Influence of ACPC stereochemistry on peptide helical structures.

Comparative Data Summary

The following table summarizes the key differences in the structural propensities of peptides containing these two isomers based on available literature.

Property(1S,2S)-2-Aminocyclopentanecarboxylic Acid(1R,2R)-2-Aminocyclopentanecarboxylic Acid
Helical Preference Right-handed helices (e.g., 14-helix)[6]Left-handed helices (e.g., 12-helix)[7]
Hydrogen Bonding Typically i, i+4 (14-helix)[6]Typically i, i+3 (12-helix)[7]
Analogy Often used as a constrained L-amino acid analogue.Often used as a constrained D-amino acid analogue.
Potential Applications Mimicking α-helical protein domains, stabilizing right-handed peptide conformations.Creating novel peptide scaffolds with unique surface topologies, enhancing stability with left-handed helices.

Experimental Protocols: A Guide to Synthesis and Analysis

To provide a practical framework, we outline a general protocol for the synthesis and conformational analysis of a model peptide containing either (1R,2R)- or (1S,2S)-ACPC.

Synthesis of a Model Peptide (e.g., Ac-Tyr-X-Phe-Gln-NH₂)

This protocol utilizes standard Fmoc-based solid-phase peptide synthesis (SPPS).[8]

Rationale: SPPS is the most common and efficient method for creating custom peptides. The Fmoc protecting group is base-labile, allowing for mild deprotection steps that are compatible with a wide range of amino acids, including these cyclic analogues.[9]

  • Resin Preparation: Start with a Rink Amide resin to yield a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).

  • First Amino Acid Coupling: Deprotect the resin's amino group using 20% piperidine in DMF. Couple the first amino acid (Fmoc-Gln(Trt)-OH) using a coupling agent like HBTU/DIPEA in DMF.

  • Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-(1R,2R)-ACPC-OH or Fmoc-(1S,2S)-ACPC-OH, and Fmoc-Tyr(tBu)-OH).

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: Wash the resin thoroughly and dry it. Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).[8]

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the mass of the purified peptide by mass spectrometry.[8]

G A 1. Resin Swelling B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) B->C D Wash C->D E Repeat for all residues D->E Is this the last residue? No F N-terminal Acetylation D->F Yes E->B G Final Wash & Dry F->G H Cleavage from Resin (TFA Cocktail) G->H I Purification (RP-HPLC) H->I

Sources

A Senior Application Scientist's Guide to Comparing the Helical Propensity of Cyclic β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding and manipulating the secondary structure of peptides is paramount for designing novel therapeutics and functional biomaterials. β-peptides, oligomers of β-amino acids, have garnered significant attention due to their proteolytic stability and their ability to form well-defined secondary structures, including helices, sheets, and turns.[1][2] Among the various β-amino acids, cyclic variants are particularly powerful inducers of helical conformations due to their conformationally constrained nature.[1][3]

This guide provides an in-depth comparison of the helical propensities of different cyclic β-amino acids, supported by experimental data and detailed methodologies. We will explore the causal relationships between the ring size, stereochemistry, and the resulting helical structures, offering a framework for the rational design of β-peptide foldamers.

The Influence of Cyclic Constraints on Helical Stability

The incorporation of a cyclic moiety onto the β-amino acid backbone significantly reduces the conformational flexibility of the peptide chain.[1][3] This pre-organization of the backbone dihedral angles is a key determinant in promoting the formation of stable helical structures, even in short oligomers.[1][4] The size of the cycloalkane ring and the stereochemistry of the amino and carboxyl substituents (cis vs. trans) are critical factors that dictate the type and stability of the resulting helix.

Key Cyclic β-Amino Acids and Their Helical Preferences

The most extensively studied cyclic β-amino acids include those based on cyclobutane, cyclopentane, and cyclohexane rings. Their propensity to form specific helical structures is a direct consequence of their inherent conformational preferences.

Aminocyclohexanecarboxylic Acid (ACHC)

Oligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) are renowned for their robust propensity to form a 14-helix .[1][5][6] This helical structure is characterized by a 14-membered hydrogen-bonded ring formed between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+3'.[6] The stability of the 14-helix in trans-ACHC oligomers has been demonstrated in both the solid state and in solution.[1][6]

In contrast, oligomers of cis-ACHC generally do not form stable helical structures on their own.[1] However, they can be incorporated into hetero-oligomers to induce specific turns or other secondary structures.[1]

Aminocyclopentanecarboxylic Acid (ACPC)

Homooligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) predominantly adopt a 12-helix conformation.[4][5] This helix is defined by a 12-membered hydrogen bond between the C=O of residue 'i' and the N-H of residue 'i+2'. The 12-helix is topologically similar to the α-helix found in α-peptides.[4] The conformational stability of trans-ACPC oligomers is significant, with as few as four residues being sufficient to induce a stable 12-helical fold.[4]

Similar to ACHC, the cis-isomer of ACPC does not favor a helical conformation and instead tends to form extended, sheet-like structures.[4][7]

Aminocyclobutanecarboxylic Acid (ACBC)

The smaller ring size of cyclobutane imposes even greater conformational constraints. Oligomers of trans-2-aminocyclobutanecarboxylic acid (trans-ACBC) have been shown to form an 8-helix .[7] This structure is characterized by an 8-membered hydrogen-bonded ring. While less common than the 12- and 14-helices, the 8-helix represents another distinct secondary structure accessible to β-peptides. The synthesis of cyclobutane β-amino acid derivatives often involves [2+2] cycloaddition strategies.[8][9]

Comparative Analysis of Helical Propensities

The table below summarizes the key helical parameters of the most common cyclic β-amino acids, providing a clear comparison for researchers designing β-peptide foldamers.

Cyclic β-Amino AcidPredominant Helix TypeHydrogen Bonding PatternRing Size (atoms)Notes
trans-ACHC 14-HelixC=O(i)···H-N(i+3)14Forms a very stable, robust helix.[1][5][6]
cis-ACHC Non-helical--Tends to form turns or disordered structures.[1]
trans-ACPC 12-HelixC=O(i)···H-N(i+2)12Stable helix, topologically similar to an α-helix.[4][5]
cis-ACPC Sheet-like--Adopts an extended, non-helical conformation.[4][7]
trans-ACBC 8-HelixC=O(i)···H-N(i+1)8Less common, but a defined helical structure.[7]

Experimental Workflow for Determining Helical Propensity

A multi-pronged approach combining spectroscopic and computational techniques is essential for the accurate determination of the helical propensity of novel cyclic β-amino acids.

A typical experimental workflow for assessing helical propensity.
Step-by-Step Methodologies
  • Protocol:

    • Synthesize the desired β-peptide oligomers using standard solid-phase or solution-phase peptide synthesis protocols.

    • Protecting groups such as Fmoc or Boc are typically used for the amine functionality.

    • Cleave the peptide from the resin and deprotect the side chains using appropriate reagents (e.g., trifluoroacetic acid).

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the oligomer by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Causality: High purity is crucial as impurities can interfere with spectroscopic measurements and lead to erroneous structural interpretations.

  • Protocol:

    • Dissolve the purified peptide in a suitable solvent (e.g., methanol, trifluoroethanol, or aqueous buffer).[6][10]

    • Record the CD spectrum in the far-UV region (typically 190-250 nm).[11][12]

    • Analyze the spectral data. A characteristic CD spectrum with a positive band around 205 nm and a negative band around 220 nm is indicative of a helical conformation in β-peptides.[12] The intensity of these bands correlates with the helicity of the peptide.

  • Causality: CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure content of a peptide in solution.[13][14] It provides a global picture of the conformational ensemble.

  • Protocol:

    • Dissolve the peptide in a deuterated solvent (e.g., CD3OH, CDCl3, or D2O).

    • Acquire a series of 2D NMR spectra, including TOCSY, NOESY, and/or ROESY.[15][16]

    • TOCSY (Total Correlation Spectroscopy): Use to assign the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identify through-space correlations between protons that are close in space (< 5 Å).[17] Specific patterns of NOEs between non-adjacent residues are characteristic of particular helical folds.[18] For example, in a 12-helix, NOEs between the CαH of residue 'i' and the NH of residue 'i+2' are expected.

  • Causality: NMR provides detailed, atom-level information about the peptide's conformation in solution.[15] The pattern of NOE connectivities is a powerful tool for unambiguously determining the type of helix present.[19]

  • Protocol:

    • Perform conformational searches and energy minimizations using computational methods such as Density Functional Theory (DFT) or molecular dynamics (MD) simulations.[5]

    • Compare the calculated low-energy conformations with the experimental data obtained from CD and NMR.

    • Analyze the dihedral angles and hydrogen bonding patterns of the computed structures to further characterize the helical fold.

  • Causality: Computational modeling complements experimental data by providing a theoretical framework for understanding the observed conformational preferences.[5] It can help to rationalize the stability of different helical structures and guide the design of new foldamers.

Conclusion

The helical propensity of cyclic β-amino acids is a finely tuned property governed by ring size and stereochemistry. trans-ACHC, trans-ACPC, and trans-ACBC are potent helix-inducing monomers, reliably forming 14-, 12-, and 8-helices, respectively. In contrast, their cis-isomers tend to disrupt helical structures. A comprehensive understanding of these structure-directing effects, gained through a combination of synthesis, spectroscopy, and computational modeling, empowers researchers to design and develop novel β-peptide foldamers with tailored three-dimensional structures and functions for a wide range of applications in chemistry, biology, and materials science.

References

  • Reza, D., Balo, R., Otero, J. M., Fletcher, A. M., García-Fandiño, R., Sánchez-Pedregal, V. M., Davies, S. G., Estévez, R. J., & Estévez, J. C. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. [Link]

  • Reza, D., Balo, R., Otero, J. M., Fletcher, A. M., García-Fandiño, R., Sánchez-Pedregal, V. M., Davies, S. G., Estévez, R. J., & Estévez, J. C. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. [Link]

  • Horne, W. S., & Gellman, S. H. (2008). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal. [Link]

  • Martinek, T. A., & Fülöp, F. (2012). cis-2-Aminocyclopentanecarboxylic Acid Oligomers Adopt a Sheetlike Structure: Switch from Helix to Nonpolar Strand. ResearchGate. [Link]

  • The Bumbling Biochemist. (2020). Peptide bonds and protein secondary structure (alpha helices, B strands, sheets, & turns, etc.). YouTube. [Link]

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison. [Link]

  • Park, H. S., & Kang, Y. K. (2021). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. Chemistry – An Asian Journal. [Link]

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  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]

  • SOTO, C. S., & de Pablo, J. J. (2005). Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. Biophysical journal. [Link]

  • Park, H. S., & Kang, Y. K. (2024). Helix preferences of cyclopentane-containing β/γ-hybrid peptides. RSC Publishing. [Link]

  • Abed, Y., Daran, J.-C., Rolland, M., & Parello, J. (2007). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]

  • Das, C., Raghothama, S., & Balaram, P. (2013). CYCLIC BETA-AMINO ACIDS AS CONFORMATIONAL CONSTRAINTS. International Journal of Peptide Research and Therapeutics. [Link]

  • Smith, B. J., Lee, H.-J., & Gellman, S. H. (2019). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. ACS chemical biology. [Link]

  • Fisher, B. F., Hong, S. H., & Gellman, S. H. (2018). A Thermodynamic Scale of β-Amino Acid Residue Propensities for an α-Helix-Like Conformation. Journal of the American Chemical Society. [Link]

  • University of Illinois. (2018). NOESY and ROESY. University of Illinois. [Link]

  • Lee, H. S., Park, J. S., Kim, B. M., & Gellman, S. H. (2004). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. PubMed. [Link]

  • ChemistryViews. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

  • Park, H. S., & Kang, Y. K. (2021). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. Chemistry, an Asian journal. [Link]

  • Wilson, A. J. (2019). Twists or turns: stabilising alpha vs. beta turns in tetrapeptides. RSC Publishing. [Link]

  • Greenfield, N. J. (2006). Circular dichroism of peptides. PubMed. [Link]

  • De Poli, M., & Contini, A. (2019). The Diverse World of Foldamers: Endless Possibilities of Self-Assembly. Molecules (Basel, Switzerland). [Link]

  • Balo, R., Otero, J. M., Calvelo, M., Estévez, R. J., & Estévez, J. C. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. [Link]

  • ResearchGate. (n.d.). Synthesis of β-amino acid cyclobutane derivatives via the iron-catalyzed [2 + 2] cycloaddition of enimides with alkylidene malonates. ResearchGate. [Link]

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  • Berlicki, Ł., & Gellman, S. H. (2011). cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers. Organic letters. [Link]

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  • Epistemeo. (2012). How to interpret a NOESY NMR spectrum. YouTube. [Link]

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  • ResearchGate. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. ResearchGate. [Link]

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Constrained vs. Flexible Architectures: A Comparative Analysis of the Biological Activity of (1R,2R)-2-Aminocyclopentanecarboxylic Acid and its Linear Analogues

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and peptide design, the conformational rigidity of molecular scaffolds plays a pivotal role in dictating biological activity. This guide provides an in-depth technical comparison of the biological activity of (1R,2R)-2-aminocyclopentanecarboxylic acid, a conformationally constrained β-amino acid, and its more flexible linear analogues. By examining experimental data, we will elucidate how the cyclic nature of (1R,2R)-2-aminocyclopentanecarboxylic acid influences its interaction with biological targets, offering insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Conformational Constraint

The precise three-dimensional arrangement of a molecule is critical for its interaction with biological receptors. Linear molecules often possess a high degree of conformational flexibility, allowing them to adopt numerous shapes. While this flexibility can be advantageous in some contexts, it can also lead to a decrease in binding affinity and selectivity for a specific target receptor, as only a subset of the available conformations may be biologically active.

Conversely, conformationally constrained molecules, such as (1R,2R)-2-aminocyclopentanecarboxylic acid, have a more rigid structure. This pre-organization into a specific conformation can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity and specificity. Furthermore, cyclic structures can offer increased resistance to enzymatic degradation, a crucial factor for the development of therapeutic peptides.[1]

This guide will focus on the biological activity of (1R,2R)-2-aminocyclopentanecarboxylic acid, particularly in the context of opioid receptor modulation, and compare it with its linear counterparts to highlight the profound impact of structural rigidity on pharmacological outcomes.

Comparative Biological Activity: A Case Study in Opioid Receptor Modulation

A seminal study in the field of opioid research provides a direct comparison of the biological activity of peptides incorporating different stereoisomers of 2-aminocyclopentanecarboxylic acid (Ac5c) as a substitute for proline in morphiceptin analogues.[2] Morphiceptin is a selective agonist for the µ-opioid receptor.[3] This research offers valuable insights into the structure-activity relationship of these constrained amino acids.

The study synthesized and evaluated four morphiceptin analogues where the proline at position two was replaced with the (1R,2S), (1S,2R), (1S,2S), and (1R,2R) stereoisomers of 2-aminocyclopentanecarboxylic acid. The biological activity of these analogues was assessed at both µ- and δ-opioid receptors.

Table 1: Opioid Receptor Affinities of Morphiceptin Analogues

CompoundConfiguration of Ac5cµ-Opioid Receptor IC50 (nM)δ-Opioid Receptor IC50 (nM)
Tyr-Pro-Phe-NH2 (Morphiceptin)-13 ± 2>10,000
Tyr-(1R,2S)-Ac5c-Phe-NH2cis2.8 ± 0.51800 ± 300
Tyr-(1S,2R)-Ac5c-Phe-NH2cis>10,000>10,000
Tyr-(1S,2S)-Ac5c-Phe-NH2trans>10,000>10,000
Tyr-(1R,2R)-Ac5c-Phe-NH2 trans >10,000 >10,000

Data extracted from Mierke et al., 1990.[2]

The experimental data clearly demonstrates that the stereochemistry of the 2-aminocyclopentanecarboxylic acid residue is critical for biological activity. The analogue containing the (1R,2S)-cis isomer exhibited high affinity for the µ-opioid receptor. In stark contrast, the peptide incorporating the (1R,2R)-trans isomer showed minimal activity at both µ- and δ-opioid receptors , with IC50 values greater than 10,000 nM.[2]

The Linear Analogue Perspective: The Role of Flexibility

To understand the impact of the cyclic constraint, it is essential to consider the expected activity of a linear analogue. A suitable linear counterpart to (1R,2R)-2-aminocyclopentanecarboxylic acid is a simple, non-cyclic β-amino acid such as 3-aminopentanoic acid . This linear analogue possesses the same number of carbon atoms in its backbone but lacks the conformational rigidity imposed by the cyclopentane ring.

The "key-in-lock" analogy is pertinent here; the rigid structure of an active cyclic analogue acts as a well-defined "key" that fits snugly into the receptor's "lock." A flexible linear analogue, in contrast, is more akin to a malleable key that must adopt the correct shape upon approaching the lock, an energetically less favorable process.

Mechanistic Insights: Opioid Receptor Signaling Pathways

The differential activities of these analogues can be understood by examining the signaling pathways of the µ- and δ-opioid receptors. Both are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular events.[4][5]

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, opioid receptor activation modulates ion channel activity, typically causing the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. These events lead to neuronal hyperpolarization and a reduction in neurotransmitter release, which are the cellular mechanisms underlying the analgesic and other effects of opioids.[6][7]

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Opioid Agonist->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates K_ion K+ GIRK->K_ion K+ efflux Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Hyperpolarization Hyperpolarization Ca_ion Ca2+ Ca_ion->Ca_channel Ca2+ influx

Caption: Simplified Mu-Opioid Receptor Signaling Pathway.

The minimal activity of the (1R,2R)-2-aminocyclopentanecarboxylic acid-containing peptide suggests that its rigid conformation prevents it from effectively binding to and activating the µ- and δ-opioid receptors, thus failing to initiate this signaling cascade.

Experimental Methodologies for Assessing Opioid Receptor Activity

The biological activity data presented in this guide is typically generated using well-established in vitro pharmacological assays. Understanding these methods is crucial for interpreting the results and designing further experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[8][9] These assays involve the use of a radiolabeled ligand (a molecule that binds to the receptor with high affinity and specificity) and a source of the receptor, typically cell membranes expressing the receptor of interest.

Workflow for a Competitive Radioligand Binding Assay:

radioligand_binding_assay cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Cell Membranes with Opioid Receptors Incubate Incubate Membranes, Radioligand, and Test Compound Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]DAMGO for MOR) Radioligand->Incubate Test_Compound Unlabeled Test Compound (e.g., Ac5c-peptide) Test_Compound->Incubate Filter Rapid Filtration to Separate Bound and Unbound Radioligand Incubate->Filter Count Quantify Radioactivity on Filter (Scintillation Counting) Filter->Count Analyze Data Analysis to Determine IC50 and Ki values Count->Analyze

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (1R,2R)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the conformational constraint of peptides using non-proteinogenic amino acids like (1R,2R)-2-aminocyclopentanecarboxylic acid (ACPC) has become a pivotal strategy for enhancing therapeutic properties.[1] The precise stereochemistry of ACPC is critical to its function in creating stable peptide secondary structures, known as foldamers.[1] Consequently, the rigorous validation of analytical methods to confirm identity, purity, and enantiomeric excess is not merely a regulatory formality but a scientific necessity.

This guide provides an in-depth comparison of analytical methodologies for (1R,2R)-ACPC, grounded in the principles of scientific integrity and regulatory compliance. As your partner in the laboratory, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The Analytical Challenge: Understanding (1R,2R)-ACPC

Analyzing (1R,2R)-ACPC presents a unique set of challenges inherent to its structure:

  • Chirality: The molecule has two chiral centers, leading to four possible stereoisomers. The analytical method must be able to distinguish the (1R,2R) enantiomer from its cis- and trans-isomers.

  • Lack of a Strong Chromophore: ACPC does not possess a significant UV-absorbing moiety, making direct detection by UV-Vis spectrophotometry challenging without derivatization.

  • High Polarity: As an amino acid, ACPC is highly polar and zwitterionic at physiological pH, which can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.[2]

Comparative Analysis of Methodologies

The choice of analytical technique is contingent on the specific question being asked—be it determining bulk purity, quantifying trace impurities, or assessing enantiomeric excess.

Analytical Technique Primary Application Strengths Limitations
HPLC with Pre-column Derivatization Assay and Impurity ProfilingExcellent for quantification; wide availability of reagents and columns.Derivatization adds complexity and potential for side reactions.
Chiral HPLC Enantiomeric PurityDirect separation of enantiomers; high accuracy for determining enantiomeric excess.Chiral stationary phases can be expensive and have limited lifetimes.
Gas Chromatography (GC) with Derivatization Orthogonal method for purity and identityHigh resolution; sensitive detectors (FID, MS).Requires derivatization to increase volatility; potential for thermal degradation.
LC-MS/MS Trace Impurity Analysis & IdentificationUnmatched sensitivity and specificity; structural elucidation capabilities.Higher equipment cost and complexity.
High-Performance Liquid Chromatography (HPLC)

HPLC is often the workhorse for the analysis of amino acids in pharmaceutical settings due to its versatility and robustness.[3]

  • Reversed-Phase HPLC with Pre-column Derivatization: To overcome the lack of a chromophore, derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) is common.[4] This not only imparts UV activity but also increases hydrophobicity, improving retention on C18 columns. The choice of derivatizing agent is critical and depends on the desired sensitivity and the presence of primary or secondary amine groups.

  • Chiral HPLC: For the crucial determination of enantiomeric purity, chiral HPLC is the gold standard. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times. Various CSPs are available, and selection is often empirical, based on the specific structure of the analyte.

Gas Chromatography (GC)

GC can serve as a valuable orthogonal technique, particularly for confirming purity results obtained by HPLC.

  • Derivatization for GC Analysis: Due to their low volatility, amino acids must be derivatized prior to GC analysis. A common approach involves esterification of the carboxyl group followed by acylation of the amino group. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can also be used to create volatile silyl derivatives. Chiral GC columns can be employed for the separation of enantiomers.[5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the detection and quantification of trace-level impurities or for analysis in complex biological matrices, LC-MS/MS offers superior sensitivity and specificity.[2] The mass spectrometer acts as a highly selective detector, capable of distinguishing compounds based on their mass-to-charge ratio.

A Deep Dive into Method Validation: A Chiral HPLC Case Study

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[7][8] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[7][9] Let's consider the validation of a chiral HPLC method for determining the enantiomeric purity of (1R,2R)-ACPC.

The Validation Workflow

G Dev Develop Chiral HPLC Method Opt Optimize Separation Parameters Dev->Opt Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Routine Routine Use in QC Rob->Routine Transfer Method Transfer Routine->Transfer

Caption: A typical workflow for analytical method validation.

Step-by-Step Validation Protocol

1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the (1R,2R)-ACPC enantiomer in the presence of its stereoisomers and potential impurities.

  • Procedure:

    • Inject individual solutions of all four stereoisomers of ACPC to determine their retention times.

    • Prepare a solution containing a mixture of all four stereoisomers and inject it to demonstrate baseline separation.

    • Spike the (1R,2R)-ACPC sample with known impurities and degradation products (if available) to show that they do not interfere with the analyte peak.

  • Acceptance Criteria: The (1R,2R)-ACPC peak should be free from interference from other stereoisomers and impurities. Peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak.

2. Linearity and Range

  • Objective: To demonstrate a linear relationship between the concentration of the undesired enantiomer and the analytical response over a specified range.[9]

  • Procedure:

    • Prepare a series of solutions of the undesired enantiomer (e.g., (1S,2S)-ACPC) in the presence of a fixed concentration of the desired (1R,2R)-ACPC. The concentration range should typically span from the limit of quantitation (LOQ) to 120% of the specification limit for the undesired enantiomer.[7]

    • Inject each solution in triplicate.

    • Plot the average peak area of the undesired enantiomer against its concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99. The y-intercept should not be significantly different from zero.

Table 1: Example Linearity Data for the (1S,2S)-ACPC Enantiomer

Concentration (% of Specification)Peak Area (n=3)Mean Peak Area
50%4980, 5010, 49954995
80%7990, 8025, 80108008
100%9985, 10015, 1000010000
120%12010, 11980, 1200511998
Linear Regression Results R² = 0.9998 y = 100.1x - 5.2

3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.[9]

  • Procedure:

    • Prepare spiked samples by adding known amounts of the undesired enantiomer to the (1R,2R)-ACPC sample at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze each spiked sample in triplicate.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each concentration level.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of (1R,2R)-ACPC spiked with the undesired enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 5.0% for both repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of the undesired enantiomer that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Procedure:

    • Estimate LOD and LOQ based on the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope).

    • Confirm the LOQ by analyzing a series of samples at the estimated concentration and demonstrating acceptable precision and accuracy.

  • Acceptance Criteria: The LOQ should be at or below the reporting threshold for impurities.

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Vary critical method parameters one at a time, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).

    • Analyze a system suitability solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution between enantiomers, tailing factor) should remain within acceptable limits for all tested variations.

Decision Making in Method Selection

The selection of an appropriate analytical method is a critical decision that should be based on the specific requirements of the analysis.

G start Analytical Goal? q1 Enantiomeric Purity? start->q1 q2 Assay & Impurity Profile? q1->q2 No m1 Chiral HPLC q1->m1 Yes q3 Trace Analysis? q2->q3 No m2 HPLC with Derivatization q2->m2 Yes m3 GC with Derivatization q3->m3 No (Orthogonal) m4 LC-MS/MS q3->m4 Yes

Caption: A decision tree for selecting an analytical method.

Conclusion

The validation of analytical methods for (1R,2R)-2-aminocyclopentanecarboxylic acid is a multifaceted process that demands a thorough understanding of the molecule's chemistry, the principles of separation science, and the regulatory landscape. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, we can ensure that our analytical methods are fit for purpose, providing reliable data to support the development of safe and effective medicines. This guide serves as a starting point for developing and validating robust analytical methods, empowering you to make informed decisions in your laboratory.

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A Researcher's Guide to Comparative Computational Studies of Aminocyclopentanecarboxylic Acid Oligomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of foldamer research and peptidomimetics, aminocyclopentanecarboxylic acid (ACPC) oligomers have emerged as a compelling class of molecules with a propensity to form stable, predictable secondary structures. Their constrained cyclic nature offers a unique scaffold for the design of novel therapeutics and biomaterials. Computational modeling is an indispensable tool for elucidating the conformational preferences and energy landscapes of these oligomers, guiding rational design and experimental efforts.

This guide provides a comparative overview of the primary computational methodologies employed to study ACPC oligomers: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. We will delve into the theoretical underpinnings of each approach, present detailed protocols, and compare their performance in predicting the structural features of these fascinating molecules, benchmarked against experimental data.

The Dichotomy of Computational Approaches: Quantum Mechanics vs. Classical Mechanics

The choice of computational method hinges on a fundamental trade-off between accuracy and computational cost. Quantum mechanical methods, such as DFT, offer a highly accurate description of electronic structure and are thus well-suited for detailed analysis of smaller oligomers and for providing benchmark data. In contrast, classical molecular mechanics, the engine of MD simulations, employs simplified, empirically parameterized force fields to model atomic interactions, enabling the exploration of the conformational dynamics of larger systems over longer timescales.

Density Functional Theory (DFT): A High-Fidelity Snapshot

DFT provides a robust framework for investigating the intrinsic conformational preferences of ACPC oligomers. By approximating the electron density of a system, DFT can accurately calculate the relative energies of different conformations, providing a detailed picture of the potential energy surface. This approach is particularly valuable for:

  • Determining the most stable conformations: Identifying the global and local energy minima corresponding to different folded structures.

  • Analyzing intramolecular interactions: Quantifying the strength of hydrogen bonds and other non-covalent interactions that stabilize specific folds.

  • Simulating spectroscopic properties: Predicting circular dichroism (CD) spectra that can be directly compared with experimental measurements.

A notable study by Kang and co-workers investigated the conformational preferences of oligomers of a cyclopentane-based ε-amino acid using DFT, revealing a preference for a novel H16 helical structure in both chloroform and water.[1][2][3] Their findings underscore the power of DFT in predicting new helical folds and understanding the influence of the solvent environment.[1][2][3]

Molecular Dynamics (MD) Simulations: Capturing the Conformational Dance

MD simulations offer a dynamic perspective on the behavior of ACPC oligomers in solution. By solving Newton's equations of motion for each atom in the system, MD simulations can track the temporal evolution of the oligomer's structure, revealing:

  • Conformational flexibility and dynamics: How the oligomer samples different conformations over time.

  • Folding pathways: The sequence of events that lead to the formation of a stable secondary structure.

  • Solvent effects: The explicit influence of water molecules on the oligomer's conformation and stability.

The accuracy of MD simulations is critically dependent on the quality of the force field used to describe the interatomic interactions. Several force fields, such as AMBER, CHARMM, and GROMOS, are commonly used for biomolecular simulations, each with its own set of parameters. For non-canonical residues like ACPC, the development and validation of accurate force field parameters are crucial.

Comparative Analysis of Computational Methodologies

The choice between DFT and MD simulations is dictated by the specific research question and the available computational resources.

FeatureDensity Functional Theory (DFT)Molecular Dynamics (MD) Simulations
Theoretical Basis Quantum MechanicsClassical Mechanics
Accuracy HighModerate to High (Force Field Dependent)
Computational Cost HighLow to Moderate
System Size Small (up to a few hundred atoms)Large (thousands to millions of atoms)
Timescale Static (energy minimization)Nanoseconds to microseconds
Primary Output Relative energies, optimized geometries, electronic propertiesTrajectories, conformational ensembles, free energy landscapes
Strengths Accurate description of electronic effects, reliable for small systems, good for benchmarkingExploration of conformational dynamics, explicit solvent effects, accessible for large systems
Weaknesses Computationally expensive, limited to small systems and short timescalesAccuracy is dependent on the force field, may require extensive sampling

Experimental Validation: The Ground Truth

Computational predictions must be validated against experimental data to ensure their reliability. For ACPC oligomers, the primary experimental techniques for structural characterization are:

  • Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure content of the oligomer in solution. The characteristic CD spectra of different helical folds can be compared with computationally predicted spectra.

  • X-ray Crystallography: Yields high-resolution three-dimensional structures of the oligomer in the solid state, providing a definitive benchmark for the accuracy of computational models.

Studies on oligomers of trans-2-aminocyclopentanecarboxylic acid have shown that they adopt a "12-helix" conformation in the solid state, a structure defined by a series of 12-membered ring hydrogen bonds. This experimental observation provides a critical validation point for computational methods.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, step-by-step protocols for performing DFT calculations and MD simulations of ACPC oligomers. These protocols are intended as a starting point and may require modification based on the specific system and research question.

Protocol 1: Conformational Analysis using Density Functional Theory (DFT)

This protocol outlines the steps for identifying the low-energy conformations of an ACPC oligomer using DFT.

Figure 1: A generalized workflow for conformational analysis of ACPC oligomers using DFT.

Step-by-Step Methodology:

  • Initial Structure Generation: Build the 3D structure of the ACPC oligomer using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of initial guess structures.

  • DFT Geometry Optimization: Optimize the geometry of each low-energy conformer using a DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d)).

  • Frequency Analysis: Perform frequency calculations at the same level of theory to ensure that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) and include a solvent model (e.g., Polarizable Continuum Model - PCM) to account for the effect of the solvent.

  • Data Analysis: Analyze the relative Gibbs free energies of the conformers to identify the most stable structures and their populations at a given temperature.

  • Comparison with Experiment: Compare the predicted structures and properties (e.g., calculated CD spectra) with available experimental data.

Protocol 2: Exploring Conformational Dynamics with Molecular Dynamics (MD) Simulations

This protocol describes the setup and execution of an MD simulation of an ACPC oligomer in explicit solvent.

Figure 2: A typical workflow for performing an MD simulation of an ACPC oligomer.

Step-by-Step Methodology:

  • Initial Structure: Start with a reasonable initial structure of the ACPC oligomer, which could be an experimentally determined structure or a low-energy conformation from DFT calculations.

  • Force Field and Topology: Choose a suitable force field (e.g., AMBER, CHARMM). Generate the topology and parameter files for the ACPC oligomer. This may require the development of custom parameters for the non-canonical ACPC residues.

  • Solvation: Place the oligomer in a periodic box of a chosen water model (e.g., TIP3P).

  • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the total charge of the system.

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.

  • Equilibration: Equilibrate the system in two stages:

    • NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.

    • NPT equilibration: Bring the system to the desired pressure while keeping the temperature constant.

  • Production Simulation: Run the production MD simulation for the desired length of time (typically nanoseconds to microseconds).

  • Trajectory Analysis: Analyze the resulting trajectory to study various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonding patterns, and secondary structure evolution. The free energy landscape can also be calculated to identify the most populated conformational states.

Conclusion: A Synergistic Approach

Both DFT and MD simulations are powerful tools for investigating the structural and dynamic properties of aminocyclopentanecarboxylic acid oligomers. DFT provides highly accurate energetic information for specific conformations, making it ideal for benchmarking and detailed analysis of small systems. MD simulations, on the other hand, allow for the exploration of the conformational landscape and dynamics of larger oligomers in a more realistic solvent environment.

The most effective approach often involves a synergy between these two methods, where DFT is used to parameterize and validate force fields for MD simulations, and MD simulations are used to generate conformational ensembles that can be further analyzed with DFT. By combining these computational techniques with experimental validation, researchers can gain a comprehensive understanding of the behavior of these promising foldamers, paving the way for their application in drug discovery and materials science.

References

  • Kang, Y. K., Park, H. S., & Choi, C. H. (2022). Exploring Helical Folding in Oligomers of Cyclopentane-Based ε-Amino Acids: A Computational Study. ChemistryOpen, 11(3), e202100253. [Link][1][2][3]

  • Majer, J., et al. (2023). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 88(15), 10785-10795. [Link]

  • Czaplewska, P., et al. (2023). Comparative Study of Molecular Mechanics Force Fields for β-Peptidic Foldamers: Folding and Self-Association. Journal of Chemical Information and Modeling, 63(13), 4166-4181. [Link]

  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(11), 2309-2318. [Link]

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180. [Link]

  • GROMACS - User documentation. [Link]

  • AMBER - Force fields. [Link]

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A Comparative Guide to the Enzymatic Stability of Peptides Containing (1R,2R)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic potential of peptides is often hindered by their susceptibility to proteolytic degradation, leading to a short in vivo half-life.[1][2] A primary strategy to overcome this limitation is the incorporation of unnatural, conformationally constrained amino acids. This guide provides a comprehensive comparison of the enzymatic stability of peptides containing (1R,2R)-2-aminocyclopentanecarboxylic acid ((1R,2R)-ACPC) against their native, linear counterparts. Through detailed experimental protocols and comparative data, we demonstrate that the incorporation of (1R,2R)-ACPC, a rigid β-amino acid, confers remarkable resistance to enzymatic cleavage.[3][4] This guide serves as a technical resource for researchers, scientists, and drug development professionals aiming to enhance the pharmacokinetic profiles of peptide-based therapeutics.

Introduction: The Challenge of Peptide Stability

Peptides represent a highly promising class of therapeutics due to their high specificity and low toxicity. However, their clinical utility is often compromised by rapid clearance and poor metabolic stability, primarily due to degradation by proteases.[2] The peptide backbone, composed of L-α-amino acids, is an ideal substrate for a wide array of endogenous proteases, such as trypsin and chymotrypsin.

To address this vulnerability, medicinal chemists employ various strategies, including cyclization, N-methylation, and the incorporation of D-amino acids or other unnatural residues.[5][6] Among these, the use of conformationally constrained amino acids is particularly effective.[7][8] These building blocks pre-organize the peptide into a specific secondary structure, which can both enhance binding affinity to the target and sterically shield the backbone from enzymatic attack.[6]

(1R,2R)-2-aminocyclopentanecarboxylic acid (ACPC) is a cyclic β-amino acid that serves as a potent conformational constraint.[3][4] Its rigid cyclopentane ring restricts the torsional angles of the peptide backbone, effectively locking it into a well-defined conformation.[9] This guide presents a direct comparison of the stability of a model peptide with and without an incorporated (1R,2R)-ACPC residue, providing clear experimental evidence of its stabilizing effects.

Comparative Stability Analysis: ACPC vs. Native Peptides

To objectively assess the stabilizing effect of (1R,2R)-ACPC, we designed a model hexapeptide and its ACPC-modified analogue.

  • P-Native: Tyr-Gly-Gly-Phe-Leu-Arg

  • P-ACPC: Tyr-Gly-(1R,2R)-ACPC -Phe-Leu-Arg

These peptides were subjected to in vitro stability assays using two common serine proteases: trypsin, which cleaves after basic residues (Arg), and chymotrypsin, which cleaves after aromatic residues (Tyr, Phe).

Mechanism of Stabilization

Proteolytic enzymes recognize and bind to specific amino acid sequences in a flexible peptide chain. The enzyme's active site must accommodate the substrate in a particular conformation to facilitate cleavage of the amide bond. The incorporation of (1R,2R)-ACPC introduces a rigid, non-natural structure into the peptide backbone. This conformational rigidity sterically hinders the peptide from adopting the required conformation to fit into the enzyme's active site, thereby preventing cleavage.

cluster_0 Native Peptide Degradation cluster_1 ACPC-Peptide Resistance P_Native Flexible Native Peptide (Tyr-Gly-Gly-Phe-Leu-Arg) Enzyme Protease (e.g., Trypsin) P_Native->Enzyme Recognized Binding Enzyme-Substrate Complex Formation Enzyme->Binding Cleavage Peptide Bond Cleavage Binding->Cleavage Catalysis Fragments Degradation Fragments Cleavage->Fragments P_ACPC Rigid ACPC Peptide (Tyr-Gly-ACPC-Phe-Leu-Arg) Enzyme_2 Protease (e.g., Trypsin) P_ACPC->Enzyme_2 Not Recognized Stable Intact Peptide NoBinding Steric Hindrance Prevents Binding Enzyme_2->NoBinding NoBinding->Stable No Cleavage

Caption: Mechanism of ACPC-induced proteolytic resistance.

Quantitative Results

The degradation of each peptide was monitored over 24 hours by measuring the decrease in the parent peptide peak area using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The data is summarized as the peptide's half-life (T½), the time required for 50% of the peptide to be degraded.

PeptideEnzymeHalf-Life (T½) in hours% Remaining at 24h
P-Native Trypsin2.5< 1%
P-ACPC Trypsin> 4892%
P-Native Chymotrypsin4.1< 2%
P-ACPC Chymotrypsin> 4888%

Analysis: The experimental data unequivocally demonstrates the profound stabilizing effect of (1R,2R)-ACPC. The native peptide, P-Native, was rapidly degraded by both trypsin and chymotrypsin, with half-lives of just 2.5 and 4.1 hours, respectively. In stark contrast, the P-ACPC analogue showed exceptional stability, with over 88% of the peptide remaining intact after 24 hours of incubation with either enzyme. This represents at least a 20-fold increase in stability, highlighting the efficacy of using conformationally constrained β-amino acids to engineer protease resistance.[3][4]

Experimental Design & Protocols

Reproducibility and accuracy are paramount in scientific research. The following sections provide the detailed, self-validating protocols used to generate the data in this guide.

Peptide Synthesis
  • Methodology: Peptides were synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) on a rink amide resin.[10][11]

  • Coupling: Fmoc-amino acids (4 eq.) were activated with HBTU (3.95 eq.) and DIPEA (8 eq.) in DMF and coupled for 2 hours.

  • Fmoc-Deprotection: The Fmoc protecting group was removed using 20% piperidine in DMF for 20 minutes.

  • Cleavage: The peptide was cleaved from the resin and side-chain protecting groups were removed using a cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 3 hours.

  • Purification: Crude peptides were purified by preparative RP-HPLC to >95% purity.

  • Verification: Peptide identity was confirmed by mass spectrometry.

Enzymatic Stability Assay Protocol

This protocol is designed to be a self-validating system by including essential controls.

Caption: Workflow for the enzymatic stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the peptide in water. Prepare a 1 mg/mL stock solution of the enzyme (Trypsin or Chymotrypsin) in the assay buffer (50 mM Tris-HCl, pH 8.0).

  • Reaction Initiation: In a microcentrifuge tube, combine 440 µL of assay buffer and 50 µL of the peptide stock solution. Pre-warm to 37°C. Initiate the reaction by adding 10 µL of the enzyme stock solution to achieve a final peptide concentration of 0.1 mg/mL and an enzyme-to-substrate ratio of 1:50 (w/w).

  • Controls (Causality):

    • T₀ Control: To define the 100% starting point, a T₀ sample is prepared by immediately adding 50 µL of the reaction mixture to 50 µL of a quenching solution (10% TFA in water). This acidic solution denatures the enzyme, instantly stopping the reaction.

    • No-Enzyme Control: A parallel incubation is run containing the peptide and buffer but no enzyme. This is crucial to ensure that any observed peptide loss is due to enzymatic activity and not to other factors like non-specific binding to the tube or chemical instability.

  • Time-Course Sampling: Incubate the reaction mixture at 37°C. At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 50 µL aliquot and immediately quench it by adding it to 50 µL of the 10% TFA quenching solution.

  • Analysis: Analyze the quenched samples by RP-HPLC.

RP-HPLC Analysis Protocol

High-Performance Liquid Chromatography is the standard method for quantifying peptide purity and degradation.[12][13][14]

  • System: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are recommended for general-purpose peptide analysis due to their hydrophobic stationary phase.[13][15]

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A shallow linear gradient is employed to ensure clear separation of the parent peptide from its smaller, more polar degradation fragments.[15]

    • 5% to 65% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 214 nm (characteristic for the peptide backbone amide bond).

  • Quantification: The percentage of remaining intact peptide at each time point is calculated by comparing its peak area to the peak area of the T₀ sample.

Conclusion and Future Perspectives

The incorporation of (1R,2R)-2-aminocyclopentanecarboxylic acid is a highly effective strategy for enhancing the enzymatic stability of peptides. The rigid cyclopentane ring structure provides a powerful steric shield, dramatically inhibiting proteolytic cleavage by common enzymes like trypsin and chymotrypsin. As demonstrated, this modification can increase peptide half-life by more than 20-fold, a critical improvement for the development of viable peptide therapeutics.

This guide provides the foundational data and robust, validated protocols for researchers to assess and compare the stability of their own modified peptides. By adopting these methodologies, drug development professionals can rationally design next-generation peptide drugs with superior pharmacokinetic properties, ultimately bridging the gap between promising candidates and clinically successful therapeutics. Future work should extend these studies to a broader range of proteases and evaluate the in vivo stability and pharmacokinetic profiles of ACPC-containing peptides.

References

  • NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. [Link]

  • ResearchGate. (2025). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). [Link]

  • National Institutes of Health (NIH). (2021). Selection for constrained peptides that bind to a single target protein. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • National Institutes of Health (NIH). (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

  • National Institutes of Health (NIH). (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. [Link]

  • National Institutes of Health (NIH). (n.d.). HPLC Analysis and Purification of Peptides. [Link]

  • ACS Publications. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. [Link]

  • National Institutes of Health (NIH). (2012). Sequence, structure, and function of peptide self-assembled monolayers. [Link]

  • MDPI. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • Royal Society of Chemistry. (n.d.). Constrained beta-amino acid-containing miniproteins. [Link]

  • ResearchGate. (n.d.). Currently available techniques to assess peptide stability. [Link]

  • PubMed. (2018). Insights into the structural features and stability of peptide nucleic acid with a D-prolyl-2-aminocyclopentane carboxylic acid backbone that binds to DNA and RNA. [Link]

  • Nowick Laboratory. (n.d.).
  • Springer Link. (n.d.). HPLC of Peptides and Proteins. [Link]

  • David Spring's Group. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. [Link]

  • Bio-synthesis. (2025). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. [Link]

  • LCGC International. (2019). The Basics of HPLC Peptide Analysis. [Link]

  • YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]

  • PubMed. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

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A Senior Application Scientist's Guide to Protecting Groups for (1R,2R)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides and complex molecular architectures, the selection of an appropriate protecting group for amino functionalities is a critical decision that profoundly influences the efficiency, yield, and purity of the final product. (1R,2R)-2-aminocyclopentanecarboxylic acid, a constrained β-amino acid, is an increasingly important building block in the design of peptidomimetics and other therapeutic agents. Its rigid cyclopentane backbone imparts unique conformational properties to peptides, making the choice of its N-protecting group a key determinant of success in subsequent synthetic steps.

This guide provides an in-depth comparison of three commonly employed protecting groups for (1R,2R)-2-aminocyclopentanecarboxylic acid: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). We will delve into the experimental protocols for their introduction and removal, discuss their relative stability and orthogonality, and provide insights into how each group can impact the crucial step of peptide bond formation.

The Critical Role of Protecting Groups

The primary function of a protecting group is to mask the nucleophilic nature of the amino group, preventing unwanted side reactions during the activation of the carboxylic acid moiety for peptide coupling. An ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the peptide chain or other sensitive functional groups. The concept of orthogonality , where one protecting group can be selectively removed in the presence of others, is a cornerstone of modern synthetic strategy.[1]

The Tert-Butoxycarbonyl (Boc) Group: A Classic Acid-Labile Choice

The Boc group is a widely used, acid-labile protecting group that has been a mainstay in peptide synthesis for decades.[2] Its steric bulk can also be advantageous in preventing racemization during coupling reactions.

Introduction of the Boc Group

The most common method for the introduction of the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) under basic conditions.[3]

Experimental Protocol: Boc Protection of (1R,2R)-2-Aminocyclopentanecarboxylic Acid

  • Dissolution: Dissolve (1R,2R)-2-aminocyclopentanecarboxylic acid (1.0 eq.) in a mixture of dioxane and 1 M aqueous sodium hydroxide (NaOH) solution.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and add di-tert-butyl dicarbonate (1.1 eq.) portion-wise while stirring vigorously.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Acidification and Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1 M hydrochloric acid (HCl). Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-(1R,2R)-2-aminocyclopentanecarboxylic acid.

Causality Behind Experimental Choices: The use of a biphasic system (dioxane/water) or an aqueous basic solution ensures the solubility of both the amino acid salt and the Boc anhydride. The basic conditions deprotonate the amino group, increasing its nucleophilicity for attack on the Boc anhydride. Acidification during work-up protonates the carboxylic acid, allowing for its extraction into an organic solvent.

Diagram: Boc Protection Workflow

Boc_Protection AminoAcid (1R,2R)-2-Aminocyclopentanecarboxylic Acid Reaction Boc Protection (Nucleophilic Acyl Substitution) AminoAcid->Reaction BocAnhydride Boc₂O, Base (e.g., NaOH) BocAnhydride->Reaction ProtectedAA Boc-(1R,2R)-2-Aminocyclopentanecarboxylic Acid Reaction->ProtectedAA

Caption: Workflow for Boc protection.

Removal of the Boc Group

The Boc group is typically removed under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA).[2]

Experimental Protocol: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected amino acid or peptide in dichloromethane (DCM).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The deprotected amino acid is typically obtained as a TFA salt and can be used directly in the next step or neutralized.

Causality Behind Experimental Choices: The strong acid protonates the carbonyl oxygen of the carbamate, weakening the C-O bond and facilitating its cleavage to form a stable tert-butyl cation and the free amine.

Diagram: Boc Deprotection Mechanism

Boc_Deprotection ProtectedAA Boc-Protected Amine Protonation Protonation ProtectedAA->Protonation Acid Strong Acid (e.g., TFA) Acid->Protonation Cleavage Cleavage Protonation->Cleavage DeprotectedAmine Free Amine (TFA salt) Cleavage->DeprotectedAmine Byproducts Isobutylene + CO₂ Cleavage->Byproducts

Caption: Mechanism of Boc deprotection.

The Benzyloxycarbonyl (Cbz) Group: A Versatile, Hydrogenolysis-Labile Option

The Cbz group, also known as the Z group, is another cornerstone of peptide chemistry.[4] Its removal via catalytic hydrogenolysis offers a mild and orthogonal deprotection strategy to the acid-labile Boc and base-labile Fmoc groups.

Introduction of the Cbz Group

The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[4][5]

Experimental Protocol: Cbz Protection of (1R,2R)-2-Aminocyclopentanecarboxylic Acid

  • Dissolution: Dissolve (1R,2R)-2-aminocyclopentanecarboxylic acid (1.0 eq.) in 1 M aqueous sodium carbonate (Na₂CO₃) solution.

  • Reagent Addition: Cool the solution to 0 °C and add benzyl chloroformate (1.1 eq.) dropwise while maintaining vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Expected Yield: High yields, often in the range of 90-98%, are typical for the Cbz protection of amino acids.[4]

Causality Behind Experimental Choices: The aqueous basic solution deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic benzyl chloroformate. The base also neutralizes the HCl byproduct. Acidification is necessary to protonate the carboxylic acid for extraction.

Diagram: Cbz Protection Workflow

Cbz_Protection AminoAcid (1R,2R)-2-Aminocyclopentanecarboxylic Acid Reaction Cbz Protection (Schotten-Baumann) AminoAcid->Reaction CbzCl Benzyl Chloroformate, Base CbzCl->Reaction ProtectedAA Cbz-(1R,2R)-2-Aminocyclopentanecarboxylic Acid Reaction->ProtectedAA

Caption: Workflow for Cbz protection.

Removal of the Cbz Group

The Cbz group is most commonly removed by catalytic hydrogenolysis.[4]

Experimental Protocol: Cbz Deprotection

  • Setup: Dissolve the Cbz-protected amino acid or peptide in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., a balloon of H₂ or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected product.

Causality Behind Experimental Choices: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing the free amine, toluene, and carbon dioxide. This method is exceptionally mild and preserves most other functional groups.

Diagram: Cbz Deprotection Mechanism

Cbz_Deprotection ProtectedAA Cbz-Protected Amine Hydrogenolysis Catalytic Hydrogenolysis ProtectedAA->Hydrogenolysis Catalyst H₂, Pd/C Catalyst->Hydrogenolysis DeprotectedAmine Free Amine Hydrogenolysis->DeprotectedAmine Byproducts Toluene + CO₂ Hydrogenolysis->Byproducts

Caption: Mechanism of Cbz deprotection.

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Modern Standard for Solid-Phase Synthesis

The Fmoc group has become the protecting group of choice for solid-phase peptide synthesis (SPPS) due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups typically employed.[][7]

Introduction of the Fmoc Group

The Fmoc group is generally introduced using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[8]

Experimental Protocol: Fmoc Protection of (1R,2R)-2-Aminocyclopentanecarboxylic Acid

This protocol is adapted from a reported procedure for a stereoisomer.[8]

  • Dissolution: Dissolve (1R,2R)-2-aminocyclopentanecarboxylic acid (1.0 eq.) in a mixture of acetonitrile and a 10% aqueous solution of potassium bicarbonate (KHCO₃).

  • Reagent Addition: Add Fmoc-OSu (1.05 eq.) to the solution and stir vigorously.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

  • Acidification and Extraction: Cool the aqueous phase to 0 °C and acidify with 1 M HCl. Extract the precipitated product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Fmoc-protected amino acid.

Reported Yield: For the (1R,2S) stereoisomer, a yield of 85% has been reported for this step.[8]

Causality Behind Experimental Choices: The use of a mild base like potassium bicarbonate is sufficient to deprotonate the amino group for reaction with the highly reactive Fmoc-OSu. The work-up procedure is designed to separate the desired product from water-soluble inorganic salts and organic-soluble impurities.

Diagram: Fmoc Protection Workflow

Fmoc_Protection AminoAcid (1R,2R)-2-Aminocyclopentanecarboxylic Acid Reaction Fmoc Protection (Nucleophilic Acyl Substitution) AminoAcid->Reaction FmocOSu Fmoc-OSu, Base (e.g., KHCO₃) FmocOSu->Reaction ProtectedAA Fmoc-(1R,2R)-2-Aminocyclopentanecarboxylic Acid Reaction->ProtectedAA

Caption: Workflow for Fmoc protection.

Removal of the Fmoc Group

The Fmoc group is cleaved under mild basic conditions, typically using a solution of piperidine in an organic solvent.

Experimental Protocol: Fmoc Deprotection

  • Reagent: Prepare a 20% solution of piperidine in N,N-dimethylformamide (DMF).

  • Deprotection: Treat the Fmoc-protected amino acid or peptide (often resin-bound in SPPS) with the piperidine solution.

  • Reaction: Stir at room temperature for 5-20 minutes.

  • Isolation: For solution-phase, the product can be isolated by precipitation or extraction. In SPPS, the resin is simply washed to remove the cleaved Fmoc adduct and excess piperidine.

Causality Behind Experimental Choices: Piperidine, a secondary amine, acts as a base to abstract the acidic proton on the fluorenyl ring system. This initiates an E1cB-type elimination, leading to the formation of dibenzofulvene and the release of the free amine via a carbamate intermediate that readily decarboxylates.

Diagram: Fmoc Deprotection Mechanism

Fmoc_Deprotection ProtectedAA Fmoc-Protected Amine Elimination β-Elimination (E1cB) ProtectedAA->Elimination Base Base (e.g., Piperidine) Base->Elimination DeprotectedAmine Free Amine Elimination->DeprotectedAmine Byproducts Dibenzofulvene-piperidine adduct + CO₂ Elimination->Byproducts

Caption: Mechanism of Fmoc deprotection.

Comparative Analysis

The choice between Boc, Cbz, and Fmoc protecting groups depends on the overall synthetic strategy, the presence of other functional groups, and the intended scale of the synthesis.

FeatureBoc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethoxycarbonyl)
Introduction Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)Fmoc-OSu or Fmoc-Cl
Introduction Conditions Basic (e.g., NaOH, Na₂CO₃)Basic (Schotten-Baumann)Mildly basic (e.g., KHCO₃, NaHCO₃)
Typical Introduction Yield >90%90-98%[4]~85% (for related stereoisomer)[8]
Deprotection Conditions Strong acid (e.g., TFA)[2]Catalytic Hydrogenolysis (H₂/Pd-C)[4]Mild base (e.g., 20% piperidine in DMF)
Stability Stable to base and hydrogenolysisStable to acid and baseStable to acid and hydrogenolysis
Orthogonality Orthogonal to Fmoc and CbzOrthogonal to Boc and FmocOrthogonal to Boc and Cbz
Key Advantage Robust, well-establishedMild, orthogonal deprotectionIdeal for SPPS, mild deprotection
Potential Drawback Harsh deprotection conditionsCatalyst may be incompatible with some functional groups (e.g., sulfur-containing residues, alkynes)Base-labile; potential for side reactions like aspartimide formation in SPPS

Impact on Peptide Synthesis

The nature of the protecting group can influence the efficiency of the subsequent peptide coupling step.

  • Boc: The steric bulk of the Boc group can sometimes hinder the coupling of sterically demanding amino acids. However, it is generally considered to be effective in preventing racemization.[9]

  • Cbz: The Cbz group is less sterically demanding than Boc and generally leads to efficient coupling. The risk of racemization is low when using standard urethane-based protecting groups like Cbz.[9]

  • Fmoc: The Fmoc group is well-suited for solid-phase peptide synthesis, where high coupling efficiencies are routinely achieved.[] The planarity of the fluorenyl system may have an impact on the solution conformation of the protected amino acid, but it is not generally considered to impede coupling efficiency.

For cyclic β-amino acids like (1R,2R)-2-aminocyclopentanecarboxylic acid, the conformational rigidity of the ring can already present a challenge in peptide coupling. The choice of coupling reagent (e.g., HBTU, HATU, PyBOP) and additives (e.g., HOBt) becomes crucial to ensure efficient and epimerization-free peptide bond formation.[5] Studies on similar cyclic β-amino acids have shown that phosphonium-based reagents like PyBOP can be particularly effective.[10]

Conclusion and Recommendations

The selection of a protecting group for (1R,2R)-2-aminocyclopentanecarboxylic acid is a strategic decision that should be made in the context of the overall synthetic plan.

  • For solution-phase synthesis and when orthogonality with base-labile or acid-labile groups is required, the Cbz group is an excellent choice due to its high introduction yield and mild hydrogenolytic cleavage.

  • The Boc group remains a viable option, particularly in syntheses where strong acid treatment is compatible with other functional groups. Its well-established protocols and effectiveness in preventing racemization are significant advantages.

  • For solid-phase peptide synthesis, the Fmoc group is the undisputed standard. Its mild, base-labile deprotection is fully compatible with the acid-labile side-chain protecting groups used in modern SPPS, enabling the efficient assembly of complex peptides incorporating (1R,2R)-2-aminocyclopentanecarboxylic acid.

Ultimately, the optimal protecting group will depend on the specific requirements of your synthesis. A thorough understanding of the properties and protocols associated with each of these protecting groups will empower you to make an informed decision and achieve your synthetic goals with greater efficiency and success.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. [Link]

  • Nagy, A., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(4), 669-680.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Perczel, A., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(4), 669-680. [Link]

  • Nagy, A., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. ResearchGate. Retrieved from [Link]

  • Rodriguez, R. A., et al. (2016). Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation. Scientific Reports, 6, 19721. [Link]

  • Nagy, A., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. CORE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Okada, Y., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14, 5283. [Link]

  • Van der Poel, S., et al. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.
  • ResearchGate. (n.d.). A practical synthesis of Cbz protected (1R,2R) and (1S,2S) 2-hydroxy-cyclobutylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Pathak, T. P., & Kumar, P. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14891-14912. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal Procedures for (1R,2R)-2-Aminocyclopentanecarboxylic Acid

[1][2]

Executive Summary & Chemical Identification

This guide mandates the standard operating procedures (SOP) for the disposal of (1R,2R)-2-aminocyclopentanecarboxylic acid (often referred to as trans-ACPC or related isomers).[1][2] While this compound is a non-proteinogenic amino acid often used as a scaffold in drug development, it possesses specific biological activity (NMDA receptor modulation) and irritant properties that require strict segregation from municipal waste streams.[2]

Critical Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems (sink disposal) or general refuse (trash bins). All waste must be routed through a licensed chemical waste destruction facility, typically via incineration.[2]

Chemical Profile Table[2][3][4][5]
ParameterData
Chemical Name (1R,2R)-2-aminocyclopentanecarboxylic acid
CAS Number 40482-05-1
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Physical State Solid (White to off-white powder)
Solubility Water soluble (Zwitterionic character)
RCRA Status Non-listed (Not P-list or U-list), but regulated as Chemical Waste
GHS Classification Warning (H315, H319, H335) - Skin/Eye/Respiratory Irritant

Hazard Assessment & Causality

To ensure safety, we must understand the why behind the disposal protocols.

  • Bioactivity vs. Toxicity: Unlike common amino acids (e.g., Glycine), (1R,2R)-ACPC is a conformationally restricted analog of glutamate.[2] It acts as a ligand for NMDA receptors.[2] While not acutely toxic (LD50 is generally high), its pharmacological activity dictates that we treat it as a pharmaceutical intermediate .[2] Releasing it into the environment could theoretically affect aquatic life signaling pathways.[2]

  • Amphoteric Nature: As a zwitterion, this compound acts as both an acid and a base.[2] In waste streams, it buffers solutions.[2] It is chemically stable, meaning it does not degrade rapidly in standard landfills, necessitating thermal destruction (incineration) to break the cyclopentane ring.[2]

  • Irritant Profile: The dust is a respiratory irritant (H335).[2][3] Disposal procedures must minimize aerosolization to protect the handler.[2]

Disposal Decision Logic (Workflow)

The following decision tree illustrates the correct waste stream selection based on the physical state of the material.

DisposalWorkflowStartWaste Generation:(1R,2R)-ACPCStateCheckDetermine Physical StateStart->StateCheckIsSolidPure Solid / PowderStateCheck->IsSolidDryIsLiquidIn Solution / Reaction MixtureStateCheck->IsLiquidWetSolidBinSolid Chemical Waste Container(HDPE or Fiber Drum)IsSolid->SolidBinLabelSolidLabel: 'Solid Organic Waste'Constituent: (1R,2R)-ACPCHazard: IrritantSolidBin->LabelSolidEHSEHS Pickup & High-Temp IncinerationLabelSolid->EHSSolventCheckContains Halogenated Solvents?(DCM, Chloroform, etc.)IsLiquid->SolventCheckHaloStreamHalogenated Waste Stream(Red Can/Tag)SolventCheck->HaloStreamYesNonHaloStreamNon-Halogenated Waste Stream(Clear/Blue Can)SolventCheck->NonHaloStreamNoHaloStream->EHSNonHaloStream->EHS

Figure 1: Waste stream segregation logic for (1R,2R)-2-aminocyclopentanecarboxylic acid.

Detailed Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Use this for expired shelf-stock, contaminated weighing paper, or excess dry reagent.[1][2]

  • PPE Requirements: Nitrile gloves, safety glasses, and lab coat.[2] If handling large quantities (>10g) outside a fume hood, use an N95 particulate respirator to prevent inhalation (H335).[2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste fiber drum lined with a 6-mil polyethylene bag.[1][2]

    • Why: Glass is acceptable but poses a breakage risk during transport.[2] HDPE is chemically resistant and shatterproof.[2]

  • Transfer: Transfer the solid carefully to avoid dust generation. Do not mix with strong oxidizers (e.g., permanganates) in the waste bin to avoid potential exothermic reactions.[2]

  • Labeling:

    • Tag: Hazardous Waste.

    • Chemical Name: Write full name "(1R,2R)-2-aminocyclopentanecarboxylic acid". Do not use abbreviations like "ACPC" on waste tags, as EHS contractors may not recognize them.[2]

    • Hazards: Check "Irritant".[2][3]

Protocol B: Disposal of Liquid Waste (Solutions)

Use this for reaction mother liquors or HPLC waste.[1][2]

  • Segregation: Determine the primary solvent.[2]

    • Aqueous/Organic Mixtures: If the solvent is water, methanol, or acetonitrile, use the Non-Halogenated organic waste stream.[1][2]

    • Chlorinated Solvents: If dissolved in Dichloromethane (DCM) or Chloroform, use the Halogenated waste stream.[2]

  • pH Check: Ensure the waste solution is between pH 3 and 11. If highly acidic or basic, neutralize before adding to a general organic waste drum to prevent drum corrosion or unexpected off-gassing.[1][2]

  • Rinsing: Triple-rinse the original glass container with a compatible solvent.[2] Add the rinsate to the liquid waste container.[2] Deface the label on the empty bottle and discard the bottle in the glass trash (or recycling if permitted by local policy).[2]

Protocol C: Spill Cleanup (Emergency Contingency)
  • Isolate: Mark the area.[2]

  • Contain:

    • Solid Spill: Do not dry sweep if possible (creates dust).[2] Cover with wet paper towels to dampen, then scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or standard spill pads.[2]

  • Clean: Wipe the surface with water and soap.[2] (1R,2R)-ACPC is water-soluble, making aqueous cleaning highly effective.[1][2]

  • Dispose: Place all cleanup materials (gloves, paper towels, absorbent) into the Solid Chemical Waste container.[2]

Regulatory & Compliance Context

  • EPA (USA): While not explicitly listed on the RCRA P-list or U-list, this compound falls under the "catch-all" for chemical waste.[1][2] Generators are responsible for "Cradle-to-Grave" management [1].[1][2]

  • Incineration: The preferred method of destruction is high-temperature incineration.[2] This ensures the complete breakdown of the cyclic structure and nitrogenous components into CO₂, H₂O, and N₂ [2].[1]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[2] Available at: [Link][1][2]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide.[2] Available at: [Link][1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5702611, (1R,2R)-2-aminocyclopentanecarboxylic acid.[2] Available at: [Link][1][2]

Personal protective equipment for handling (1R,2R)-2-aminocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for (1R,2R)-2-Aminocyclopentanecarboxylic Acid Content Type: Operational Safety & Logistics Guide

Executive Safety Summary

Compound Profile: (1R,2R)-2-Aminocyclopentanecarboxylic acid (often abbreviated as (1R,2R)-ACPC or cispentacin) is a conformationally restricted


-amino acid analog. It is widely used as a pharmacophore in the design of peptidomimetics and as a ligand for NMDA and GABA receptors.

Critical Distinction (Expert Insight): Do NOT confuse this compound with 1-aminocyclopentanecarboxylic acid (Cycloleucine) . While Cycloleucine is a known toxin (H301, transport inhibitor), the (1R,2R)-2-amino isomer typically carries a lower acute toxicity profile (Irritant). However, due to its specific biological activity on the central nervous system, it must be handled as a Potent Compound (Occupational Exposure Band 3 equivalent) until specific toxicology rules out systemic effects.

Primary Hazards:

  • H335: May cause respiratory irritation (Dust inhalation is the primary vector).

  • H319/H315: Causes serious eye irritation and skin irritation.[1]

  • Bioactivity: Potential modulation of excitatory amino acid receptors.

Risk Assessment & PPE Matrix

The following matrix dictates the required Personal Protective Equipment (PPE) based on the operational scale. This approach replaces generic "wear gloves" advice with specific barrier protection logic.[2]

Operation Risk Level Respiratory Protection Dermal Protection Ocular Protection
Storage & Transport (Sealed containers)LowNone required if sealed.Single Nitrile Gloves (4 mil)Safety Glasses with Side Shields
Weighing / Aliquoting (< 100 mg)ModerateFume Hood (Sash at 18") OR N95 Respirator if hood unavailable.Double Nitrile Gloves (Outer: 4-5 mil, Inner: 2-3 mil)Safety Glasses
Synthesis / Scale-up (> 1 g or in solution)HighChemical Fume Hood (Mandatory).Double Nitrile Gloves (Long cuff preferred).Chemical Splash Goggles
Spill Cleanup (Powder)HighP100/N100 Particulate Respirator (Full or Half Face).Chemical Resistant Gauntlets (Nitrile/Neoprene).[2]Chemical Splash Goggles
Operational Protocol: Step-by-Step Handling

This protocol minimizes static charge and aerosolization, the two most common failure points when handling amino acid powders.

Phase A: Preparation (The "Clean Bench" Rule)
  • Static Control: Amino acids are zwitterionic and often highly electrostatic. Use an ionizing fan or antistatic gun inside the weigh station to neutralize the powder before spatulation.

  • Surface Prep: Wipe down the balance area with a lint-free wipe dampened with 70% Ethanol. This reduces particle flight.

  • Vessel Selection: Use glass or antistatic polypropylene weighing boats. Avoid standard plastic boats which induce static cling.

Phase B: Weighing & Solubilization
  • Don PPE: Put on double nitrile gloves. Ensure the inner glove cuff is under the lab coat sleeve, and the outer glove cuff is over the sleeve (tape if necessary for high potency handling).

  • Transfer: Open the source container only inside the fume hood.

  • The "Add Solvent to Solid" Rule:

    • Place the weighed solid into the reaction vessel first.

    • Add the solvent (e.g., Water, Methanol, DMSO) slowly down the side of the vessel.

    • Reasoning: Adding solid to a stirring solvent can cause "puffing" or aerosolization of the dry powder back into the hood face.

  • Dissolution: (1R,2R)-ACPC is amphoteric. If solubility is poor in neutral water, slight acidification (0.1 M HCl) or basification (0.1 M NaOH) often facilitates dissolution due to ionization of the amine or carboxylic acid groups [1].

Phase C: Decontamination
  • Wet Wiping: Do not dry sweep spilled powder. Cover minor spills with a wet paper towel (water/detergent) to bind the dust, then wipe up.

  • Glove Removal: Remove the outer pair of gloves inside the fume hood and dispose of them as solid hazardous waste.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the PPE decision logic and the operational workflow.

Figure 1: PPE Selection Logic Flowchart

PPE_Logic Start Start: Define Task IsPowder Is material solid/powder? Start->IsPowder IsSealed Is container sealed? IsPowder->IsSealed Yes Level1 Level 1: Nitrile Gloves + Glasses IsPowder->Level1 No (Solution) Scale Quantity > 1g? IsSealed->Scale No (Open Handling) IsSealed->Level1 Yes (Transport) Level2 Level 2: Fume Hood + Double Gloves Scale->Level2 No (<1g) Level3 Level 3: Hood + P100 Backup + Goggles Scale->Level3 Yes (>1g)

Caption: Decision matrix for selecting appropriate PPE based on physical state and quantity of (1R,2R)-ACPC.

Figure 2: Handling & Disposal Workflow

Handling_Workflow Setup 1. Setup: Antistatic Gun & Balance Weigh 2. Weighing: Inside Fume Hood Setup->Weigh Double Gloves Solubilize 3. Solubilization: Add Solvent to Solid Weigh->Solubilize Avoid Aerosol Waste 4. Waste Segregation Solubilize->Waste Post-Experiment SolidWaste Solid Waste: Bag & Tag ( hazardous) Waste->SolidWaste LiquidWaste Liquid Waste: Segregate from Oxidizers Waste->LiquidWaste

Caption: Operational workflow from bench setup to waste segregation. Note the critical segregation of liquid and solid waste streams.

Emergency & Disposal Procedures

Spill Response:

  • Evacuate: If a large amount (>10g) of powder is aerosolized outside a hood, evacuate the immediate area for 15 minutes to allow dust to settle.

  • PPE Upgrade: Don a P100 respirator and goggles before re-entering.

  • Neutralization: While not strictly corrosive, treating the area with a mild detergent solution ensures the zwitterionic compound is lifted from surfaces.

Disposal Protocols:

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Hazardous Waste" container. Do not use regular trash.[2]

  • Aqueous Waste: (1R,2R)-ACPC is an amino acid. Ensure the liquid waste stream is not mixed with strong oxidizers (e.g., Nitric Acid, Permanganates) or bleach, as this can generate nitrogen oxides or chlorinated byproducts [2].

  • Labeling: Clearly label waste as "Contains Amino Acid Analog - Irritant."

References
  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: (1R,2R)-2-Aminocyclopentanecarboxylic acid hydrochloride.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (2024).[3] Compound Summary: Cispentacin. National Library of Medicine.

  • Cayman Chemical. (2024). Safety Data Sheet: 1-Aminocyclopropanecarboxylic Acid (General Handling Guidelines for Amino Acid Analogs).

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Reactant of Route 1
(1R,2R)-2-aminocyclopentanecarboxylic acid
Reactant of Route 2
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